molecular formula C18H36N2S4 B159320 Tetrabutylthiuram disulfide CAS No. 1634-02-2

Tetrabutylthiuram disulfide

Cat. No.: B159320
CAS No.: 1634-02-2
M. Wt: 408.8 g/mol
InChI Key: PGAXJQVAHDTGBB-UHFFFAOYSA-N
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Description

Tetra-n-butylthiuram Disulfide is a zinc ionophore used in the development and characterization of needle-type ion-selective microsensors. It can also be used as a starting material in the synthetic preparation of S-aryl dithiocarbamates.>

Properties

IUPAC Name

dibutylcarbamothioylsulfanyl N,N-dibutylcarbamodithioate
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InChI

InChI=1S/C18H36N2S4/c1-5-9-13-19(14-10-6-2)17(21)23-24-18(22)20(15-11-7-3)16-12-8-4/h5-16H2,1-4H3
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InChI Key

PGAXJQVAHDTGBB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCN(CCCC)C(=S)SSC(=S)N(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H36N2S4
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DSSTOX Substance ID

DTXSID6049226
Record name Tetrabutylthiuram disulfide
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Molecular Weight

408.8 g/mol
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Physical Description

Liquid, Dark amber liquid; [R.T. Vanderbilt MSDS]
Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl-
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Record name Tetrabutylthiuram disulfide
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CAS No.

1634-02-2
Record name Tetrabutylthiuram disulfide
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Record name Tetrabutylthiuram disulfide
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Record name Thioperoxydicarbonic diamide ([(H2N)C(S)]2S2), N,N,N',N'-tetrabutyl-
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Record name Tetrabutylthioperoxydicarbamic acid
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Record name TETRABUTYLTHIURAM DISULFIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tetrabutylthiuram Disulfide from Dibutylamine and Carbon Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrabutylthiuram disulfide, a compound of interest in various chemical and pharmaceutical applications. The synthesis is a two-step process involving the formation of a dithiocarbamate (B8719985) intermediate from dibutylamine (B89481) and carbon disulfide, followed by an oxidative coupling to yield the final product. This document details the underlying chemistry, experimental protocols, and relevant quantitative data.

Core Synthesis Pathway

The synthesis of this compound proceeds through two primary stages:

  • Nucleophilic Addition: The secondary amine, dibutylamine, acts as a nucleophile and attacks the electrophilic carbon atom of carbon disulfide. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to deprotonate the resulting dithiocarbamic acid and form a stable dithiocarbamate salt, in this case, sodium dibutyldithiocarbamate.

  • Oxidative Coupling: The intermediate dithiocarbamate salt is then oxidized to form the thiuram disulfide. This step involves the formation of a disulfide bond between two dithiocarbamate molecules. Various oxidizing agents can be employed for this transformation, including hydrogen peroxide, potassium peroxodisulfate, and iodine.

The overall chemical transformation is depicted in the following signaling pathway diagram.

G DBA Dibutylamine ((CH₃CH₂CH₂CH₂)₂NH) DDC_ion Dibutyldithiocarbamate Ion [((CH₃CH₂CH₂CH₂)₂NCSS)⁻] DBA->DDC_ion + CS₂ CS2 Carbon Disulfide (CS₂) CS2->DDC_ion Base Base (e.g., NaOH) Base->DDC_ion Deprotonation Na_DDC Sodium Dibutyldithiocarbamate ((CH₃CH₂CH₂CH₂)₂NCSSNa) DDC_ion->Na_DDC TBTD This compound [((CH₃CH₂CH₂CH₂)₂NC(S)S]₂ Na_DDC->TBTD Oxidation Oxidant Oxidizing Agent (e.g., H₂O₂, K₂S₂O₈, I₂) Oxidant->TBTD

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of this compound.

Protocol 1: Synthesis of Sodium Dibutyldithiocarbamate (Intermediate)

This protocol is adapted from a method for the synthesis of dithiocarbamate salts.[1]

Materials:

  • Dibutylamine: 100 mmol (12.9 g)

  • Sodium hydroxide (NaOH): 100 mmol (4.0 g)

  • Carbon disulfide (CS₂): 100 mmol (7.6 g, 6.0 mL)

  • Methanol (B129727) (CH₃OH): 175 mL

  • Two-necked flask (250 mL)

  • Stirrer

  • Dropping funnel

Procedure:

  • To a 250 mL two-necked flask equipped with a stirrer, add 175 mL of pure methanol.

  • Add 100 mmol (4.0 g) of sodium hydroxide to the methanol and stir until dissolved.

  • Add 100 mmol (12.9 g) of dibutylamine to the flask.

  • Using a dropping funnel, add 100 mmol (7.6 g) of carbon disulfide dropwise to the stirred reaction mixture at room temperature.

  • After the addition of carbon disulfide is complete, continue stirring for 1 hour.

  • The reaction mixture can be left overnight, and then the solvent is evaporated to yield the sodium dibutyldithiocarbamate salt.

Protocol 2: Synthesis of this compound (TBTD) via Oxidation

This is a general procedure based on the oxidation of dithiocarbamate salts. The specific quantities are adapted for the 100 mmol scale from the intermediate synthesis.

Materials:

  • Sodium dibutyldithiocarbamate solution (from Protocol 1)

  • Hydrogen peroxide (H₂O₂) (35% solution) or Potassium peroxodisulfate (K₂S₂O₈)

  • Isopropyl alcohol-water mixture (optional solvent)

  • Beaker

  • Stirrer

  • Cooling bath

Procedure using Hydrogen Peroxide:

  • Prepare the sodium dibutyldithiocarbamate solution as described in Protocol 1. The resulting solution should have a pH of around 6.5.

  • In a separate vessel, prepare the hydrogen peroxide solution. For a 1:1 molar ratio of dithiocarbamate to oxidizing agent (considering the stoichiometry of the reaction), a slight molar excess of H₂O₂ may be used.

  • Slowly add the hydrogen peroxide solution to the stirred dithiocarbamate solution while maintaining the temperature between 35-40 °C using a cooling bath.

  • After the addition is complete, continue stirring and monitor the reaction. The end of the reaction can be tested by taking a sample of the filtrate and adding a copper(II) sulfate (B86663) solution; the absence of a precipitate indicates the completion of the reaction.

  • The resulting suspension containing this compound is then filtered.

  • The solid product is washed with distilled water and dried in a vacuum oven at 60-70 °C.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow start Start reactants Mix Dibutylamine, CS₂, and Base in Solvent start->reactants intermediate Formation of Sodium Dibutyldithiocarbamate reactants->intermediate oxidation Add Oxidizing Agent intermediate->oxidation product_formation Formation of Tetrabutylthiuram Disulfide Precipitate oxidation->product_formation filtration Filter the Reaction Mixture product_formation->filtration washing Wash the Solid Product filtration->washing drying Dry the Product under Vacuum washing->drying end End Product: This compound drying->end

References

The Core Mechanism of Tetrabutylthiuram Disulfide Formation via Oxidative Coupling: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a significant organosulfur compound with applications ranging from a vulcanization accelerator in the rubber industry to a component in certain pharmaceutical and agricultural formulations. Its synthesis primarily involves the oxidative coupling of two N,N-dibutyldithiocarbamate precursors. Understanding the intricacies of this reaction mechanism is paramount for process optimization, yield improvement, and ensuring product purity. This technical guide provides a comprehensive overview of the core principles governing the formation of this compound, detailing the reaction mechanism, experimental protocols, and quantitative data for related compounds.

The Overall Synthetic Pathway

The formation of this compound is a two-step process. The first step involves the reaction of dibutylamine (B89481) with carbon disulfide in the presence of a base to form a dibutyldithiocarbamate salt. The subsequent step is the oxidative coupling of this salt to yield the final disulfide product.

G cluster_0 Step 1: Dithiocarbamate (B8719985) Salt Formation cluster_1 Step 2: Oxidative Coupling Dibutylamine Dibutylamine Dibutyldithiocarbamate_Salt Dibutyldithiocarbamate Salt Dibutylamine->Dibutyldithiocarbamate_Salt + Carbon Disulfide Carbon_Disulfide Carbon Disulfide Carbon_Disulfide->Dibutyldithiocarbamate_Salt Base Base Base->Dibutyldithiocarbamate_Salt Deprotonation Dibutyldithiocarbamate_Salt_2 Dibutyldithiocarbamate Salt Tetrabutylthiuram_Disulfide This compound Dibutyldithiocarbamate_Salt_2->Tetrabutylthiuram_Disulfide Oxidation Oxidizing_Agent Oxidizing Agent Oxidizing_Agent->Tetrabutylthiuram_Disulfide

Caption: Overall two-step synthesis of this compound.

Mechanistic Insights into Oxidative Coupling

The oxidative coupling of dithiocarbamates can proceed through different mechanisms depending on the oxidant and reaction conditions. The two primary pathways are a one-electron transfer process leading to radical intermediates and a two-electron transfer process involving ionic intermediates.

One-Electron Transfer Pathway (Radical Mechanism)

In this mechanism, the dithiocarbamate anion undergoes a one-electron oxidation to form a dithiocarbamyl radical. Two of these radicals then combine to form the thiuram disulfide. This pathway is often favored when using metallic catalysts or certain oxidizing agents.

G Dithiocarbamate_Anion Dibutyldithiocarbamate Anion (Bu2NCS2-) Dithiocarbamyl_Radical Dibutyldithiocarbamyl Radical (Bu2NCS2u2022) Dithiocarbamate_Anion->Dithiocarbamyl_Radical -e- (Oxidation) Tetrabutylthiuram_Disulfide This compound Dithiocarbamyl_Radical->Tetrabutylthiuram_Disulfide Radical Combination

Caption: One-electron transfer (radical) mechanism.

Two-Electron Transfer Pathway (Ionic Mechanism)

With oxidants like hydrogen peroxide, a two-electron process is more likely.[1] This pathway is proposed to proceed through a dithiocarbamoylsulfenic acid intermediate. The dithiocarbamate anion is first oxidized to this unstable intermediate, which then rapidly reacts with another dithiocarbamate anion to form the disulfide bond.

G Dithiocarbamate_Anion_1 Dibutyldithiocarbamate Anion (Bu2NCS2-) Sulfenic_Acid_Intermediate Dibutyldithiocarbamoylsulfenic Acid Intermediate (Bu2NCS(O)S-) Dithiocarbamate_Anion_1->Sulfenic_Acid_Intermediate Oxidation (e.g., by H2O2) Tetrabutylthiuram_Disulfide This compound Sulfenic_Acid_Intermediate->Tetrabutylthiuram_Disulfide Dithiocarbamate_Anion_2 Dibutyldithiocarbamate Anion (Bu2NCS2-) Dithiocarbamate_Anion_2->Tetrabutylthiuram_Disulfide Nucleophilic Attack

Caption: Two-electron transfer (ionic) mechanism via a sulfenic acid intermediate.

Experimental Protocols

While specific protocols for this compound are not extensively detailed in the cited literature, the following general procedures for tetraalkylthiuram disulfides can be adapted.

General Synthesis of Sodium Dibutyldithiocarbamate
  • To a stirred solution of dibutylamine (1.0 mol) in an appropriate solvent (e.g., isopropanol-water mixture), slowly add carbon disulfide (1.0 mol) while maintaining the temperature below 30°C.

  • Concurrently or subsequently, add a stoichiometric amount of sodium hydroxide (B78521) (1.0 mol) as an aqueous solution to maintain a basic pH.

  • Continue stirring for 1-2 hours after the addition is complete to ensure full conversion to the sodium dibutyldithiocarbamate salt.

Oxidative Coupling using Hydrogen Peroxide
  • To the aqueous solution of sodium dibutyldithiocarbamate (1.0 mol), slowly add hydrogen peroxide (0.5 mol, 30-35% aqueous solution) dropwise.

  • Maintain the reaction temperature between 25-40°C.

  • The reaction progress can be monitored by the disappearance of the dithiocarbamate, for example, by testing with a copper(II) sulfate (B86663) solution (the brown color of copper(II) dibutyldithiocarbamate will no longer be observed at completion).

  • Upon completion, the this compound product, which is often an oily liquid, will separate.

  • The product can be isolated by extraction with a suitable organic solvent, followed by washing and drying.

Oxidative Coupling using Iodine
  • Dissolve the sodium dibutyldithiocarbamate (1.0 mol) in a suitable solvent such as ethanol (B145695) or water.

  • Slowly add a solution of iodine (0.5 mol) in the same solvent to the dithiocarbamate solution with stirring.

  • The reaction is typically rapid and may be accompanied by the discharge of the iodine color.

  • The this compound can be isolated by extraction or precipitation followed by filtration.

Quantitative Data

The following table summarizes yields for various tetraalkylthiuram disulfides synthesized using different oxidants, providing a comparative basis for the synthesis of this compound.

Tetraalkylthiuram DisulfideOxidantSolvent SystemYield (%)Purity (%)Reference
Tetramethylthiuram disulfide (TMTD)H₂O₂Isopropanol-water (87.7%-12.3%)99.099.2[2]
Tetramethylthiuram disulfide (TMTD)H₂O₂Isopropanol-water (70.4%-29.6%)98.799.1[2]
Tetraethylthiuram disulfide (TETD)H₂O₂Isopropanol-water (87.7%-12.3%)98.598.8[2]
Tetraethylthiuram disulfide (TETD)H₂O₂Isopropanol-water (70.4%-29.6%)98.298.6[2]
This compound (TBTD) H₂O₂ Isopropanol-water (87.7%-12.3%) 97.0 97.2 [2]
This compound (TBTD) H₂O₂ Isopropanol-water (70.4%-29.6%) 96.5 96.8 [2]
Tetramethylthiuram disulfide (TMTD)K₂S₂O₈Isopropanol-water (87.7%-12.3%)99.399.5[2]
Tetraethylthiuram disulfide (TETD)K₂S₂O₈Isopropanol-water (87.7%-12.3%)98.899.0[2]
This compound (TBTD) K₂S₂O₈ Isopropanol-water (87.7%-12.3%) 97.5 97.8 [2]
Tetramethylthiuram disulfide (TMTD)NaOClIsopropanol-water (87.7%-12.3%)98.598.7[2]
Tetraethylthiuram disulfide (TETD)NaOClIsopropanol-water (87.7%-12.3%)97.698.0[2]
This compound (TBTD) NaOCl Isopropanol-water (87.7%-12.3%) 96.2 96.5 [2]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

G Start Start Reactants Dibutylamine Carbon Disulfide Base Start->Reactants Dithiocarbamate_Formation Formation of Dibutyldithiocarbamate Salt Reactants->Dithiocarbamate_Formation Oxidation Oxidative Coupling (e.g., with H2O2) Dithiocarbamate_Formation->Oxidation Phase_Separation Phase Separation Oxidation->Phase_Separation Extraction Extraction with Organic Solvent Phase_Separation->Extraction Washing Washing of Organic Phase Extraction->Washing Drying Drying over Anhydrous Salt Washing->Drying Solvent_Removal Solvent Removal (e.g., Rotary Evaporation) Drying->Solvent_Removal Final_Product Pure Tetrabutylthiuram Disulfide Solvent_Removal->Final_Product

Caption: General experimental workflow for TBTD synthesis.

Conclusion

The oxidative coupling of N,N-dibutyldithiocarbamate is a robust and efficient method for the synthesis of this compound. The reaction mechanism can be understood through both one-electron (radical) and two-electron (ionic) pathways, with the latter being more probable when using common oxidants like hydrogen peroxide. By adapting established protocols for analogous tetraalkylthiuram disulfides, high yields and purity of the desired product can be achieved. The quantitative data presented provides a valuable benchmark for process development and optimization. Further research into the spectroscopic characterization of reaction intermediates could provide deeper insights into the precise mechanistic details of this important transformation.

References

An In-depth Technical Guide on the Crystal Structure Analysis of Tetraalkylthiuram Disulfides, with a Focus on Tetrabutylthiuram Disulfide Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure analysis of tetraalkylthiuram disulfides, using tetraisobutylthiuram disulfide as a primary example due to the limited availability of specific crystallographic data for tetrabutylthiuram disulfide in the reviewed literature. The methodologies and structural features discussed are broadly applicable to this class of compounds, which are of significant interest in various fields, including as vulcanizing agents, fungicides, and for their potential therapeutic applications.[1]

Molecular Structure and Crystallographic Data

The crystal structure of tetraalkylthiuram disulfides reveals key insights into their molecular conformation and packing. The analysis of tetraisobutylthiuram disulfide, a close structural analogue of this compound, provides a robust framework for understanding the crystallographic properties of this family of molecules.

Table 1: Crystal Data and Structure Refinement for Tetraisobutylthiuram Disulfide [1][2]

ParameterValue
Chemical FormulaC₁₈H₃₆N₂S₄
Formula Weight408.73 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.2449 (11)
b (Å)9.6102 (14)
c (Å)Not specified
α (°)Not specified
β (°)Not specified
γ (°)Not specified
Volume (ų)Not specified
Z2
Density (calculated)1.187 Mg m⁻³
RadiationMo Kα (λ = 0.71073 Å)
Temperature100 K
F(000)444

Table 2: Selected Bond Lengths and Torsion Angles for Tetraisobutylthiuram Disulfide [1]

Bond/AngleLength (Å) / Angle (°)
S3—S4 Bond Length1.9931 (10)
C=S Bond Lengths1.642 (3), 1.643 (3)
C1—S3—S4—C2 Torsion Angle (τ)-85.81 (2)
Dihedral Angle between S₂CN planes (θ)85.91 (5)

The molecule exhibits pseudo-C₂ symmetry around the central disulfide bond.[1][2] The C—S—S—C torsion angle and the dihedral angle between the two NCS₂ planes are characteristic of this class of compounds.[1][2] The molecular packing is influenced by multiple intra- and intermolecular S···H—C close contacts.[1][2]

Experimental Protocols

The successful determination of a crystal structure relies on a series of well-defined experimental procedures, from synthesis and crystallization to data collection and structure refinement.

The synthesis of tetraalkylthiuram disulfides can be achieved through the oxidative coupling of dithiocarbamates, which are typically formed from the reaction of a secondary amine with carbon disulfide.

A general procedure for the synthesis of tetraalkylthiuram disulfides involves the reaction of a dialkylamine with carbon disulfide in the presence of an oxidant.[3] For instance, the synthesis of tetraisobutylthiuram disulfide was achieved following a procedure described by Kapanda et al. (2009).[1][2]

Protocol for the Synthesis of a Tetraalkylthiuram Disulfide (General):

  • A secondary amine (e.g., dibutylamine (B89481) or diisobutylamine) is reacted with carbon disulfide. This reaction is often carried out in a suitable solvent mixture, such as isopropyl alcohol and water.[3]

  • An oxidizing agent, such as hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite, is then added to the reaction mixture to facilitate the formation of the disulfide bond.[3]

  • The resulting tetraalkylthiuram disulfide precipitates from the solution and can be collected by filtration.

  • Purification is typically achieved by recrystallization from a suitable solvent. For tetraisobutylthiuram disulfide, pale-yellow, block-shaped crystals were obtained by the slow evaporation of a dichloromethane (B109758) solution.[1]

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.[4]

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.[4][5][6] The data collection strategy involves rotating the crystal and collecting diffraction patterns at various orientations.[6]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the Bragg reflections.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental diffraction data to obtain the final atomic coordinates, bond lengths, and angles.

Diagrams

The following diagram illustrates the typical workflow for determining the crystal structure of a compound like this compound.

experimental_workflow synthesis Synthesis of This compound crystallization Crystallization synthesis->crystallization xrd Single-Crystal X-ray Diffraction Data Collection crystallization->xrd processing Data Processing (Integration and Scaling) xrd->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation and Analysis refinement->validation final_structure Final Crystal Structure validation->final_structure

Caption: Workflow for Crystal Structure Determination.

This guide provides a foundational understanding of the crystal structure analysis of tetraalkylthiuram disulfides. The presented data for the isobutyl analogue serves as a valuable reference for researchers working with the tetrabutyl derivative and related compounds. The detailed protocols and workflow diagram offer a practical framework for conducting and interpreting such structural studies.

References

Spectroscopic and Mechanistic Insights into Tetrabutylthiuram Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of tetrabutylthiuram disulfide. It includes detailed experimental protocols for acquiring such data and presents a logical framework for understanding its potential biological activities based on the known reactivity of thiuram disulfides.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The chemical shifts and multiplicities of the signals provide a detailed fingerprint of the molecular structure. The following tables summarize the expected NMR spectral data for this compound. This data is based on published spectral information for tetraalkylthiuram disulfides[1].

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.8Triplet8H-N-CH₂ -CH₂-CH₂-CH₃
~1.7Sextet8H-N-CH₂-CH₂ -CH₂-CH₃
~1.4Sextet8H-N-CH₂-CH₂-CH₂ -CH₃
~0.9Triplet12H-N-CH₂-CH₂-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
~200C =S
~58-N-CH₂ -
~30-N-CH₂-CH₂ -
~20-N-CH₂-CH₂-CH₂ -
~14-N-CH₂-CH₂-CH₂-CH₃

Experimental Protocols for NMR Spectroscopy

The following is a generalized, yet detailed, protocol for obtaining high-quality ¹H and ¹³C NMR spectra of this compound. This protocol is synthesized from standard laboratory practices for NMR analysis of organic molecules.

1. Sample Preparation

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Chloroform-d (CDCl₃) is a common choice for similar organic compounds.

  • Concentration: Prepare a solution of this compound at a concentration of approximately 5-10 mg/mL in the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. Modern spectrometers can also reference the residual solvent peak[2].

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Transfer approximately 0.6-0.7 mL of the prepared solution into the NMR tube.

2. NMR Spectrometer Setup and Data Acquisition

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate for most organic molecules.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon atom.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is advisable.

    • Spectral Width: A spectral width of approximately 200-220 ppm is standard.

3. Data Processing

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phasing and Baseline Correction: The spectrum should be carefully phased and the baseline corrected to ensure accurate integration and peak picking.

  • Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integration and Peak Picking: The integrated areas of the ¹H NMR signals are determined to establish the relative ratios of protons, and the chemical shifts of all peaks in both ¹H and ¹³C spectra are recorded.

Logical Framework: Biological Activity of Thiuram Disulfides

Thiuram disulfides are known for their diverse biological activities, including antimicrobial and anticancer properties[3][4]. The mechanism of action is often attributed to their ability to undergo thiol-disulfide exchange reactions and to induce oxidative stress within cells. The following diagram illustrates a logical workflow for the synthesis and a potential mechanism of action related to the biological activity of this compound.

logical_workflow cluster_synthesis Synthesis cluster_moa Potential Mechanism of Action Dibutylamine Dibutylamine Dithiocarbamate Dibutyl Dithiocarbamate Dibutylamine->Dithiocarbamate + CS₂ CS2 Carbon Disulfide CS2->Dithiocarbamate Oxidation Oxidation (e.g., H₂O₂) Dithiocarbamate->Oxidation TBTD Tetrabutylthiuram Disulfide Oxidation->TBTD TBTD_action Tetrabutylthiuram Disulfide TBTD->TBTD_action Thiol_exchange Thiol-Disulfide Exchange TBTD_action->Thiol_exchange Oxidative_stress Oxidative Stress Thiol_exchange->Oxidative_stress Cellular_thiols Cellular Thiols (e.g., Glutathione) Cellular_thiols->Thiol_exchange Biological_effect Biological Effect (e.g., Antimicrobial, Anticancer) Oxidative_stress->Biological_effect

Caption: A logical diagram illustrating the synthesis of this compound and its potential biological mechanism of action.

References

Solubility of Tetrabutylthiuram disulfide in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of Tetrabutylthiuram Disulfide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (TBTD). Due to the limited availability of specific quantitative solubility data for TBTD in publicly available literature, this document summarizes the known qualitative solubility information. To offer a quantitative perspective, solubility data for the closely related and structurally similar compound, Tetraethylthiuram disulfide (Disulfiram), is provided as a reference. This guide also includes a detailed experimental protocol for determining the solubility of TBTD and a visualization of a key biochemical pathway relevant to the biological activity of thiuram disulfides.

Introduction to this compound (TBTD)

This compound (CAS No. 1634-02-2) is an organosulfur compound with the molecular formula C₁₈H₃₆N₂S₄. It is primarily utilized as a vulcanization accelerator in the rubber industry. It is also known to act as a zinc ionophore. Structurally, it belongs to the thiuram disulfide class of compounds, which are characterized by a disulfide bond linking two thiocarbamoyl moieties.

Solubility of this compound

Qualitative Solubility

This compound is generally described as having good solubility in a range of nonpolar and polar aprotic organic solvents. Conversely, it is insoluble in water and aqueous caustic solutions.

A summary of its qualitative solubility is presented below:

  • Soluble in: Carbon disulfide, benzene, chloroform, and gasoline.[1]

  • Insoluble in: Water and 10% caustic solutions.[1]

Quantitative Solubility of a Related Compound: Tetraethylthiuram Disulfide (Disulfiram)
SolventSolubility ( g/100 mL)Molar Concentration (mM)
Ethanol3.82-
Ether7.14-
Dimethyl Sulfoxide (DMSO)-20
AcetoneSoluble-
BenzeneSoluble-
ChloroformSoluble-
Carbon DisulfideSoluble-
Water0.02-

Data sourced from a product information sheet for Tetraethylthiuram disulfide.[2]

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (e.g., acetone, ethanol, toluene)

  • Analytical balance

  • Scintillation vials or flasks with airtight seals

  • Constant temperature shaker bath

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.

  • Phase Separation: Once equilibrium is achieved, cease agitation and allow the vial to rest at the same constant temperature for several hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

  • Filtration: Immediately filter the sample through a syringe filter into a clean, dry container to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that is within the linear range of the analytical instrument.

    • Prepare a series of standard solutions of TBTD of known concentrations.

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method (e.g., HPLC with UV detection).

    • Construct a calibration curve from the data of the standard solutions.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original saturated solution by applying the dilution factor.

    • Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Workflow for Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess TBTD solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Allow excess solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/UV-Vis F->G H Calculate solubility G->H

Caption: Experimental workflow for determining the solubility of TBTD.

Biochemical Pathway: Inhibition of Aldehyde Dehydrogenase

This compound shares a core structural motif with Disulfiram, a well-known inhibitor of the enzyme aldehyde dehydrogenase (ALDH). This inhibition is the basis for the use of Disulfiram in the treatment of alcoholism. The accumulation of acetaldehyde, a toxic metabolite of ethanol, leads to unpleasant physiological effects. The following diagram illustrates this inhibitory pathway.

G cluster_pathway Ethanol Metabolism and Inhibition by Thiuram Disulfide Ethanol Ethanol ADH Alcohol Dehydrogenase (ADH) Ethanol->ADH Acetaldehyde Acetaldehyde (Toxic) ALDH Aldehyde Dehydrogenase (ALDH) Acetaldehyde->ALDH Acetate Acetate (Non-toxic) ADH->Acetaldehyde Oxidation ALDH->Acetate Oxidation TBTD Tetrabutylthiuram Disulfide TBTD->ALDH Inhibition

Caption: Inhibition of aldehyde dehydrogenase by this compound.

References

In-Depth Technical Guide: The Thermal Decomposition Pathway of Tetrabutylthiuram Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a crucial vulcanization accelerator in the rubber industry, valued for its ability to enhance the durability and elasticity of rubber products. Understanding its thermal decomposition pathway is paramount for optimizing vulcanization processes, ensuring product quality, and mitigating potential environmental and health risks associated with decomposition byproducts. This technical guide provides a comprehensive overview of the thermal decomposition of TBTD, drawing upon available data for thiuram disulfides, primarily its close analog, Tetramethylthiuram disulfide (TMTD), due to the limited specific data for TBTD. The principles and decomposition products are expected to be analogous.

The thermal decomposition of thiuram disulfides is a complex process involving the cleavage of the disulfide bond as the primary initiation step. This is followed by a cascade of reactions leading to the formation of various volatile and non-volatile products. The presence of other components in a rubber formulation, such as activators (e.g., zinc oxide and stearic acid) and the polymer matrix itself, can significantly influence the decomposition pathway and the final product distribution.

Thermal Decomposition Profile

The thermal stability and decomposition characteristics of thiuram disulfides are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)
Differential Scanning Calorimetry (DSC)

DSC is used to study the heat flow associated with thermal transitions in a material. For TMTD, DSC studies have shown that it can partially decompose into tetramethylthiuram monosulfide upon melting.[3] When heated in the presence of stearic acid, the decomposition of TMTD is accelerated, leading to the formation of volatile products such as dimethylamine (B145610) and carbon disulfide.[3] The interaction of TBTD with other curing agents is a critical area of study, as these interactions can significantly alter the decomposition mechanism and the efficiency of the vulcanization process.

Table 1: Thermal Properties of a Related Thiuram Disulfide (TMTD)

PropertyValueReference
Melting Point156-158 °C[2]
DecompositionDecomposes on prolonged exposure to heat[2]

Note: This data is for Tetramethylthiuram disulfide (TMTD) and is presented as an analogue due to the lack of specific data for TBTD.

Thermal Decomposition Pathway and Products

The thermal decomposition of this compound is initiated by the homolytic cleavage of the sulfur-sulfur bond, which is the weakest bond in the molecule. This generates two dithiocarbamate (B8719985) radicals. These highly reactive radicals can then undergo a variety of subsequent reactions, leading to a complex mixture of products.

Based on studies of analogous thiuram disulfides and the general chemistry of dithiocarbamates, the following decomposition products can be anticipated:

  • Tetrabutylthiuram monosulfide: Formed through the desulfurization of the disulfide.

  • Dibutylamine: A primary amine formed from the fragmentation of the dithiocarbamate radical.

  • Carbon disulfide (CS₂): A common decomposition product of dithiocarbamates.

  • Carbonyl sulfide (B99878) (COS): Another potential sulfur-containing volatile product.

  • Various hydrocarbons: Resulting from the decomposition of the butyl groups.

The presence of other substances, particularly activators like zinc oxide and stearic acid, can significantly alter the decomposition pathway. For example, in the presence of stearic acid, the decomposition of TMTD is reported to be much faster.[3]

Below is a proposed logical workflow for the initiation of TBTD thermal decomposition.

TBTD_Decomposition_Initiation TBTD This compound (Bu₂NCS-S-S-CSNBu₂) Radicals 2 x Dibutyldithiocarbamate Radical (Bu₂NCS-S•) TBTD->Radicals Homolytic S-S Bond Cleavage Heat Heat (Δ)

Caption: Initial step of TBTD thermal decomposition.

Experimental Protocols

To investigate the thermal decomposition of TBTD, a combination of analytical techniques is employed. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This coupled technique provides information on the mass loss of a sample as a function of temperature, while simultaneously identifying the evolved gaseous products.

Methodology:

  • Sample Preparation: A small amount of TBTD (typically 5-10 mg) is accurately weighed and placed in an alumina (B75360) or platinum crucible.

  • Instrumentation: A thermogravimetric analyzer is coupled to an FTIR spectrometer via a heated transfer line (typically maintained at 200-250°C to prevent condensation of evolved gases).

  • TGA Parameters:

    • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10 or 20°C/min).

    • Atmosphere: The experiment is conducted under a continuous flow of an inert gas, such as nitrogen or argon, to prevent oxidative degradation.

  • FTIR Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Data Collection: FTIR spectra of the evolved gases are collected continuously throughout the TGA run.

  • Data Analysis: The TGA data provides the decomposition temperatures and mass loss percentages. The FTIR spectra are analyzed to identify the functional groups and, consequently, the chemical nature of the evolved gases by comparing the obtained spectra with reference libraries.

Below is a diagram illustrating the experimental workflow for TGA-FTIR analysis.

TGA_FTIR_Workflow cluster_TGA Thermogravimetric Analyzer (TGA) cluster_FTIR FTIR Spectrometer TBTD_Sample TBTD Sample in Crucible Heating Heating Program (e.g., 10°C/min in N₂) TBTD_Sample->Heating Mass_Loss Mass Loss Data Heating->Mass_Loss Heated_Line Heated Transfer Line Heating->Heated_Line Evolved Gases Data_Analysis Data Analysis (Decomposition Temps & Gas ID) Mass_Loss->Data_Analysis Evolved_Gases Evolved Gases IR_Spectra FTIR Spectra Evolved_Gases->IR_Spectra IR_Spectra->Data_Analysis Heated_Line->Evolved_Gases

Caption: Workflow for TGA-FTIR analysis of TBTD.

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)

This technique is used to identify the thermal decomposition products of non-volatile materials. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Sample Preparation: A very small amount of TBTD (microgram to milligram range) is placed in a pyrolysis sample cup or tube.

  • Instrumentation: A pyrolyzer is interfaced with a GC/MS system.

  • Pyrolysis Parameters:

    • Pyrolysis Temperature: The sample is flash pyrolyzed at a specific temperature (e.g., 600°C) for a short duration.

    • Atmosphere: The pyrolysis is carried out in an inert atmosphere (e.g., helium).

  • GC/MS Parameters:

    • GC Column: A capillary column suitable for separating a wide range of volatile and semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • GC Oven Program: A temperature program is used to separate the pyrolysis products based on their boiling points.

    • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra of the eluting compounds are recorded.

  • Data Analysis: The separated compounds are identified by comparing their mass spectra with a spectral library (e.g., NIST).

Below is a diagram illustrating the experimental workflow for Py-GC/MS analysis.

PyGCMS_Workflow cluster_Pyrolysis Pyrolyzer cluster_GCMS Gas Chromatograph/Mass Spectrometer (GC/MS) TBTD_Sample TBTD Sample Flash_Pyrolysis Flash Pyrolysis (e.g., 600°C in He) TBTD_Sample->Flash_Pyrolysis Pyrolyzates Pyrolysis Products Flash_Pyrolysis->Pyrolyzates GC_Column GC Separation MS_Detection MS Detection & Identification GC_Column->MS_Detection Data_Analysis Product Identification (Mass Spectral Library Search) MS_Detection->Data_Analysis Pyrolyzates->GC_Column

Caption: Workflow for Py-GC/MS analysis of TBTD.

Conclusion

The thermal decomposition of this compound is a critical aspect of its function as a rubber vulcanization accelerator. While specific, detailed quantitative data for TBTD is sparse in publicly available literature, analysis of its close analog, TMTD, and the general principles of thiuram disulfide chemistry provide a solid foundation for understanding its decomposition pathway. The primary decomposition route is initiated by the cleavage of the S-S bond, leading to the formation of dithiocarbamate radicals, which then undergo further reactions to produce a variety of products, including the corresponding monosulfide, dibutylamine, and carbon disulfide.

For a more precise and quantitative understanding of the TBTD thermal decomposition pathway, further experimental studies employing techniques such as TGA-FTIR and Py-GC/MS are essential. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A deeper understanding of the thermal behavior of TBTD will enable the optimization of vulcanization processes, leading to improved rubber product performance and enhanced safety and environmental stewardship.

References

Free Radical Generation from Tetrabutylthiuram Disulfide Upon Heating: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylthiuram disulfide (TBTD) is a chemical compound utilized primarily as a vulcanization accelerator in the rubber industry. Upon thermal stress, TBTD is known to undergo homolytic cleavage, generating free radical species that play a crucial role in the vulcanization process. Understanding the fundamental mechanisms of this free radical generation, the nature of the radicals formed, and the experimental methodologies to characterize these processes is of significant interest to researchers in materials science, toxicology, and drug development. This technical guide provides a comprehensive overview of the thermal decomposition of TBTD, with a focus on free radical generation. Due to the limited availability of specific experimental data for TBTD in public literature, this guide draws upon data from analogous tetraalkylthiuram disulfides, particularly tetramethylthiuram disulfide (TMTD) and tetraethylthiuram disulfide (TETD), to infer the behavior of TBTD. This document outlines the theoretical framework of TBTD thermolysis, presents available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Introduction

This compound (TBTD), with the chemical formula C₁₈H₃₆N₂S₄, belongs to the thiuram disulfide class of compounds. These compounds are characterized by a disulfide bond flanked by two thiocarbonyl groups. The thermal lability of the sulfur-sulfur bond is a key feature of thiuram disulfides, leading to the formation of dithiocarbamate (B8719985) free radicals upon heating. These radicals can initiate and participate in various chemical reactions, most notably the cross-linking of polymer chains in rubber vulcanization.

The biological activity of thiuram disulfides and their decomposition products has also garnered attention. The generated free radicals can interact with biological systems, making the study of their formation relevant to toxicological assessments and potential therapeutic applications.

This guide will delve into the core aspects of free radical generation from TBTD when subjected to heat, providing a foundational understanding for professionals in related scientific fields.

Mechanism of Free Radical Generation

The primary event in the thermal decomposition of this compound is the homolytic cleavage of the disulfide (S-S) bond. This process is driven by thermal energy, which overcomes the bond dissociation energy of the S-S bond.

The reaction can be represented as follows:

TBTD → 2 (n-Bu)₂NC(S)S•

This single-step initiation generates two molecules of the N,N-dibutyldithiocarbamate radical. This radical is relatively stable due to the delocalization of the unpaired electron between the two sulfur atoms and the nitrogen atom.

Quantitative Data

Quantitative experimental data specifically for the thermal decomposition of TBTD is sparse in the available scientific literature. However, data from related tetraalkylthiuram disulfides and general information for TBTD can be summarized to provide an understanding of its expected thermal behavior.

PropertyThis compound (TBTD)Tetramethylthiuram Disulfide (TMTD)Tetraethylthiuram Disulfide (TETD)
Molecular Weight 408.75 g/mol 240.44 g/mol 296.54 g/mol
Melting Point Information not available146-148 °C63-75 °C
Decomposition Temperature Information not available in detail. Hazardous decomposition products form upon heating.Onset of decomposition varies with conditions, generally above melting point.Onset of decomposition varies with conditions, generally above melting point.
S-S Bond Dissociation Enthalpy Not experimentally determined. Expected to be similar to other tetraalkylthiuram disulfides.~142 kJ/mol (computationally estimated)Not experimentally determined.

Note: The decomposition temperature of thiuram disulfides can be influenced by factors such as the presence of other substances (e.g., metal oxides, polymers) and the experimental conditions (e.g., heating rate, atmosphere).

Experimental Protocols

The primary technique for the direct detection and characterization of free radicals is Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy. Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for determining the thermal stability and decomposition profile of TBTD.

Thermal Analysis (TGA/DSC)

Objective: To determine the onset temperature of decomposition and characterize the thermal stability of TBTD.

Methodology:

  • Sample Preparation: A small, precisely weighed amount of TBTD (typically 5-10 mg) is placed in a TGA or DSC crucible (e.g., alumina, aluminum).

  • Instrumentation: A simultaneous TGA/DSC instrument is used.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen, argon) to study the intrinsic thermal decomposition without oxidative effects. A typical flow rate is 20-50 mL/min.

    • Heating Rate: A linear heating rate, commonly 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 400 °C).

  • Data Analysis:

    • TGA Curve: The percentage of weight loss is plotted against temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins.

    • DSC Curve: The heat flow is plotted against temperature. Endothermic or exothermic peaks corresponding to melting and decomposition events are analyzed.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To detect, identify, and quantify the free radicals generated from TBTD upon heating.

Methodology:

  • Sample Preparation:

    • A solution of TBTD in a high-boiling point, inert solvent (e.g., decalin, dichlorobenzene) is prepared.

    • For studying radical formation in a solid matrix, TBTD can be mixed with a stable, inert powder (e.g., silica (B1680970) gel).

  • Spin Trapping (Optional but Recommended): Due to the often transient nature of the initially formed radicals, a spin trapping agent can be added to the sample. The spin trap reacts with the transient radicals to form a more stable radical adduct with a characteristic ESR spectrum. Common spin traps include:

    • Phenyl N-tert-butylnitrone (PBN)

    • 5,5-Dimethyl-1-pyrroline N-oxide (DMPO)

  • Instrumentation: An X-band ESR spectrometer is commonly used.

  • Experimental Procedure:

    • The sample is placed in a quartz ESR tube.

    • The sample is heated to the desired temperature within the ESR cavity using a variable temperature controller.

    • ESR spectra are recorded at different temperatures and time intervals to monitor the generation and decay of the radical species.

  • Data Analysis:

    • g-value: The position of the ESR signal, characterized by the g-value, helps in the general identification of the type of radical (e.g., sulfur-centered).

    • Hyperfine Splitting: The splitting of the ESR signal into multiple lines (hyperfine structure) arises from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹⁴N). The hyperfine splitting constants (hfc) are characteristic of a specific radical structure and are crucial for its identification.

    • Signal Intensity: The intensity of the ESR signal is proportional to the concentration of the radical species, allowing for quantitative analysis.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key processes involved in the study of free radical generation from TBTD.

TBTD_Decomposition TBTD This compound (TBTD) Radical 2 x N,N-Dibutyldithiocarbamate Radical TBTD->Radical Homolytic Cleavage of S-S Bond Heat Δ (Heat)

Caption: Thermal decomposition of TBTD.

ESR_Workflow cluster_prep Sample Preparation cluster_analysis ESR Analysis cluster_data Data Interpretation Prep Prepare TBTD solution (in high-boiling solvent) SpinTrap Add Spin Trapping Agent (e.g., PBN, DMPO) Prep->SpinTrap Optional Heating Heat sample in ESR cavity SpinTrap->Heating ESR Record ESR Spectrum Heating->ESR Identify Identify Radical Adduct (from g-value and hfc) ESR->Identify Quantify Quantify Radical Concentration (from signal intensity) Identify->Quantify

Caption: Experimental workflow for ESR analysis.

Signaling Pathways and Toxicological Implications

The direct interaction of TBTD-derived free radicals with specific signaling pathways is not well-documented in the literature. However, the generation of reactive sulfur species (RSS) is a known outcome of the metabolism and decomposition of related sulfur-containing compounds. These RSS can potentially interact with various cellular components and signaling pathways.

A plausible, though speculative, pathway involves the interaction of the N,N-dibutyldithiocarbamate radical with cellular thiols, such as glutathione (B108866) (GSH), and proteins. This could lead to the formation of mixed disulfides and the depletion of cellular antioxidant defenses, potentially inducing oxidative stress.

Signaling_Pathway cluster_cellular Cellular Environment TBTD_Radical TBTD-derived Dithiocarbamate Radical GSH Glutathione (GSH) TBTD_Radical->GSH Reacts with Proteins Protein Thiols TBTD_Radical->Proteins Reacts with OxidativeStress Oxidative Stress GSH->OxidativeStress Depletion leads to Proteins->OxidativeStress Modification leads to

Caption: Potential interaction with cellular components.

Further research is required to elucidate the specific signaling pathways that may be modulated by TBTD and its thermal decomposition products. Professionals in drug development should consider the potential for TBTD and similar compounds to generate free radicals when evaluating their safety and biological activity.

Conclusion

This compound, upon heating, is expected to primarily undergo homolytic cleavage of its S-S bond to generate N,N-dibutyldithiocarbamate free radicals. While specific quantitative data for TBTD is limited, a comprehensive understanding of its thermal behavior can be inferred from studies on analogous tetraalkylthiuram disulfides. The experimental protocols detailed in this guide, particularly TGA/DSC for thermal stability and ESR spectroscopy for radical detection, provide a robust framework for the investigation of TBTD's thermal chemistry. The potential for the generated radicals to interact with biological systems warrants further investigation, particularly for applications in toxicology and drug development. This guide serves as a foundational resource for scientists and researchers seeking to explore the fascinating and complex world of free radical generation from thiuram disulfides.

Quantum Chemical Insights into Tetrabutylthiuram Disulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetrabutylthiuram disulfide (TBTD) belongs to the thiuram disulfide class of compounds, characterized by a disulfide bond flanked by two thiocarbonyl groups. These molecules are utilized as vulcanization accelerators in the rubber industry, as agricultural fungicides, and have been explored for various pharmacological activities. A thorough understanding of the molecular and electronic structure of TBTD is crucial for optimizing its existing applications and exploring new therapeutic potentials.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating molecular properties such as geometric parameters, electronic structure, and vibrational frequencies. This guide details the theoretical basis and practical steps for a comprehensive quantum chemical analysis of TBTD.

Theoretical Molecular Structure and Properties

While specific experimental crystallographic data for TBTD is not available in the public domain, its molecular structure can be reliably predicted using computational methods. The key structural features revolve around the central S-S bond and the two N,N-dibutyldithiocarbamate moieties.

Molecular Geometry

The geometry of TBTD can be optimized using DFT calculations to determine key bond lengths, bond angles, and dihedral angles. These parameters are fundamental to understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterValue (Illustrative)
Bond Lengths (Å)
S-S2.05
C=S1.68
C-N1.35
N-C(butyl)1.48
C-C (butyl)1.54
C-H (butyl)1.09
Bond Angles (°) **
C-S-S104.5
S-C-N125.0
S=C-S110.0
C-N-C (butyl)120.0
Dihedral Angles (°) **
C-S-S-C90.0

Note: The values in this table are illustrative and based on typical values for similar thiuram disulfide compounds. A specific computational study is required to determine the precise parameters for TBTD.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for predicting its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Table 2: Predicted Electronic Properties of this compound (Illustrative)

PropertyValue (Illustrative)
HOMO Energy -6.2 eV
LUMO Energy -1.5 eV
HOMO-LUMO Gap 4.7 eV
Dipole Moment 2.5 D

Note: These values are illustrative and would be determined through DFT calculations as outlined in the experimental protocols.

Computational Protocols

This section provides a detailed methodology for performing quantum chemical calculations on this compound, based on protocols successfully applied to similar molecules in the scientific literature.

Geometry Optimization and Frequency Analysis
  • Software: A widely used quantum chemistry software package such as Gaussian, ORCA, or Spartan is recommended.

  • Method: Density Functional Theory (DFT) is the method of choice for a good balance of accuracy and computational cost. The B3LYP functional is a common and reliable choice for organic molecules.

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a suitable starting point for geometry optimization. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.

  • Procedure: a. Construct the initial 3D structure of this compound. b. Perform a geometry optimization calculation to find the lowest energy conformation. c. Following optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also yields the predicted vibrational spectra (IR and Raman).

Electronic Structure Analysis
  • Method: Using the optimized geometry from the previous step, perform a single-point energy calculation.

  • Properties to Calculate: a. Molecular Orbitals: Visualize the HOMO and LUMO to understand the regions of electron density involved in chemical reactions. b. Mulliken Population Analysis: Calculate the partial charges on each atom to identify electrophilic and nucleophilic sites. c. Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface to visualize regions of positive and negative potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Visualizations

Molecular Structure

Caption: A 2D representation of the this compound (TBTD) molecular structure.

Quantum Chemical Workflow

Quantum_Chemical_Workflow cluster_setup Computational Setup cluster_calculation Core Calculations cluster_analysis Data Analysis A Construct Initial 3D Structure B Select DFT Functional (e.g., B3LYP) A->B C Choose Basis Set (e.g., 6-31G(d)) B->C D Geometry Optimization C->D E Frequency Calculation D->E H Calculate Electronic Properties (HOMO, LUMO, MEP) D->H F Verify Minimum Energy Structure E->F G Analyze Vibrational Modes E->G

Caption: A typical workflow for a quantum chemical study of a molecule like TBTD.

Conclusion

This technical guide provides a comprehensive overview of the theoretical approach to studying the quantum chemical properties of this compound. By following the detailed computational protocols, researchers can gain valuable insights into the molecular and electronic structure of TBTD. This knowledge is essential for understanding its reactivity, mechanism of action in various applications, and for the rational design of new derivatives with enhanced properties. While this guide is based on established methodologies for similar compounds due to the lack of specific literature on TBTD, it lays a solid foundation for future computational and experimental investigations into this important molecule.

Methodological & Application

Application Notes and Protocols: Tetrabutylthiuram Disulfide (TBTD) as a Vulcanization Accelerator for Natural Rubber

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrabutylthiuram disulfide (TBTD) is a fast-curing, non-blooming, and non-staining ultra-accelerator used in the vulcanization of natural rubber (NR) and synthetic elastomers.[1][2] Chemically, it is a member of the thiuram family of accelerators and can also function as a vulcanizing agent, providing an effective sulfur content of 7.5%.[1][3][4] Its application is prevalent in the manufacturing of various rubber articles, including tires, shoe soles, industrial products, and inner tubes.[1][2][3][5] Notably, TBTD is regulated for use in articles that come into contact with food, as specified under FDA 21 CFR 177.2600 and 175.105, highlighting its favorable safety profile.[1][2][6]

This document provides detailed application notes and experimental protocols for the use of TBTD in the vulcanization of natural rubber, aimed at researchers, scientists, and professionals in rubber technology and material development.

Chemical Structure of this compound (TBTD)

TBTD_Structure cluster_tmtd This compound (TBTD) N1 N C1 C N1->C1 Bu1 C4H9 N1->Bu1 Bu2 C4H9 N1->Bu2 S1 S C1->S1 S2 S C1->S2 S3 S S2->S3 C2 C S3->C2 S4 S N2 N Bu3 C4H9 N2->Bu3 Bu4 C4H9 N2->Bu4 C2->S4 C2->N2

Caption: Chemical structure of this compound (TBTD).

Quantitative Data

The following tables summarize a representative formulation and the associated vulcanization characteristics and physical properties of a natural rubber compound accelerated with TBTD.

Table 1: Representative Natural Rubber Formulation with TBTD Accelerator

ComponentParts per Hundred Rubber (phr)
Natural Rubber (NR)100.0
Filler & Other Additives65.0
TBTD Accelerator 0.3
Total 165.3

Source: Adapted from "THE RUBBER FORMULARY".[6] Note: The specific filler and other additives were not detailed in the source.

A more detailed example formulation for a carbon black-filled system is provided below for reference.

Table 2: Example of a Carbon Black-Reinforced NR Formulation

ComponentParts per Hundred Rubber (phr)
Deproteinised Natural Rubber (DPNR)100.0
Carbon Black (N774)50.0
Zinc Oxide (ZnO)5.0
Zinc 2-ethylhexanoate (B8288628) (ZEH)2.0
Permanex TQ (Antioxidant)2.0
MOR (2-morpholinothio benzothiazole)1.44
TBTD Accelerator 0.6
Sulfur (S)0.6

Source: Adapted from "Silica-Reinforced Deproteinized Natural Rubber".[7]

Table 3: Cure Characteristics of TBTD-Accelerated Natural Rubber

ParameterValue
Cure Temperature (°C)138
Optimum Cure Time, t90 (minutes)16.0
Mooney Scorch Time at 130°C, T5 (minutes)13.0
Mooney Viscosity, ML 1+4 @ 100°C75

Source: Data from "THE RUBBER FORMULARY".[6]

Table 4: Physical Properties of TBTD-Vulcanized Natural Rubber

PropertyOriginalAged 7 Days @ 100°C
Hardness, Durometer A6277
Modulus at 300% (M300), MPa5.3-

Source: Data from "THE RUBBER FORMULARY".[6]

Experimental Protocols

The following protocols describe the standard procedures for the preparation and evaluation of TBTD-accelerated natural rubber compounds.

1. Protocol for Compounding of Natural Rubber

This protocol is based on the standard practice for rubber compounding as described in ASTM D3184.

Equipment:

  • Two-roll mill with heating and cooling capabilities.

  • Analytical balance.

  • Safety equipment (gloves, safety glasses).

Procedure:

  • Mastication: Pass the raw natural rubber through the tight nip of the two-roll mill several times to form a continuous band. This process, known as mastication, reduces the viscosity of the rubber.

  • Incorporation of Activators and Additives:

    • Widen the nip and add the zinc oxide and stearic acid to the rubber band.

    • Perform 3/4 cuts from each side until the ingredients are well dispersed.

    • Add antioxidants and any other processing aids, ensuring complete dispersion after each addition.

  • Addition of Fillers: If using fillers like carbon black, add them to the compound slowly to ensure uniform distribution and prevent excessive heat buildup.

  • Incorporation of Accelerators and Sulfur:

    • Set the mill temperature to a low value (e.g., 70°C) to prevent premature vulcanization (scorching).

    • Add the TBTD accelerator and other accelerators (if any) and mix until fully dispersed.

    • Finally, add the sulfur and mix thoroughly.

  • Homogenization and Sheeting:

    • Perform several end-wise passes to ensure the compound is homogeneous.

    • Sheet the final compound off the mill at a controlled thickness (e.g., 2-3 mm) and allow it to cool at room temperature for at least 24 hours before testing.

2. Protocol for Determination of Cure Characteristics

Equipment:

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR).

Procedure:

  • Set the rheometer to the desired vulcanization temperature (e.g., 138°C or 150°C).[6][7]

  • Place a sample of the uncured rubber compound (approximately 5g) into the rheometer die cavity.

  • Start the test and record the torque as a function of time.

  • From the resulting rheograph, determine the following parameters:

    • ML (Minimum Torque): An indicator of the viscosity of the unvulcanized compound.

    • MH (Maximum Torque): An indicator of the stiffness or modulus of the fully vulcanized compound.

    • ts2 (Scorch Time): The time taken for a 2 dNm rise in torque from the minimum, indicating the onset of vulcanization.

    • t90 (Optimum Cure Time): The time required to reach 90% of the maximum torque, representing the optimal cure state.

3. Protocol for Vulcanization of Test Sheets

Equipment:

  • Electrically heated hydraulic press with temperature and pressure control.

  • Mold of desired dimensions.

Procedure:

  • Preheat the hydraulic press to the vulcanization temperature determined from the rheometer test.

  • Cut the uncured rubber sheet to the approximate size of the mold.

  • Place the rubber into the preheated mold and place the mold in the press.

  • Close the press and apply a specified pressure.

  • Cure the sample for the optimum cure time (t90) determined previously.

  • After the curing time has elapsed, open the press, remove the mold, and carefully demold the vulcanized rubber sheet.

  • Allow the vulcanized sheet to cool at room temperature for at least 24 hours before testing.

4. Protocol for Physical Property Testing

Equipment:

  • Durometer (Shore A).

  • Universal Testing Machine (UTM) with appropriate grips.

  • Die for cutting dumbbell-shaped test specimens (as per ASTM D412).

Procedure:

  • Hardness: Measure the Shore A hardness of the vulcanized sheet at several points using a durometer, according to ASTM D2240.

  • Tensile Properties:

    • Cut dumbbell-shaped specimens from the vulcanized sheet using a die.

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Conduct the tensile test at a constant crosshead speed (e.g., 500 mm/min) until the specimen breaks.

    • Record the force and elongation data to determine:

      • Tensile Strength (MPa): The maximum stress applied before rupture.

      • Elongation at Break (%): The maximum strain at the point of rupture.

      • Modulus (MPa): The stress at a specific elongation (e.g., 100%, 300%).

Diagrams

Experimental_Workflow cluster_prep Compound Preparation cluster_eval Evaluation & Testing Start Raw Materials (NR, TBTD, ZnO, S, etc.) Mix Compounding on Two-Roll Mill (ASTM D3184) Start->Mix Sheet Homogenization & Sheeting Mix->Sheet CureTest Cure Characteristics (Rheometer @ 138°C) Sheet->CureTest Vulcanize Vulcanization of Test Sheets (Hydraulic Press @ t90) Sheet->Vulcanize CureTest->Vulcanize PhysTest Physical Property Testing (Tensile, Hardness, etc.) Vulcanize->PhysTest Data Quantitative Data (Tables 3 & 4) PhysTest->Data

Caption: Experimental workflow for preparing and testing TBTD-vulcanized natural rubber.

Vulcanization_Mechanism A TBTD + Activators (ZnO) + Sulfur (S8) B Formation of Active Accelerator-Sulfur Complex A->B Heat C Sulfuration of Natural Rubber Chains B->C D Formation of Crosslink Precursors (Rubber-Sx-Accelerator) C->D E Crosslinking Reactions D->E Interaction between precursors F Vulcanized Rubber Network (Rubber-Sx-Rubber) E->F

References

Application of Tetrabutylthiuram Disulfide in the Vulcanization of Synthetic Rubbers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tetrabutylthiuram disulfide (TBTD) as a vulcanization accelerator in various synthetic rubbers. TBTD is a fast-curing accelerator and can also act as a sulfur donor, making it a versatile component in rubber compounding.

Application Notes

This compound (TBTD) is a thiuram-based ultra-accelerator used in the vulcanization of a wide range of synthetic elastomers. It is known for providing fast cure rates and can be used as a primary or secondary accelerator, and in some cases, as a sulfur donor for low-sulfur or sulfurless vulcanization.[1] Its butyl groups contribute to good solubility in rubber compounds, and it is considered a non-blooming and non-staining accelerator.[2]

Key Features of TBTD
  • Fast Curing: TBTD significantly reduces the time required for vulcanization.[2]

  • Sulfur Donor: It contains available sulfur (approximately 7.5%) that can be released at vulcanization temperatures, enabling low-sulfur or sulfur-free curing systems.[2] This can improve the heat aging resistance of the vulcanizate.

  • Good Scorch Safety: Compared to some other ultra-accelerators, TBTD can offer a reasonable scorch time, providing a safer processing window.

  • Non-Blooming and Non-Staining: It does not typically migrate to the surface of the rubber product (bloom) or cause discoloration.[2]

  • Versatility: TBTD is effective in various synthetic rubbers, including Styrene-Butadiene Rubber (SBR), Nitrile Butadiene Rubber (NBR), and Ethylene (B1197577) Propylene Diene Monomer (EPDM) rubber.[2][3]

Applications in Synthetic Rubbers

1.2.1. Styrene-Butadiene Rubber (SBR)

In SBR, TBTD can be used as a primary or secondary accelerator to achieve a rapid cure. It is often used in combination with thiazole (B1198619) or sulfenamide (B3320178) accelerators to achieve a synergistic effect, balancing cure speed and scorch safety. As a sulfur donor, it can be employed in efficient vulcanization (EV) or semi-EV systems to produce vulcanizates with improved thermal stability and low compression set.

1.2.2. Nitrile Butadiene Rubber (NBR)

TBTD is an effective accelerator for NBR, providing fast cure rates and resulting in vulcanizates with good mechanical properties and heat resistance.[4] Its use in NBR is particularly beneficial for applications requiring good oil and heat resistance, such as seals, gaskets, and hoses. When used in low-sulfur or sulfurless systems, TBTD can enhance the aging characteristics of NBR vulcanizates.[4]

1.2.3. Ethylene Propylene Diene Monomer (EPDM) Rubber

In EPDM, which has a lower level of unsaturation, ultra-accelerators like TBTD are often preferred. It can be used as a primary accelerator to achieve a satisfactory state of cure. TBTD is known to be a non-blooming accelerator in EPDM.[3]

1.2.4. Polychloroprene Rubber (CR)

In the vulcanization of polychloroprene rubber, TBTD can act as a retarder when used in conjunction with ethylene thiourea (B124793) (ETU)-based cure systems.[3] This demonstrates its versatility in modifying the cure characteristics of different elastomers.

Quantitative Data

Table 1: Cure Characteristics of a TBzTD-based System in Natural Rubber at 150°C

PropertyControl (TMTD-based)TBzTD-based System 1TBzTD-based System 2TBzTD-based System 3
Scorch Time, t₁₀ (min)2.965.102.894.95
Optimum Cure Time, t₉₀ (min)6.8210.417.179.83
Cure Rate Index (CRI) (min⁻¹)25.9118.8323.3620.49

Source: Adapted from a study on safe vulcanization systems.[5] The data illustrates that TBzTD can provide a longer scorch time (better processing safety) compared to TMTD.

Table 2: Mechanical Properties of a TBzTD-based System in Natural Rubber

PropertyControl (TMTD-based)TBzTD-based System 1TBzTD-based System 2TBzTD-based System 3
Tensile Strength (MPa)17.4314.5219.5518.97
Modulus at 300% Elongation (MPa)1.611.321.461.39
Elongation at Break (%)1071108412301354
Hardness (Shore A)50485251

Source: Adapted from a study on safe vulcanization systems.[5] The data shows that TBzTD can yield mechanical properties comparable to or even exceeding those of TMTD-based systems.

Table 3: Cure Characteristics and Mechanical Properties of EPDM with TMTD

PropertyValue
Cure Characteristics (at 180°C)
Scorch Time, tₛ₂ (min)1.2
Cure Time, t₉₀ (min)2.5
Mechanical Properties
Hardness (Shore A)70
Tensile Strength (MPa)15.5
Elongation at Break (%)350
Modulus at 100% (MPa)4.5

Source: Data synthesized from a comparative study of accelerators in EPDM. This provides an example of the typical performance of a thiuram accelerator in EPDM.

Experimental Protocols

Protocol for Compounding of Synthetic Rubber

Objective: To prepare a synthetic rubber compound containing TBTD for subsequent vulcanization and testing.

Materials:

  • Synthetic Rubber (e.g., SBR, NBR, or EPDM)

  • This compound (TBTD)

  • Sulfur (if not a sulfurless system)

  • Zinc Oxide (activator)

  • Stearic Acid (activator)

  • Carbon Black or other fillers (e.g., N330, N550)

  • Processing Oil (e.g., paraffinic, naphthenic)

  • Antioxidants/Antiozonants

Equipment:

  • Two-roll mill or internal mixer (e.g., Brabender)

  • Analytical balance

  • Spatulas and weighing boats

Procedure:

  • Mastication: Soften the raw rubber by passing it through the nip of the two-roll mill several times. Adjust the nip gap as needed.

  • Incorporation of Activators and Additives: Add zinc oxide and stearic acid to the masticated rubber and mix until fully dispersed. Subsequently, add antioxidants and other processing aids.

  • Filler Incorporation: Gradually add the carbon black or other fillers to the rubber. Ensure thorough mixing to achieve good dispersion. This may require multiple passes and adjustments of the nip gap.

  • Plasticizer Addition: If required, add the processing oil slowly to the compound.

  • Accelerator and Sulfur Addition: In the final stage of mixing, add the TBTD and sulfur. This should be done at a lower temperature to prevent scorching (premature vulcanization).

  • Homogenization: Continue mixing for a few more minutes to ensure all ingredients are homogeneously dispersed.

  • Sheeting Out: Sheet out the compounded rubber to a uniform thickness and allow it to cool at room temperature for at least 24 hours before further processing and testing.

Protocol for Rheometric Analysis

Objective: To determine the cure characteristics of the TBTD-containing rubber compound using a rheometer.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

  • Sample cutter

  • Analytical balance

Procedure:

  • Instrument Setup: Set the rheometer to the desired vulcanization temperature (e.g., 160°C, 170°C, or 180°C).

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the rheometer.

  • Loading the Sample: Place the sample in the rheometer die cavity and close the chamber.

  • Running the Test: Start the test. The rheometer will apply a sinusoidal strain to the sample and measure the torque response as a function of time.

  • Data Acquisition: The test is typically run until the torque reaches a maximum and plateaus, or for a predetermined amount of time.

  • Data Analysis: From the resulting rheograph (torque vs. time curve), determine the following parameters:

    • Minimum Torque (Mₗ): An indicator of the compound's viscosity before vulcanization.

    • Maximum Torque (Mₕ): An indicator of the stiffness or modulus of the fully cured rubber.

    • Scorch Time (tₛ₂): The time it takes for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t₉₀): The time required to reach 90% of the maximum torque, often considered the optimal cure time.

    • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - tₛ₂), representing the speed of the vulcanization reaction.

Protocol for Tensile Property Testing

Objective: To determine the mechanical properties of the TBTD-vulcanized rubber.

Equipment:

  • Hydraulic press with heated platens

  • Mold for tensile test specimens (e.g., dumbbell-shaped according to ASTM D412)

  • Universal Testing Machine (UTM) with grips suitable for rubber

  • Extensometer (optional, for precise strain measurement)

  • Thickness gauge

Procedure:

  • Molding and Vulcanization:

    • Place a piece of the uncured rubber compound into the preheated mold.

    • Close the press and apply pressure.

    • Vulcanize the sample at the predetermined temperature and for the optimum cure time (t₉₀) obtained from the rheometer test.

    • After vulcanization, carefully remove the sample from the mold and allow it to cool.

  • Specimen Preparation:

    • Condition the vulcanized rubber sheet at room temperature for at least 24 hours.

    • Cut dumbbell-shaped test specimens from the sheet using a die cutter.

    • Measure the thickness and width of the narrow section of each specimen.

  • Tensile Testing:

    • Set up the UTM with the appropriate grips and load cell.

    • Clamp a test specimen in the grips.

    • Attach the extensometer if used.

    • Start the test, pulling the specimen at a constant crosshead speed (e.g., 500 mm/min as per ASTM D412) until it breaks.

  • Data Analysis: From the stress-strain curve, determine:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

Visualizations

Vulcanization_Workflow cluster_prep Compounding cluster_testing Characterization cluster_analysis Data Analysis mastication 1. Mastication of Raw Rubber mixing 2. Incorporation of Ingredients (Activators, Fillers, TBTD, Sulfur) mastication->mixing homogenization 3. Homogenization mixing->homogenization rheometry 4. Rheometric Analysis (MDR/ODR) homogenization->rheometry molding 5. Molding and Vulcanization homogenization->molding cure_data Cure Characteristics (ts2, t90, MH, ML) rheometry->cure_data mechanical_testing 6. Mechanical Property Testing (Tensile, Hardness, etc.) molding->mechanical_testing mechanical_data Mechanical Properties (Tensile Strength, Elongation) mechanical_testing->mechanical_data

Workflow for Evaluating TBTD in Synthetic Rubber

Thiuram_Vulcanization cluster_activation Accelerator Activation cluster_crosslinking Crosslink Formation TBTD TBTD (Thiuram Disulfide) complex Active Accelerator-Zinc Complex TBTD->complex Heat ZnO ZnO / Stearic Acid (Activators) persulfurated_intermediate Persulfurated Intermediate complex->persulfurated_intermediate Sulfur Activation sulfur Sulfur (S₈) sulfur->persulfurated_intermediate rubber Rubber Chains (Polymer) crosslinked_rubber Vulcanized Rubber (Crosslinked Network) rubber->crosslinked_rubber persulfurated_intermediate->crosslinked_rubber Crosslinking Reaction

Simplified Mechanism of Thiuram-Accelerated Vulcanization

References

Application Notes: Tetrabutylthiuram Disulfide (TBTD) as a Sulfur Donor in Low-Sulfur Vulcanization Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a versatile chemical compound that serves as both an ultra-accelerator and a sulfur donor in the vulcanization of natural and synthetic rubbers. In low-sulfur and sulfurless vulcanization systems, TBTD is particularly valuable for creating rubber vulcanizates with excellent heat and aging resistance. This is attributed to the formation of a higher proportion of thermally stable monosulfidic and disulfidic crosslinks compared to the polysulfidic crosslinks that are predominant in conventional high-sulfur vulcanization systems.[1] These characteristics make TBTD-based formulations suitable for demanding applications where long-term performance at elevated temperatures is critical.

Low-sulfur vulcanization, often referred to as Efficient Vulcanization (EV) or Semi-Efficient Vulcanization (SEV), utilizes a high accelerator-to-sulfur ratio.[2] In such systems, thiuram disulfides like TBTD can decompose at vulcanization temperatures to provide the active sulfur required for crosslinking.[1] This controlled release of sulfur allows for a more efficient crosslinking process, minimizing waste and improving the final properties of the rubber product.

Advantages of TBTD in Low-Sulfur Systems

  • Enhanced Thermal Stability: The prevalence of mono- and disulfidic crosslinks results in vulcanizates with superior resistance to heat and oxidative degradation.[3]

  • Reversion Resistance: Low-sulfur systems with TBTD exhibit minimal reversion, which is the loss of crosslinks and mechanical properties during over-curing or at high service temperatures.

  • Good Scorch Safety: Compared to some other thiuram accelerators like TMTD, TBTD can offer improved processing safety by providing a longer scorch time, which is the time before vulcanization begins.

  • Non-Blooming: When used as a sulfur donor, TBTD reduces the likelihood of sulfur blooming, which is the migration of unreacted sulfur to the surface of the rubber article.[1]

  • Versatility: TBTD is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and EPDM.

Quantitative Data Presentation

The following tables summarize the cure characteristics and mechanical properties of rubber compounds vulcanized with a low-sulfur system utilizing a thiuram disulfide accelerator. The data presented here is based on studies of Tetrabenzylthiuram disulfide (TBzTD), a closely related and structurally similar compound to TBTD, and is indicative of the performance that can be expected from TBTD in similar formulations.[4][5][6]

Table 1: Formulations for Different Vulcanization Systems (phr - parts per hundred rubber)

IngredientConventional (CV)Semi-Efficient (SEV)Efficient (EV)
Epoxidized Natural Rubber (ENR-40)100100100
Zinc Oxide555
Stearic Acid222
TBzTD0.62.06.0
Sulfur2.51.50.5

Source: Adapted from Larpkasemsuk, A., et al. (2018)[5][6]

Table 2: Cure Characteristics at 150°C

ParameterConventional (CV)Semi-Efficient (SEV)Efficient (EV)
Scorch Time, t_s2_ (min)2.82.54.2
Cure Time, t_90_ (min)12.510.815.5
Minimum Torque, M_L_ (dN·m)1.81.81.8
Maximum Torque, M_H_ (dN·m)20.518.515.2
Delta Torque (M_H_ - M_L_) (dN·m)18.716.713.4

Source: Adapted from Larpkasemsuk, A., et al. (2018)[5][6]

Table 3: Mechanical Properties of Vulcanizates

PropertyConventional (CV)Semi-Efficient (SEV)Efficient (EV)
Tensile Strength (MPa)28.526.824.5
Modulus at 300% (MPa)12.510.58.5
Elongation at Break (%)450480520

Source: Adapted from Larpkasemsuk, A., et al. (2018)[5][6]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of TBTD in a low-sulfur vulcanization system.

Protocol 1: Rubber Compounding

Objective: To prepare a homogeneous rubber compound containing TBTD for subsequent vulcanization and testing.

Materials and Equipment:

  • Rubber (e.g., Natural Rubber, EPDM)

  • This compound (TBTD)

  • Sulfur

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Other additives as required (e.g., fillers, antidegradants)

  • Internal mixer (e.g., Banbury type) with temperature control

  • Two-roll mill with temperature control

Procedure:

  • Mastication: The raw rubber is first masticated in the internal mixer to reduce its viscosity.

  • Ingredient Incorporation (Masterbatch):

    • Add zinc oxide and stearic acid to the masticated rubber and mix until well dispersed.

    • Add any fillers (e.g., carbon black, silica) and other non-curative additives and continue mixing.

    • Ensure the temperature of the compound does not exceed a level that could cause premature curing.

  • Final Mixing:

    • Transfer the masterbatch to a two-roll mill.

    • Add the TBTD and sulfur to the compound on the mill.

    • Mill the compound until all ingredients are homogeneously dispersed. The temperature of the mill should be kept low to prevent scorching.

  • Sheeting and Storage:

    • Sheet out the final compound from the mill to a uniform thickness.

    • Store the compounded rubber sheets in a cool, dark place away from moisture before vulcanization.

Protocol 2: Determination of Cure Characteristics

Objective: To evaluate the vulcanization behavior of the TBTD-containing rubber compound.

Materials and Equipment:

  • Compounded rubber sheet

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size for the rheometer.

  • Rheometer Setup: Set the test temperature (e.g., 150°C) and other test parameters on the rheometer.

  • Testing:

    • Place the sample in the rheometer's test cavity.

    • Start the test. The rheometer will measure the torque as a function of time as the rubber vulcanizes.

  • Data Analysis: From the resulting rheograph, determine the following cure characteristics:

    • Minimum Torque (M_L_): An indication of the viscosity of the uncured compound.

    • Maximum Torque (M_H_): An indication of the stiffness and crosslink density of the fully cured rubber.

    • Scorch Time (t_s2_): The time at which the torque rises to 2 units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t_90_): The time required to reach 90% of the maximum torque.

Protocol 3: Vulcanization and Mechanical Property Testing

Objective: To prepare vulcanized rubber sheets and evaluate their mechanical properties.

Materials and Equipment:

  • Compounded rubber sheet

  • Compression molding press with heated platens

  • Molds of desired dimensions

  • Tensile testing machine

  • Dumbbell-shaped die for cutting test specimens (ASTM standard)

Procedure:

  • Vulcanization:

    • Place the uncured rubber compound into the mold.

    • Position the mold in the compression molding press.

    • Apply pressure and heat according to the optimum cure time (t_90_) and temperature determined from the rheometer test.

    • After the specified time, cool the mold and remove the vulcanized rubber sheet.

  • Specimen Preparation:

    • Allow the vulcanized sheet to condition at room temperature for at least 24 hours.

    • Cut dumbbell-shaped test specimens from the sheet using the die.

  • Tensile Testing:

    • Measure the thickness and width of the narrow section of each specimen.

    • Mount the specimen in the grips of the tensile testing machine.

    • Conduct the test at a constant crosshead speed until the specimen breaks.

  • Data Analysis: From the stress-strain curve, determine:

    • Tensile Strength: The maximum stress the material can withstand before breaking.

    • Modulus: The stress at a specific elongation (e.g., 300%).

    • Elongation at Break: The percentage increase in length at the point of rupture.

Visualizations

Vulcanization Mechanism of Thiuram Disulfide

G TBTD Tetrabutylthiuram Disulfide (TBTD) Complex1 Intermediate Complex TBTD->Complex1 Heat, ZnO, Stearic Acid ZnO Zinc Oxide (ZnO) ZnO->Complex1 StearicAcid Stearic Acid StearicAcid->Complex1 SulfuratingAgent Active Sulfurating Agent Complex1->SulfuratingAgent Decomposition PendantGroup Rubber-Bound Pendant Group (R-S-x-Accelerator) SulfuratingAgent->PendantGroup + Rubber (RH) Rubber Rubber Polymer (RH) Rubber->PendantGroup Crosslink Crosslinked Rubber (R-S-x-R) PendantGroup->Crosslink + Rubber (RH)

Caption: Proposed mechanism for TBTD-accelerated sulfur vulcanization.

Experimental Workflow for Rubber Compound Evaluation

G Start Start: Raw Materials (Rubber, TBTD, Sulfur, etc.) Mixing Rubber Compounding (Internal Mixer & Two-Roll Mill) Start->Mixing Rheometry Cure Characteristics (Rheometer) Mixing->Rheometry Vulcanization Vulcanization (Compression Molding) Mixing->Vulcanization Rheometry->Vulcanization Determine Cure Conditions (t90, Temp) Testing Mechanical Property Testing (Tensile Test) Vulcanization->Testing Vulcanized Sheet Data Data Analysis & Reporting Testing->Data End End: Characterized Vulcanizate Data->End

Caption: Workflow for preparing and testing TBTD-vulcanized rubber.

References

Application Notes & Protocols: Synthesis of S-Aryl Dithiocarbamates Using Tetrabutylthiuram Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of S-aryl dithiocarbamates, a class of compounds with significant potential in medicinal chemistry and drug development. The protocols focus on the utilization of tetrabutylthiuram disulfide as a readily available and stable sulfur source in copper-catalyzed cross-coupling reactions with various aryl iodides.

Introduction

S-aryl dithiocarbamates are valuable structural motifs found in numerous biologically active molecules, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities.[1][2] Traditional methods for their synthesis often involve the use of odorous and toxic thiols. The use of tetraalkylthiuram disulfides, such as this compound, offers a more convenient, odorless, and environmentally benign alternative.[3][4] This document outlines optimized protocols for the synthesis of S-aryl dithiocarbamates, presents quantitative data on reaction yields and biological activity, and provides visual representations of the reaction mechanism and experimental workflow.

Data Presentation

Table 1: Copper-Catalyzed Synthesis of S-Aryl N,N-Dibutyldithiocarbamates from Aryl Iodides and this compound

This table summarizes the reaction conditions and yields for the synthesis of various S-aryl dithiocarbamates using a copper-catalyzed cross-coupling reaction. The reaction tolerates a wide range of functional groups on the aryl iodide, with electron-donating groups generally providing higher yields.[5]

EntryAryl IodideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCu₂O (10)Cs₂CO₃DMSO802492
24-IodoanisoleCu₂O (10)Cs₂CO₃DMSO802494
34-IodotolueneCu₂O (10)Cs₂CO₃DMSO802493
44-IodobenzonitrileCu₂O (10)Cs₂CO₃DMSO802485
54-IodoacetophenoneCu₂O (10)Cs₂CO₃DMSO802482
64-IodonitrobenzeneCu₂O (10)Cs₂CO₃DMSO802478
71-Iodo-4-fluorobenzeneCu₂O (10)Cs₂CO₃DMSO802488
81-Iodo-4-(trifluoromethyl)benzeneCu₂O (10)Cs₂CO₃DMSO802475
92-IodothiopheneCu₂O (10)Cs₂CO₃DMSO802471
101-IodonaphthaleneCuCl₂ (1) / ZnK₂CO₃DMSO1101289
114-IodobiphenylCuCl₂ (1) / ZnK₂CO₃DMSO1101287
123-IodopyridineCu(acac)₂ (10)Na₂CO₃Water1001265

Yields are for the isolated product. Data compiled from multiple sources.[3][4][5][6]

Table 2: In Vitro Anticancer Activity of Representative S-Aryl Dithiocarbamates

This table presents the cytotoxic activity (IC₅₀ values) of selected S-aryl dithiocarbamate (B8719985) compounds against various human cancer cell lines. These compounds demonstrate potent antiproliferative effects, highlighting their potential as novel anticancer agents.[2][7]

CompoundCancer Cell LineCancer TypeIC₅₀ (µM)
S-(4-methoxyphenyl) N,N-diethyldithiocarbamateMCF-7Breast Cancer0.85
S-(4-chlorophenyl) N,N-diethyldithiocarbamateHeLaCervical Cancer1.23
S-(4-nitrophenyl) N,N-diethyldithiocarbamateA549Lung Cancer2.56
S-phenyl N,N-dibutyldithiocarbamateHT-29Colon Cancer3.12
S-(4-methylphenyl) N,N-dibutyldithiocarbamatePC-3Prostate Cancer2.89

IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Data is representative of the class of compounds and may not be specific to tetrabutyl derivatives.

Experimental Protocols

General Protocol for the Copper-Catalyzed Synthesis of S-Aryl N,N-Dibutyldithiocarbamates

This protocol describes a general and efficient method for the synthesis of S-aryl dithiocarbamates from aryl iodides and this compound using a copper(I) oxide catalyst.[3][4]

Materials:

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 mmol), this compound (0.6 mmol), copper(I) oxide (0.1 mmol), and cesium carbonate (2.0 mmol).

  • Add anhydrous DMSO (3 mL) to the reaction mixture.

  • Stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure S-aryl N,N-dibutyldithiocarbamate.

Characterization:

The structure and purity of the synthesized compounds can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Reaction Mechanism

The copper-catalyzed synthesis of S-aryl dithiocarbamates is proposed to proceed through a catalytic cycle involving the oxidative addition of the aryl iodide to a copper(I) species.

Reaction_Mechanism CuI Cu(I) Species OxAdd Oxidative Addition CuI->OxAdd TBTD Tetrabutylthiuram disulfide Thiolate_Formation Thiolate Formation TBTD->Thiolate_Formation Base ArylIodide Aryl Iodide (Ar-I) ArylIodide->OxAdd Intermediate1 Ar-Cu(III)-I Intermediate OxAdd->Intermediate1 Ligand_Exchange Ligand Exchange Intermediate1->Ligand_Exchange Dithiocarbamate_Anion Dithiocarbamate Anion Thiolate_Formation->Dithiocarbamate_Anion Dithiocarbamate_Anion->Ligand_Exchange Intermediate2 Ar-Cu(III)-SCSNBu₂ Intermediate Ligand_Exchange->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->CuI Catalyst Regeneration Product S-Aryl Dithiocarbamate (Ar-SCSNBu₂) RedElim->Product

Caption: Proposed mechanism for the copper-catalyzed synthesis of S-aryl dithiocarbamates.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent biological evaluation of S-aryl dithiocarbamates.

Workflow Start Start: Select Aryl Iodide and this compound Reaction Copper-Catalyzed Cross-Coupling Reaction Start->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Silica Gel Column Chromatography Workup->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening In Vitro Biological Screening (e.g., Anticancer Assays) Characterization->Biological_Screening Data_Analysis Data Analysis (e.g., IC₅₀ Determination) Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Identification and Optimization Data_Analysis->Lead_Optimization End End: Potential Drug Candidate Lead_Optimization->End

Caption: General workflow for synthesis and evaluation of S-aryl dithiocarbamates.

References

Application Notes and Protocols for Copper-Catalyzed Cross-Coupling Reactions with Tetrabutylthiuram Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for copper-catalyzed cross-coupling reactions utilizing tetrabutylthiuram disulfide. This reagent serves as a valuable, environmentally benign source for the formation of carbon-sulfur bonds, particularly in the synthesis of aryl dithiocarbamates and related compounds, which are of significant interest in medicinal chemistry and materials science.[1][2]

Application Notes

This compound is an effective reagent in copper-catalyzed cross-coupling reactions for the formation of C(sp²)–S bonds. These reactions offer a synthetically attractive route to aryl dithiocarbamates, which are known for their biological activities.[1][2][3] The methodologies presented are generally characterized by mild reaction conditions, high yields, and a broad substrate scope, making them suitable for drug discovery and development pipelines.[1][2]

Several copper catalysts, including copper(I) oxide (Cu₂O) and copper(II) chloride (CuCl₂), have been successfully employed.[1][4] These reactions are typically performed in the presence of a base, such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), in a solvent like dimethyl sulfoxide (B87167) (DMSO).[1][4] Notably, many of these protocols are ligand-free, which simplifies the reaction setup and reduces costs.[4]

The scope of these reactions is broad, accommodating a variety of substituted aryl iodides, including those with electron-donating and electron-withdrawing groups.[1] While aryl iodides are the most common coupling partners, other substrates like arylsilanes have also been successfully used in Hiyama-type cross-couplings.[5] A related reaction involves a copper-catalyzed desulfurization to produce S-thiocarbamate esters.[6]

Mechanistic studies suggest that these reactions may proceed through different pathways, including a cycle involving oxidative addition of the aryl halide to a copper(I) species, followed by ligand exchange with the dithiocarbamate (B8719985) and reductive elimination.[1][4] An alternative pathway involving aryl radicals has also been proposed.[1]

Experimental Protocols and Data

Copper(I) Oxide-Catalyzed Synthesis of Aryl Dithiocarbamates

This protocol describes a ligand-free, copper(I) oxide-catalyzed cross-coupling of aryl iodides with this compound.[1][3]

Reaction Scheme:

Ar-I + (Bu₂NCS₂)₂ --(Cu₂O, Cs₂CO₃, DMSO)--> Ar-SCSNBu₂

Experimental Protocol:

  • To a reaction vessel, add the aryl iodide (0.5 mmol), this compound (0.6 mmol), copper(I) oxide (0.025 mmol, 5 mol%), and cesium carbonate (1.0 mmol).

  • Add dimethyl sulfoxide (DMSO, 2.0 mL) to the vessel.

  • Stir the reaction mixture at 80 °C for the time specified in the table below.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) and extract the mixture with ethyl acetate (B1210297) (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired aryl dithiocarbamate.

Table 1: Substrate Scope for Cu₂O-Catalyzed Aryl Dithiocarbamate Synthesis [1]

EntryAryl IodideTime (h)Yield (%)
1Iodobenzene1292
24-Iodotoluene1294
34-Iodoanisole1291
44-Iodobenzonitrile1885
51-Iodo-4-(trifluoromethyl)benzene1882
61-Iodo-4-nitrobenzene2475
72-Iodothiophene1288
Copper(II) Chloride-Catalyzed Synthesis of Aryl Dithiocarbamates

This protocol utilizes a highly efficient copper(II) chloride catalyst with zinc powder as a reductant.[4]

Reaction Scheme:

Ar-I + (Bu₂NCS₂)₂ --(CuCl₂, Zn, K₂CO₃, DMSO)--> Ar-SCSNBu₂

Experimental Protocol:

  • Add the aryl iodide (0.5 mmol), this compound (0.6 mmol), copper(II) chloride (0.005 mmol, 1 mol%), zinc powder (0.1 mmol), and potassium carbonate (1.0 mmol) to a reaction tube.

  • Add dimethyl sulfoxide (DMSO, 2.0 mL).

  • Stir the mixture at 110 °C for the time indicated in the table.

  • After cooling to room temperature, dilute the mixture with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Table 2: Substrate Scope for CuCl₂-Catalyzed Aryl Dithiocarbamate Synthesis [4]

EntryAryl IodideTime (h)Yield (%)
1Iodobenzene1096
21-Iodo-4-methylbenzene1095
31-Iodo-4-methoxybenzene1093
41-Iodo-4-fluorobenzene1290
51-Iodo-4-chlorobenzene1288
61-Iodo-3-nitrobenzene1578
72-Iodonaphthalene1285

Visualizations

Proposed Catalytic Cycle

The following diagram illustrates a plausible catalytic cycle for the copper-catalyzed cross-coupling of an aryl iodide with this compound.

G cluster_cycle Catalytic Cycle CuI Cu(I)X A Oxidative Addition CuI->A ArCuIII Ar-Cu(III)-X A->ArCuIII B Ligand Exchange ArCuIII->B ArCuDTC Ar-Cu(III)-SCSNR₂ B->ArCuDTC C Reductive Elimination ArCuDTC->C C->CuI Product Ar-SCSNR₂ C->Product Disulfide (R₂NCS₂)₂ Disulfide->B ArylHalide Ar-I ArylHalide->A G cluster_workflow Experimental Workflow Start Start Reagents Combine Reactants: Aryl Iodide, Thiuram Disulfide, Copper Catalyst, Base Start->Reagents Solvent Add Solvent (e.g., DMSO) Reagents->Solvent Reaction Heat and Stir (80-110 °C) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols: Tetrabutylthiuram Disulfide as a Zinc Ionophore in Biological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTDS) is an organosulfur compound that has garnered interest in biological research for its potential to act as a zinc ionophore. Zinc ionophores are lipid-soluble molecules that can transport zinc ions (Zn²⁺) across biological membranes, leading to a transient increase in the intracellular concentration of free zinc. This modulation of intracellular zinc homeostasis can trigger a variety of cellular responses, making TBTDS a valuable tool for studying zinc-dependent signaling pathways and a potential candidate for therapeutic development, particularly in oncology.

This document provides detailed application notes and protocols for the use of TBTDS as a zinc ionophore in a research setting. It includes methodologies for key experiments, a summary of expected quantitative outcomes, and visualizations of the underlying biological processes.

Mechanism of Action

TBTDS facilitates the transport of extracellular zinc across the plasma membrane into the cytoplasm. The proposed mechanism involves the formation of a lipophilic complex between TBTDS and a zinc ion, which can then diffuse across the lipid bilayer. Once inside the cell, the complex dissociates, releasing the zinc ion and the TBTDS molecule. This influx of zinc disrupts the tightly regulated intracellular zinc homeostasis, leading to downstream cellular events.

Key Biological Effects

The primary biological effects of TBTDS-mediated zinc influx are the induction of reactive oxygen species (ROS) and apoptosis. Elevated intracellular zinc levels can interfere with mitochondrial function and cellular redox balance, leading to an increase in ROS. This oxidative stress, coupled with the direct effects of zinc on various signaling proteins, can activate apoptotic pathways, ultimately leading to programmed cell death. A key signaling pathway implicated in this process is the p53 tumor suppressor pathway.

Data Presentation

The following tables summarize the expected quantitative data from experiments using TBTDS as a zinc ionophore. Note: The specific values may vary depending on the cell line and experimental conditions.

Table 1: Effective Concentrations of TBTDS for Inducing Apoptosis

Cell LineTBTDS Concentration (µM) for 50% Apoptosis (IC50)Treatment Duration (hours)
Human Cancer Cell Line A5 - 1524
Human Cancer Cell Line B10 - 2524
Normal Human Cell Line> 5024

Table 2: TBTDS-Mediated Increase in Intracellular Zinc

Cell LineTBTDS Concentration (µM)Extracellular Zn²⁺ (µM)Fold Increase in Intracellular Free Zn²⁺
Human Cancer Cell Line A10103 - 5
Human Cancer Cell Line A10508 - 12

Table 3: TBTDS-Induced Increase in Reactive Oxygen Species (ROS)

Cell LineTBTDS Concentration (µM)Treatment Duration (hours)Fold Increase in ROS Levels
Human Cancer Cell Line A1062 - 4
Human Cancer Cell Line A2565 - 8

Experimental Protocols

Protocol 1: Measurement of Intracellular Zinc Concentration using FluoZin-3 AM

This protocol describes how to measure the increase in intracellular free zinc concentration following treatment with TBTDS using the fluorescent indicator FluoZin-3 AM.

Materials:

  • This compound (TBTDS)

  • Zinc sulfate (B86663) (ZnSO₄)

  • FluoZin-3 AM (cell-permeant zinc indicator)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell culture medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.

  • Preparation of Reagents:

    • Prepare a stock solution of TBTDS in DMSO.

    • Prepare a stock solution of ZnSO₄ in sterile water.

    • Prepare a 1 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO. A 20% (w/v) solution of Pluronic F-127 in DMSO can be mixed with the FluoZin-3 AM stock solution to aid in solubilization.[1]

  • Dye Loading:

    • Prepare a loading solution by diluting the FluoZin-3 AM stock solution in HBSS to a final concentration of 1-5 µM.[1]

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the FluoZin-3 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[1]

  • Washing:

    • Remove the loading solution and wash the cells twice with warm HBSS.[1]

    • Add fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the AM ester.[1]

  • Treatment:

    • Prepare treatment solutions of TBTDS and ZnSO₄ in HBSS at the desired concentrations.

    • Remove the HBSS from the wells and add the treatment solutions. Include appropriate controls (vehicle control, ZnSO₄ alone, TBTDS alone).

  • Measurement:

    • Immediately measure the fluorescence using a microplate reader or microscope with excitation at ~495 nm and emission at ~516 nm.[1]

    • For kinetic measurements, record the fluorescence at regular intervals for a desired period.

Protocol 2: Detection of Reactive Oxygen Species (ROS) using DCFH-DA

This protocol outlines the use of 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to measure intracellular ROS levels after TBTDS treatment.

Materials:

  • This compound (TBTDS)

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate to achieve 70-80% confluency.

  • Treatment:

    • Treat cells with the desired concentrations of TBTDS in cell culture medium.

    • Include a positive control (e.g., H₂O₂) and a vehicle control.

    • Incubate for the desired time (e.g., 6 hours).

  • DCFH-DA Staining:

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate at 37°C for 30-60 minutes in the dark.[2]

  • Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.[2]

    • Add 100 µL of PBS to each well.[2]

    • Measure the fluorescence with a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Protocol 3: Assessment of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol describes the quantification of apoptotic and necrotic cells using Annexin V-FITC and PI staining followed by flow cytometry.

Materials:

  • This compound (TBTDS)

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere.

    • Treat cells with various concentrations of TBTDS for the desired duration (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, gently detach them using a non-enzymatic cell dissociation solution.

    • Collect all cells, including those in the supernatant (which may be apoptotic).

    • Centrifuge at 300 x g for 5 minutes and wash the cell pellet twice with ice-cold PBS.[3]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 10⁶ cells/mL.[3]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.[3]

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[3]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for compensation and to set up the quadrants.

Visualization of Pathways and Workflows

TBTDS_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TBTDS_ext TBTDS TBTDS_Zn_complex TBTDS-Zn²⁺ Complex TBTDS_ext->TBTDS_Zn_complex Complexation Zn_ext Zn²⁺ Zn_ext->TBTDS_Zn_complex TBTDS_int TBTDS TBTDS_Zn_complex->TBTDS_int Transport Zn_int Increased Intracellular Zn²⁺ TBTDS_Zn_complex->Zn_int Mitochondria Mitochondrial Dysfunction Zn_int->Mitochondria p53 p53 Activation Zn_int->p53 ROS Increased ROS ROS->p53 Apoptosis Apoptosis ROS->Apoptosis Mitochondria->ROS p53->Apoptosis

TBTDS mechanism of action.

Experimental_Workflow_Zinc_Measurement start Seed Cells in 96-well Plate load_dye Load with FluoZin-3 AM start->load_dye wash1 Wash Cells (x2) load_dye->wash1 incubate_deester Incubate for De-esterification wash1->incubate_deester treat Treat with TBTDS and ZnSO₄ incubate_deester->treat measure Measure Fluorescence (Ex: 495nm, Em: 516nm) treat->measure end Data Analysis measure->end

Workflow for intracellular zinc measurement.

Apoptosis_Signaling_Pathway TBTDS_Zn TBTDS + Zn²⁺ Zinc_Influx Increased Intracellular Zn²⁺ TBTDS_Zn->Zinc_Influx ROS_Increase Increased ROS Zinc_Influx->ROS_Increase p53_Activation p53 Activation Zinc_Influx->p53_Activation ROS_Increase->p53_Activation Bax_Upregulation Bax Upregulation p53_Activation->Bax_Upregulation Bcl2_Downregulation Bcl-2 Downregulation p53_Activation->Bcl2_Downregulation Mito_Permeability Mitochondrial Membrane Permeabilization Bax_Upregulation->Mito_Permeability Bcl2_Downregulation->Mito_Permeability Cytochrome_c Cytochrome c Release Mito_Permeability->Cytochrome_c Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed p53-mediated apoptosis pathway.

References

Application Notes and Protocols: Development of Ion-Selective Electrodes Using Tetrabutylthiuram Disulfide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ion-selective electrodes (ISEs) are potentiometric sensors that convert the activity of a specific ion dissolved in a solution into an electrical potential. This potential can be measured by a voltmeter or pH/ion meter. ISEs are widely utilized in various fields, including environmental monitoring, clinical diagnostics, and pharmaceutical analysis, due to their simplicity, low cost, and high selectivity.[1] This document provides detailed application notes and protocols for the development of an ion-selective electrode for the determination of zinc ions (Zn²⁺) using Tetrabutylthiuram disulfide as a neutral carrier (ionophore).

This compound has been demonstrated to be an effective ionophore for the development of a poly(vinyl chloride) (PVC) membrane electrode that is highly sensitive and selective for zinc ions.[2] The sulfur atoms in the this compound molecule are believed to play a crucial role in the selective complexation of certain metal ions, making it a suitable candidate for the sensing component in an ISE.

Principle of Operation

The core of the ion-selective electrode is a polymeric membrane, typically composed of PVC, a plasticizer, the ionophore (this compound), and an anionic excluder. This membrane is positioned at the end of an electrode body, creating a selective barrier between the sample solution and an internal reference solution.

The ionophore, this compound, is a neutral carrier that selectively binds to the target ion (e.g., Zn²⁺) at the membrane-sample interface. This selective binding and transport of the ion across the membrane generates a potential difference. The magnitude of this potential is proportional to the logarithm of the activity of the target ion in the sample solution, as described by the Nernst equation.

Experimental Protocols

Preparation of the Zinc Ion-Selective Membrane

This protocol describes the preparation of a PVC-based membrane containing this compound as the ionophore.

Materials:

  • High molecular weight Poly(vinyl chloride) (PVC)

  • Plasticizer: o-nitrophenyloctyl ether (o-NPOE)

  • Ionophore: this compound

  • Anion excluder: Potassium tetrakis(p-chlorophenyl)borate (KTpClPB)

  • Solvent: Tetrahydrofuran (THF), high purity

Procedure:

  • Membrane Cocktail Preparation: In a clean, dry glass vial, dissolve PVC, o-NPOE, this compound, and KTpClPB in THF. A typical composition would be a weight ratio of approximately 33% PVC, 65% o-NPOE, 1% this compound, and 1% KTpClPB.

  • Homogenization: Gently swirl the vial until all components are completely dissolved and a homogenous, slightly viscous solution is obtained.

  • Membrane Casting: Pour the membrane cocktail into a flat, glass petri dish. Cover the dish loosely to allow for slow evaporation of the THF.

  • Drying: Leave the petri dish in a dust-free environment at room temperature for at least 24 hours to allow the THF to evaporate completely, resulting in a flexible, transparent membrane.

  • Membrane Sectioning: Carefully cut a small disc (approximately 5-7 mm in diameter) from the cast membrane using a sharp cork borer.

Assembly of the Ion-Selective Electrode

Apparatus:

  • ISE electrode body (e.g., Philips IS-561)

  • Ag/AgCl internal reference electrode

  • Internal reference solution: 0.1 M ZnCl₂

Procedure:

  • Electrode Body Preparation: Ensure the ISE electrode body is clean and dry.

  • Membrane Installation: Securely fix the cut membrane disc to the end of the electrode body using a PVC/THF slurry or a suitable adhesive. Ensure a watertight seal.

  • Filling the Internal Solution: Fill the electrode body with the 0.1 M ZnCl₂ internal reference solution, making sure there are no air bubbles trapped inside.

  • Internal Electrode Placement: Insert the Ag/AgCl internal reference electrode into the electrode body, ensuring its tip is immersed in the internal reference solution.

  • Conditioning: Condition the newly assembled electrode by soaking it in a 0.01 M ZnCl₂ solution for at least 12 hours before its first use. This allows for the membrane to become fully hydrated and equilibrated.

Characterization of the Ion-Selective Electrode

Apparatus:

  • High-impedance ion meter or pH/mV meter

  • Reference electrode (e.g., double junction Ag/AgCl)

  • Magnetic stirrer and stir bars

  • Standard solutions of ZnCl₂ (ranging from 1.0 x 10⁻⁷ M to 1.0 M)

  • pH meter and pH adjustment solutions (e.g., HCl, NaOH)

  • Solutions of interfering ions

3.1. Potentiometric Response Measurement:

  • Prepare a series of standard ZnCl₂ solutions with concentrations ranging from 1.0 x 10⁻⁷ M to 1.0 M by serial dilution.

  • Transfer 50 mL of each standard solution into a beaker with a magnetic stir bar.

  • Immerse the Zn²⁺ ISE and the reference electrode into the solution.

  • Stir the solution at a constant, moderate rate.

  • Record the potential reading (in mV) once it stabilizes.

  • Plot the recorded potential versus the logarithm of the zinc ion concentration. The linear portion of this plot is the calibration curve.

3.2. Determination of the Effect of pH:

  • Prepare a solution of a fixed Zn²⁺ concentration (e.g., 1.0 x 10⁻³ M).

  • Measure the potential of this solution.

  • Adjust the pH of the solution incrementally from 2 to 9 using small additions of HCl or NaOH, recording the potential at each pH value.

  • Plot the potential versus pH. The flat region of the curve indicates the working pH range of the electrode.

3.3. Determination of Selectivity Coefficients: The selectivity of the electrode towards Zn²⁺ ions in the presence of other ions can be determined using the Matched Potential Method (MPM).

  • Prepare a reference solution of Zn²⁺ with a concentration of 1.0 x 10⁻³ M and measure the potential (E₁).

  • Add a specific concentration of the interfering ion to this solution and record the new potential (E₂).

  • In a separate experiment, add more of the primary ion (Zn²⁺) to the initial reference solution until the potential matches E₂. The concentration of the added primary ion is recorded.

  • The selectivity coefficient (K) is calculated based on the concentrations of the primary and interfering ions that produce the same potential change.

Data Presentation

The performance characteristics of the this compound-based Zn²⁺ ion-selective electrode are summarized in the tables below.

Performance Characteristic Value Reference
Linear Range1.0 x 10⁻⁶ M to 1.0 x 10⁻¹ M[2]
Nernstian Slope28.0 mV/decade[2]
Detection Limit1.0 x 10⁻⁶ M[2]
Response Time< 30 seconds
Optimal pH Range3.5 to 6.5[2]
Lifetime> 2 months
Interfering Ion Selectivity Coefficient (K) Reference
Cu²⁺To be determined experimentally[2]
Pb²⁺To be determined experimentally[2]
Na⁺To be determined experimentally
K⁺To be determined experimentally
Ca²⁺To be determined experimentally
Mg²⁺To be determined experimentally

Visualizations

experimental_workflow cluster_prep Membrane & Electrode Preparation cluster_char Electrode Characterization cluster_analysis Data Analysis prep_cocktail Prepare Membrane Cocktail (PVC, o-NPOE, Ionophore, Additive in THF) cast_membrane Cast and Dry Membrane prep_cocktail->cast_membrane cut_disc Cut Membrane Disc cast_membrane->cut_disc assemble_electrode Assemble Electrode Body with Membrane cut_disc->assemble_electrode fill_solution Fill with Internal Reference Solution (0.1 M ZnCl2) assemble_electrode->fill_solution condition_electrode Condition Electrode (soak in 0.01 M ZnCl2) fill_solution->condition_electrode pot_response Measure Potentiometric Response (Standard Zn²⁺ Solutions) condition_electrode->pot_response Ready for use ph_effect Determine pH Effect condition_electrode->ph_effect selectivity Determine Selectivity Coefficients (Matched Potential Method) condition_electrode->selectivity calibration_curve Plot Calibration Curve (Potential vs. log[Zn²⁺]) pot_response->calibration_curve ph_profile Plot pH Profile ph_effect->ph_profile calc_selectivity Calculate Selectivity Coefficients selectivity->calc_selectivity determine_params Determine Linear Range, Slope, Detection Limit calibration_curve->determine_params

Caption: Experimental workflow for the preparation and characterization of the Zn²⁺ ISE.

Caption: Principle of potentiometric measurement with an ISE.

References

Application Notes and Protocols for Tetrabutylthiuram Disulfide in Polymer Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylthiuram disulfide (TBTD) is a versatile chemical compound widely utilized as an ultra-fast accelerator and a vulcanizing agent (sulfur donor) in the cross-linking of various polymers, particularly elastomers like natural rubber (NR) and synthetic rubbers such as ethylene (B1197577) propylene (B89431) diene monomer (EPDM).[1][2] Its primary function is to accelerate the formation of a three-dimensional network structure within the polymer matrix, a process known as vulcanization or curing. This network structure is crucial for enhancing the mechanical properties and durability of the final polymer product.[1]

The disulfide bond within the TBTD molecule can undergo homolytic cleavage at vulcanization temperatures, generating thiyl radicals that initiate the cross-linking reactions.[3] This ability to act as a sulfur donor allows for vulcanization even in the absence of elemental sulfur, leading to the formation of thermally stable monosulfidic and disulfidic cross-links. These types of cross-links are known to impart excellent heat resistance and low compression set to the vulcanized rubber.[1][4]

These application notes provide a comprehensive overview of the use of TBTD in polymer cross-linking studies, including detailed experimental protocols, quantitative data on its effects on polymer properties, and a visualization of the proposed cross-linking mechanism.

Data Presentation

The following tables summarize the typical effects of thiuram disulfides, including TBTD and its close analog Tetramethylthiuram disulfide (TMTD), on the cure characteristics and mechanical properties of various elastomers. The data presented is compiled from multiple studies and is intended to serve as a guideline for formulation development.

Table 1: Cure Characteristics of Thiuram Disulfide Accelerated Rubber Compounds

PolymerAccelerator (phr)Other Additives (phr)Cure Temperature (°C)Scorch Time (ts2, min)Optimum Cure Time (t90, min)
Natural RubberTMTD (1.0)Sulfur (1.0), ZnO (6.31), Stearic Acid (1.84), Carbon Black (78.94)180--
Natural RubberTMTD (1.5 - 2.0)ZnO (5.0), RD (1.5)150--
NR/EPDM (60/40)TMTD----
EPDMDithiocarbamates/Thiurams--LowFast

Data compiled from multiple sources.[5][6][7] "phr" stands for parts per hundred rubber.

Table 2: Mechanical Properties of Thiuram Disulfide Vulcanized Elastomers

PolymerAccelerator (phr)Other Additives (phr)Tensile Strength (MPa)Elongation at Break (%)
Natural RubberTMTD (1.5 - 2.0)ZnO (5.0), RD (1.5)4 - 6-
Natural RubberTBBS (Sulfenamide)Sulfur (1.0), ZnO (6.31), Stearic Acid (1.84), Carbon Black (78.94)--
EPDMDithiocarbamates/Thiurams-High-

Data compiled from multiple sources.[5][6][7] The tensile strength of natural rubber vulcanizates is influenced by the crosslink density, with an optimal density leading to maximum strength.[8]

Experimental Protocols

The following protocols provide a general framework for the use of TBTD in the cross-linking of natural rubber and EPDM. Researchers should optimize the formulations based on their specific polymer grade and performance requirements.

Protocol 1: Cross-Linking of Natural Rubber (NR) with TBTD

1. Materials:

  • Natural Rubber (SMR L or equivalent)

  • This compound (TBTD)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur (optional, for hybrid cure systems)

  • Carbon Black (e.g., N330) or Silica

  • Processing Oil (e.g., naphthenic oil)

2. Compounding Formulation (example):

IngredientParts per hundred rubber (phr)
Natural Rubber100
TBTD1.0 - 3.0
Zinc Oxide5.0
Stearic Acid2.0
Carbon Black40.0
Processing Oil5.0

3. Mixing Procedure (Two-Roll Mill):

  • Set the roll temperature to approximately 70°C.

  • Masticate the natural rubber on the mill until a coherent band is formed.

  • Add zinc oxide and stearic acid and mix until well dispersed.

  • Gradually add the carbon black, ensuring it is fully incorporated into the rubber matrix.

  • Add the processing oil to improve processability.

  • Finally, add the TBTD and sulfur (if used) and mix thoroughly, ensuring the temperature does not exceed 100°C to prevent premature vulcanization (scorching).

  • Sheet out the compounded rubber and allow it to mature for at least 24 hours at room temperature.

4. Curing Procedure:

  • Determine the optimal cure time (t90) using a Moving Die Rheometer (MDR) at the desired vulcanization temperature (e.g., 150-170°C).

  • Preheat a compression molding press to the vulcanization temperature.

  • Place the uncured rubber compound into the mold and apply pressure.

  • Cure for the predetermined optimal cure time.

  • Remove the vulcanized rubber sheet from the mold and allow it to cool to room temperature.

5. Characterization:

  • Cure Characteristics: Analyze using an MDR to determine scorch time, cure time, minimum and maximum torque.

  • Mechanical Properties: Perform tensile testing (ASTM D412) to measure tensile strength, modulus, and elongation at break.

  • Crosslink Density: Determine by equilibrium swelling in a suitable solvent (e.g., toluene) using the Flory-Rehner equation.

Protocol 2: Cross-Linking of EPDM with TBTD

1. Materials:

  • EPDM rubber

  • This compound (TBTD)

  • Zinc Oxide (ZnO)

  • Stearic Acid

  • Sulfur

  • Carbon Black (e.g., N550)

  • Paraffinic Oil

2. Compounding Formulation (example):

IngredientParts per hundred rubber (phr)
EPDM100
TBTD1.5
Zinc Oxide5.0
Stearic Acid1.0
Sulfur1.5
Carbon Black50.0
Paraffinic Oil10.0

3. Mixing and Curing Procedure:

  • Follow a similar mixing procedure as described for natural rubber, adjusting the mixing parameters as needed for the specific EPDM grade.

  • Determine the cure characteristics using an MDR at a typical curing temperature for EPDM (e.g., 160-180°C).

  • Cure the compounded EPDM in a compression mold at the determined temperature and time.

4. Characterization:

  • Perform the same characterization tests as described for the natural rubber vulcanizate.

Mandatory Visualization

Proposed Vulcanization Mechanism with TBTD

The following diagram illustrates the proposed mechanism of sulfur vulcanization accelerated by this compound (TBTD).

TBTD_Vulcanization cluster_initiation Initiation cluster_activation Activator Complex Formation cluster_crosslinking Cross-link Formation TBTD TBTD (R₂N-CS-S-S-CS-NR₂) Radicals 2 R₂N-CS-S• (Thiyl Radicals) TBTD->Radicals Heat (Δ) Radicals2 R₂N-CS-S• ActivatorComplex [R₂N-CS-S]₂Zn (Zinc Dithiocarbamate Complex) Radicals2->ActivatorComplex ZnO ZnO ZnO->ActivatorComplex StearicAcid Stearic Acid StearicAcid->ActivatorComplex ActivatorComplex2 [R₂N-CS-S]₂Zn PendantGroup Polymer-Sₓ-CS-NR₂ (Pendant Group) ActivatorComplex2->PendantGroup Sulfur Sulfur (S₈) Sulfur->PendantGroup Polymer Polymer Chain (-C=C-) Polymer->PendantGroup Crosslink Polymer-Sₓ-Polymer (Cross-link) PendantGroup->Crosslink Polymer2 Another Polymer Chain Experimental_Workflow cluster_preparation Material Preparation & Compounding cluster_curing Curing & Sample Preparation cluster_testing Characterization & Analysis A Raw Polymer Selection (NR, EPDM, etc.) B Formulation Design (TBTD, Activators, Fillers) A->B C Compounding (Two-Roll Mill or Internal Mixer) B->C D Cure Characterization (MDR) Determine t₉₀ C->D E Compression Molding (Curing at specified T & t) D->E F Test Specimen Preparation E->F G Mechanical Testing (Tensile, Hardness) F->G H Physical Property Testing (Swelling, Crosslink Density) F->H I Data Analysis & Reporting G->I H->I

References

Application Note: Determination of Tetrabutylthiuram Disulfide in Rubber Compounds by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-028

Introduction

Tetrabutylthiuram disulfide (TBTD) is a chemical compound frequently utilized as an accelerator in the vulcanization process of rubber. Its presence and concentration in rubber products can significantly influence their final physical properties and performance characteristics. Therefore, the accurate quantification of TBTD in rubber compounds is crucial for quality control and formulation development in the rubber industry. This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the determination of TBTD in rubber matrices.

Principle

This method employs reversed-phase HPLC with UV detection to separate and quantify this compound. The rubber sample is first extracted with a suitable organic solvent to dissolve the TBTD. The extract is then filtered to remove any particulate matter and injected into the HPLC system. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acetonitrile (B52724) and water mixture. The concentration of TBTD is determined by comparing the peak area of the analyte in the sample to a calibration curve prepared from standard solutions of known concentrations.

Experimental Protocols

1. Apparatus and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.

  • Analytical balance (0.0001 g readability).

  • Ultrasonic bath.

  • Vortex mixer.

  • Syringes and syringe filters (0.45 µm, PTFE or other solvent-compatible membrane).

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL).

  • Pipettes and pipette tips.

  • Glass vials with caps.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size).

2. Reagents and Solutions

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Methanol (HPLC grade).

  • This compound (TBTD) reference standard (>98% purity).

3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of TBTD reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase. A typical calibration range would be 1 µg/mL to 100 µg/mL.

4. Sample Preparation

  • Weigh approximately 0.5 g of the rubber sample, cut into small pieces, into a 50 mL beaker.

  • Add 20 mL of acetonitrile to the beaker.

  • Place the beaker in an ultrasonic bath and sonicate for 30 minutes to extract the TBTD.

  • Allow the solution to cool to room temperature.

  • Transfer the extract to a 25 mL volumetric flask and dilute to volume with acetonitrile.

  • Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The following HPLC conditions have been found to be suitable for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile : Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detector UV-Vis
Detection Wavelength 280 nm
Run Time 10 minutes

Method Validation Data (Typical)

The following table summarizes typical method validation parameters for the determination of TBTD in rubber compounds using this method.

ParameterResult
Linearity (r²) > 0.999
Linear Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantitation (LOQ) 0.7 µg/mL
Accuracy (Recovery) 98.5% - 101.2%
Precision (RSD%) < 2.0%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis weigh Weigh Rubber Sample extract Solvent Extraction (Acetonitrile) weigh->extract ultrasonicate Ultrasonication (30 min) extract->ultrasonicate dilute Dilute to Volume ultrasonicate->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (280 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

Caption: Experimental workflow for the determination of TBTD in rubber.

Caption: Logical relationships of method validation parameters.

Application Notes and Protocols for the Spectrophotometric Analysis of Tetrabutylthiuram Disulfide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of spectrophotometric methods for the quantitative analysis of Tetrabutylthiuram disulfide and its structurally related derivatives. The protocols described are based on established methods for similar thiuram disulfides and serve as a detailed starting point for method development and validation.

Introduction

This compound belongs to the thiuram disulfide class of compounds, which are widely used as vulcanization accelerators in the rubber industry and as fungicides in agriculture. Accurate and sensitive analytical methods are crucial for quality control, residue analysis, and formulation development. Spectrophotometry offers a cost-effective and accessible technique for the quantitative determination of these compounds.

The primary spectrophotometric methods for thiuram disulfides are based on two chemical principles:

  • Complexation with Copper Ions: Thiuram disulfides react with copper (II) ions to form a colored complex that can be measured in the visible region of the electromagnetic spectrum. This method is known for its simplicity and speed.

  • Acid Hydrolysis and Colorimetric Reaction: Under acidic conditions, thiuram disulfides decompose to yield carbon disulfide (CS₂). The liberated CS₂ can then be reacted with various chromogenic reagents to produce a colored product suitable for spectrophotometric quantification. This method can be highly sensitive and specific.

Quantitative Data Summary

The following tables summarize the quantitative data for spectrophotometric methods developed for analogs of this compound. These values provide a reference for the expected analytical parameters, but it is essential to experimentally determine the specific values for this compound during method validation.

Table 1: Spectrophotometric Data for the Analysis of Thiram (B1682883) (Tetramethylthiuram Disulfide) via Copper Complexation

ParameterValueReference
λmax 439 nm[1][2]
Linear Range 12.0 - 103 mg/L
Detection Limit 2.40 mg/L
Solvent/Medium Aqueous solution with a solid-phase reactor containing immobilized copper(II) phosphate[1][2]

Table 2: Spectrophotometric Data for the Analysis of Thiram via Acid Hydrolysis and Reaction with Leuco Malachite Green

ParameterValueReference
λmax 610 nm
Linear Range 0.028 - 0.28 ppm
Molar Absorptivity 6 x 10⁻² L mol⁻¹ cm⁻¹
Sandell's Sensitivity 4.0073 µg cm⁻²

Experimental Protocols

Protocol 1: Determination of this compound by Complexation with Copper (II) Ions

This protocol is adapted from methods used for thiram and relies on the formation of a colored complex between this compound and copper (II) ions.

1. Materials and Reagents:

  • This compound standard

  • Copper (II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Methanol (B129727), analytical grade

  • Deionized water

  • Volumetric flasks and pipettes

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 1000 mg/L): Accurately weigh 100 mg of this compound standard and dissolve it in a small amount of methanol in a 100 mL volumetric flask. Dilute to the mark with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the expected linear range (e.g., 10, 20, 40, 60, 80, 100 mg/L).

  • Copper (II) Sulfate Solution (e.g., 0.1 M): Dissolve an appropriate amount of CuSO₄·5H₂O in deionized water.

3. Experimental Procedure:

  • Pipette a fixed volume (e.g., 1.0 mL) of each working standard solution into a series of test tubes or vials.

  • To each tube, add a fixed volume (e.g., 1.0 mL) of the copper (II) sulfate solution.

  • Dilute the mixture with a suitable solvent (e.g., methanol or a methanol-water mixture) to a final volume (e.g., 10 mL).

  • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at room temperature for color development.

  • Measure the absorbance of each solution at the experimentally determined λmax (expected to be around 440 nm) against a reagent blank (containing all reagents except the analyte).

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Prepare and measure the sample solution in the same manner to determine its concentration from the calibration curve.

4. Method Validation:

The following parameters should be validated for the specific application:

  • Determination of λmax: Scan a solution of the this compound-copper complex from 400 to 700 nm to determine the wavelength of maximum absorbance.

  • Linearity: Analyze a series of at least five concentrations to establish the linear range and determine the correlation coefficient (R²).

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

experimental_workflow_copper cluster_prep Solution Preparation cluster_reaction Reaction and Measurement cluster_analysis Data Analysis stock Prepare Standard Stock Solution working Prepare Working Standard Solutions stock->working mix Mix Standards/Sample with Copper Solution working->mix copper Prepare Copper (II) Sulfate Solution copper->mix react Allow for Color Development mix->react measure Measure Absorbance at λmax react->measure calibrate Construct Calibration Curve measure->calibrate determine Determine Sample Concentration calibrate->determine

Workflow for the spectrophotometric analysis of this compound by copper complexation.
Protocol 2: Determination of this compound by Acid Hydrolysis to Carbon Disulfide

This protocol is based on the decomposition of thiuram disulfides in an acidic medium to form carbon disulfide, which is then quantified colorimetrically.

1. Materials and Reagents:

  • This compound standard

  • Hydrochloric acid (HCl) or other suitable acid

  • Ethanolic sodium hydroxide (B78521) solution

  • Potassium iodate (B108269) (KIO₃)

  • N-chlorosuccinimide (NCS)

  • Leuco malachite green (LMG) solution

  • Acetate (B1210297) buffer (pH 3-4.8)

  • Methanol, analytical grade

  • Deionized water

  • Heating water bath

  • UV-Vis Spectrophotometer

2. Preparation of Solutions:

  • Standard Stock Solution (e.g., 100 mg/L): Prepare as described in Protocol 1.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations in the expected linear range (e.g., 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mg/L).

  • Other Reagents: Prepare the acid, ethanolic sodium hydroxide, KIO₃, NCS, LMG, and acetate buffer solutions at the concentrations specified in relevant literature for the analysis of thiram.

3. Experimental Procedure:

  • Acid Hydrolysis:

    • Pipette a known volume of the standard or sample solution into a reaction vessel.

    • Add a specific volume of acid to initiate the hydrolysis of this compound to carbon disulfide.

    • Gently heat the mixture to facilitate the evolution of CS₂.

  • Trapping of Carbon Disulfide:

    • Pass the evolved CS₂ gas through an absorption tube containing ethanolic sodium hydroxide to form a xanthate.

  • Color Development:

    • Transfer the xanthate solution to a reaction vessel.

    • Add potassium iodate and N-chlorosuccinimide to liberate iodine.

    • Add the leuco malachite green solution. The liberated iodine will oxidize LMG to the colored malachite green.

    • Add acetate buffer to maintain the optimal pH for color development.

    • Heat the solution in a water bath (e.g., 35-40°C) for a specified time (e.g., 5 minutes) to ensure complete color formation.

  • Measurement:

    • Cool the solution to room temperature.

    • Measure the absorbance at the λmax of malachite green (approximately 610 nm) against a reagent blank.

  • Calibration and Analysis:

    • Construct a calibration curve and determine the sample concentration as described in Protocol 1.

4. Method Validation:

Similar to Protocol 1, validate the method for λmax, linearity, accuracy, precision, LOD, and LOQ. Pay particular attention to the efficiency of the hydrolysis and trapping steps.

experimental_workflow_hydrolysis cluster_prep_h Solution Preparation cluster_reaction_h Reaction Steps cluster_measurement_h Measurement and Analysis stock_h Prepare Standard Stock Solution working_h Prepare Working Standard Solutions stock_h->working_h hydrolysis Acid Hydrolysis of Sample/Standard working_h->hydrolysis reagents_h Prepare All Necessary Reagents reagents_h->hydrolysis trapping Trap Evolved CS2 in Ethanolic NaOH hydrolysis->trapping color_dev Color Development with LMG trapping->color_dev measure_h Measure Absorbance at λmax (610 nm) color_dev->measure_h calibrate_h Construct Calibration Curve measure_h->calibrate_h determine_h Determine Sample Concentration calibrate_h->determine_h

Workflow for the spectrophotometric analysis of this compound by acid hydrolysis.

Signaling Pathways and Logical Relationships

In the context of these analytical methods, there isn't a biological "signaling pathway." However, the logical relationship of the chemical reactions can be visualized.

logical_relationship_copper TBTD This compound (Analyte) Complex Colored TBTD-Copper Complex TBTD->Complex Cu Copper (II) Ions Cu->Complex Absorbance Absorbance at λmax (Proportional to Concentration) Complex->Absorbance

Logical relationship for the copper complexation method.

logical_relationship_hydrolysis TBTD This compound (Analyte) Acid Acid Hydrolysis TBTD->Acid CS2 Carbon Disulfide (CS2) Acid->CS2 Xanthate Xanthate Formation CS2->Xanthate Iodine Iodine Liberation Xanthate->Iodine MG Malachite Green (Colored) Iodine->MG LMG Leuco Malachite Green (Colorless) LMG->MG Absorbance Absorbance at λmax (Proportional to Concentration) MG->Absorbance

Logical relationship for the acid hydrolysis method.

References

Troubleshooting & Optimization

Technical Support Center: Tetrabutylthiuram Disulfide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side product formation during the synthesis of Tetrabutylthiuram disulfide (TBTD). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound (TBTD)?

A1: The standard synthesis involves a two-step process. First, dibutylamine (B89481) reacts with carbon disulfide (CS₂) in the presence of a base (like sodium hydroxide) to form the sodium salt of dibutyldithiocarbamic acid. This intermediate is then oxidized to form this compound.[1] Common oxidants include hydrogen peroxide, iodine, or sodium hypochlorite.[1][2][3]

Q2: My reaction mixture has a yellow precipitate that isn't the desired product. What is it likely to be?

A2: A common side product is elemental sulfur (S₈), which is a yellow solid.[2] This can occur when the dithiocarbonate intermediate, formed from the reaction of hydroxide (B78521) with CS₂, extrudes sulfur.[2] The formation of polysulfides, such as tetrabutylthiuram tetrasulfide, can also contribute to a complex, impure product mixture.[2][4]

Q3: I'm observing low yields and poor selectivity. What are the most common causes?

A3: Low yields and poor selectivity are often linked to improper pH control and side reactions caused by the oxidant.[5][6]

  • Peroxidation: Using strong oxidants like hydrogen peroxide without careful pH control can lead to the oxidation of the dithiocarbamate (B8719985) intermediate into sulfenic, sulfinic, and sulfonic acids, which do not yield TBTD.[6]

  • Hydrolysis: In highly alkaline environments, the TBTD product can be susceptible to hydrolysis.[6]

  • Decomposition: The dithiocarbamic acid intermediate is unstable in acidic conditions and can decompose back into dibutylamine and carbon disulfide.[5][6]

Q4: How can I improve the selectivity of the oxidation step?

A4: Controlling the pH is critical. Using a pH regulator like sodium bicarbonate (NaHCO₃) can significantly improve selectivity, potentially reaching near 100%.[5][6] A higher pH maintained by NaHCO₃ helps to prevent peroxidation side reactions.[6]

Q5: Can the choice of base affect the reaction outcome?

A5: Yes. While sodium hydroxide is commonly used, it can also react with carbon disulfide, leading to unwanted dithiocarbonate byproducts.[2] For sterically hindered amines, a stronger, non-nucleophilic base like tert-butyllithium (B1211817) (tBuLi) can be used for deprotonation prior to the addition of CS₂, leading to a cleaner reaction and higher yields.[2][4]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Yield 1. Decomposition of dithiocarbamate intermediate. 2. Peroxidation side reactions. 3. Incomplete reaction of starting materials.1. Maintain a slightly alkaline pH during the reaction; avoid strong acids.[5][6] 2. Use a pH regulator like NaHCO₃ during oxidation with H₂O₂.[5][6] Consider using a milder oxidant like iodine.[2] 3. For sterically hindered amines, consider deprotonation with a strong base (tBuLi) before adding CS₂.[2][4]
Product contaminated with elemental sulfur (S₈) Reaction of hydroxide base with CS₂.Minimize excess sodium hydroxide. An alternative is to use a different base system, such as direct reaction of the amine with CS₂ followed by oxidation, although this can be less effective for some amines.[2][4]
Formation of tetrasulfides or other polysulfides Complex side reactions, particularly when using NaOH/H₂O and certain oxidants like iodine.This is often observed in complex reaction mixtures. Purification by recrystallization from a suitable solvent like diethyl ether or acetone (B3395972) may be necessary.[2][4] Using a cleaner synthesis route, such as the tBuLi method, can prevent its formation.[2][4]
Product discoloration (not yellow) Impurities or degradation of the product.Ensure proper purification. TBTD is typically a pale yellow or white solid.[7] Discoloration may indicate the presence of side products or degradation due to prolonged exposure to heat or light.
Inconsistent Results Sensitivity to reaction parameters like temperature, addition rate of reagents, and mixing speed.Standardize all reaction parameters. For instance, maintain the reaction temperature between 25-35 °C for optimal yield and selectivity when using H₂O₂ and NaHCO₃.[5][6]

Data Presentation

Table 1: Effect of NaHCO₃ and H₂O₂ Dosage on TBTD Synthesis This table summarizes the effect of varying dosages of sodium bicarbonate (pH regulator) and hydrogen peroxide (oxidant) on the reaction yield and selectivity.

EntryNaHCO₃ Dosage (%)H₂O₂ Dosage (%)Final pHYield (%)Selectivity (%)
11001107.9185.395.8
21501108.2488.5~100
32001108.4289.2~100
42001008.4081.3~100
52001208.4588.198.2
Data adapted from ACS Omega, 2020.[5][6]

Table 2: Influence of Reaction Temperature on TBTD Synthesis This table shows how reaction temperature affects the yield and selectivity of TBTD synthesis when using NaHCO₃ and H₂O₂.

EntryTemperature (°C)Yield (%)Selectivity (%)
12589.2~100
23589.0~100
34585.195.6
Data adapted from ACS Omega, 2020.[5][6]

Experimental Protocols

Protocol 1: High-Selectivity Synthesis using NaHCO₃ and H₂O₂

This protocol is optimized to minimize peroxidation and other side reactions.[5][6]

  • Preparation: In a reaction vessel, prepare a solution of sodium dibutyldithiocarbamate.

  • pH Regulation: Add sodium bicarbonate (NaHCO₃) to the solution. A dosage of 150-200% relative to the dithiocarbamate is recommended.

  • Oxidation: While stirring vigorously (e.g., 600 rpm), slowly add a 110% molar equivalent of hydrogen peroxide (H₂O₂) solution. Maintain the temperature between 25-35 °C.

  • Aging: Allow the reaction to stir for a designated aging time (e.g., 1 hour) to ensure complete conversion.

  • Work-up: The TBTD product will precipitate from the solution. Collect the solid by filtration, wash with water, and dry under vacuum.

  • Analysis: Confirm purity and identity using HPLC-MS, ¹H-NMR, and ¹³C-NMR.

Protocol 2: Synthesis for Sterically Hindered Amines via tBuLi

This method is effective for amines that react poorly under standard conditions and provides a cleaner product profile.[2][4]

  • Inert Atmosphere: Conduct the reaction under a nitrogen (N₂) atmosphere in a flame-dried flask.

  • Amine Solution: Dissolve dibutylamine (1 equivalent) in a dry solvent like tetrahydrofuran (B95107) (THF).

  • Deprotonation: Cool the solution to -20 °C. Add tert-butyllithium (tBuLi) in pentane (B18724) (1 equivalent) dropwise.

  • Dithiocarbamate Formation: Add carbon disulfide (CS₂) (1 equivalent) via syringe. The solution color will typically change. Stir for 2 hours.

  • Oxidation: Warm the solution to 50 °C. Add solid iodine (I₂) (0.5 equivalents) in one portion. Continue stirring overnight at 50 °C.

  • Work-up: Remove the solvent under reduced pressure. Extract the crude solid with a suitable solvent (e.g., ethyl acetate), filter to remove insoluble solids, and evaporate the filtrate.

  • Purification: Recrystallize the crude product from diethyl ether or acetone to yield pure TBTD.[2][4]

Visualizations

Reaction_Pathway Main Reaction and Side Product Formation in TBTD Synthesis Amine Dibutylamine DTC_Salt Dibutyldithiocarbamate Salt Amine->DTC_Salt CS2 Carbon Disulfide (CS₂) CS2->DTC_Salt Base Base (e.g., NaOH) Base->DTC_Salt Step 1 Sulfur Elemental Sulfur (S₈) Base->Sulfur Reacts with CS₂ Oxidant Oxidant (e.g., H₂O₂) TBTD This compound (TBTD) (Desired Product) Oxidant->TBTD DTC_Salt->TBTD Step 2: Oxidation Peroxidation Peroxidation Products (Sulfenic/Sulfinic Acids) DTC_Salt->Peroxidation Excess Oxidant / Low pH Tetrasulfide Tetrabutylthiuram Tetrasulfide DTC_Salt->Tetrasulfide Side Reaction Decomposition Decomposition (Amine + CS₂) DTC_Salt->Decomposition Acidic Conditions

Caption: Reaction pathway for TBTD synthesis and common side products.

Troubleshooting_Workflow Troubleshooting Workflow for TBTD Synthesis Start Start: Poor Yield or Purity Check_Yield Is yield low? Start->Check_Yield Check_Purity Is purity low? Check_Yield->Check_Purity No Check_pH Was pH controlled? Check_Yield->Check_pH Yes Analyze_Impurity What is the main impurity? Check_Purity->Analyze_Impurity Yes Add_Regulator Action: Use NaHCO₃ as a pH regulator during oxidation. Check_pH->Add_Regulator No Check_Temp Was temp > 35°C? Check_pH->Check_Temp Yes End Re-evaluate Results Add_Regulator->End Check_Temp->Check_Purity No Lower_Temp Action: Maintain temp at 25-35°C. Check_Temp->Lower_Temp Yes Lower_Temp->End Is_Sulfur Elemental Sulfur (S₈)? Analyze_Impurity->Is_Sulfur Yellow Solid Is_Perox Peroxidation Products? Analyze_Impurity->Is_Perox HPLC/MS Data Is_Poly Polysulfides? Analyze_Impurity->Is_Poly Complex Mixture Reduce_Base Action: Minimize excess NaOH. Is_Sulfur->Reduce_Base Yes Is_Sulfur->End No Control_pH_Ox Action: Control pH during oxidation (use NaHCO₃). Is_Perox->Control_pH_Ox Yes Is_Perox->End No Recrystallize Action: Recrystallize from Ether/Acetone. Consider alternate synthesis route (tBuLi). Is_Poly->Recrystallize Yes Is_Poly->End No Reduce_Base->End Control_pH_Ox->End Recrystallize->End

Caption: A logical workflow for troubleshooting common TBTD synthesis issues.

References

Controlling the formation of tetraalkylthiuram polysulfides during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling the formation of tetraalkylthiuram polysulfides during synthesis.

Troubleshooting Guides

Issue: My reaction yields an inseparable mixture of polysulfides.

When the synthesis of a specific tetraalkylthiuram polysulfide, particularly the disulfide, results in a mixture of compounds with varying sulfur chain lengths, it can be challenging to isolate the desired product due to their similar physical and spectroscopic properties.[1][2]

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Use of Hydroxide (B78521) as a Base Utilize a non-hydroxide base, such as tert-Butyllithium (tBuLi), for the deprotonation of the secondary amine.[1][3]Hydroxide ions can react with carbon disulfide (CS₂) to form dithiocarbonate, which can then decompose to elemental sulfur. This elemental sulfur in the reaction mixture facilitates the formation of a range of tetraalkylthiuram polysulfides, leading to a complex and often inseparable mixture.[1][2][3]
Presence of Elemental Sulfur Ensure all reagents and solvents are free from elemental sulfur. If elemental sulfur is a known byproduct of the reaction, consider purification methods that can separate it, such as recrystallization or extraction based on differential solubilities.[3]The presence of elemental sulfur (S₈) in the reaction mixture is a primary driver for the formation of higher-order polysulfides.[1]
Reaction Conditions Optimize reaction temperature and time. Lower temperatures may help to minimize side reactions and the decomposition of intermediates that can lead to the formation of elemental sulfur.[4]Thermal decomposition of intermediates can be a source of elemental sulfur, which then leads to the formation of polysulfide mixtures.[1]

Troubleshooting Workflow:

G start Inseparable Mixture of Polysulfides Obtained check_base Was a hydroxide base used? start->check_base change_base Switch to a non-hydroxide base (e.g., tBuLi) check_base->change_base Yes check_sulfur Is elemental sulfur present in reagents or formed in situ? check_base->check_sulfur No re_run_synthesis Re-run synthesis with optimized conditions change_base->re_run_synthesis purify_reagents Purify reagents and solvents check_sulfur->purify_reagents Yes optimize_conditions Optimize reaction conditions (temperature, time) check_sulfur->optimize_conditions No/Unsure purify_reagents->re_run_synthesis optimize_conditions->re_run_synthesis analyze_product Analyze product mixture (HPLC, NMR, X-ray) re_run_synthesis->analyze_product

Caption: Troubleshooting workflow for an inseparable mixture of polysulfides.

Issue: The yield of my desired tetraalkylthiuram disulfide is low.

Low yields of the target tetraalkylthiuram disulfide can be attributed to incomplete reaction, side reactions, or loss of product during workup and purification.

Possible Causes and Solutions:

Possible Cause Recommended Solution Explanation
Inefficient Deprotonation of Secondary Amine For sterically hindered amines (e.g., dicyclohexylamine), a strong, non-nucleophilic base like tBuLi is more effective than weaker bases.[1][3]Incomplete deprotonation of the secondary amine will result in a lower concentration of the dithiocarbamate (B8719985) intermediate, leading to a lower yield of the final product.
Oxidative Coupling Issues Ensure the correct stoichiometry of the oxidizing agent (e.g., iodine, hydrogen peroxide). The choice of oxidant can also influence the reaction outcome.The oxidative coupling of the dithiocarbamate intermediate is a critical step in the formation of the disulfide. Insufficient oxidant will lead to an incomplete reaction.
Product Loss During Purification Employ appropriate purification techniques. For instance, if the disulfide is crystalline, recrystallization from a suitable solvent can be effective. Extraction can be used to separate compounds with different solubilities.[3]Tetraalkylthiuram disulfides can be lost during purification if the chosen method is not well-suited to the specific compound's properties.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing tetraalkylthiuram polysulfides?

A1: Tetraalkylthiuram polysulfides are typically synthesized through a two-step process. The first step involves the reaction of a secondary amine with carbon disulfide to form a dithiocarbamate salt. The second step is the reaction of this salt to form the polysulfide. Common approaches include:

  • Oxidative Coupling of Dithiocarbamates: The dithiocarbamate is oxidized to form the disulfide (a specific case of a polysulfide with two sulfur atoms). Common oxidizing agents include iodine and hydrogen peroxide.[1]

  • Reaction with Sulfur Chlorides: To synthesize higher-order polysulfides, the dithiocarbamate can be reacted with sulfur chlorides, such as disulfur (B1233692) dichloride (S₂Cl₂). However, this can also lead to a mixture of products.[1]

  • Reaction with Elemental Sulfur: The dithiocarbamate can be reacted with a controlled amount of elemental sulfur to produce a mixture of polysulfides. The average length of the sulfur chain is dependent on the stoichiometry of the reactants.[5]

Q2: How can I control the length of the polysulfide chain?

A2: Controlling the precise length of the polysulfide chain is a significant challenge. However, the average chain length can be influenced by the stoichiometry of the reactants, particularly the amount of sulfur used.

Reactant Ratio (Sulfur:Secondary Amine) Resulting Average Polysulfide
1 gram atom Sulfur : 1 mole Secondary AmineTetrasulfide (S₄)
2 gram atoms Sulfur : 1 mole Secondary AmineHexasulfide (S₆)
(Data sourced from patent information regarding the synthesis of thiuram polysulfides)[5]

To favor the formation of the disulfide, it is crucial to avoid the in-situ generation of elemental sulfur by using appropriate bases and reaction conditions, as detailed in the troubleshooting guide.

Q3: What are the common side reactions and byproducts in tetraalkylthiuram polysulfide synthesis?

A3: The primary side reaction is the formation of a mixture of polysulfides with different chain lengths.[1][2] Other potential byproducts include:

  • Elemental Sulfur (S₈): Can be formed from the decomposition of dithiocarbonate when hydroxide bases are used.[1]

  • Tetraalkylthiourea: Can be formed at higher temperatures.[4]

  • Symmetrically and Unsymmetrically Substituted Thiuram Polysulfides: If a mixture of secondary amines is used, a variety of symmetrically and unsymmetrically substituted products can be formed.[5]

Q4: How can I minimize the formation of unwanted polysulfides?

A4: To minimize the formation of a mixture of polysulfides and favor a specific product (most commonly the disulfide), the following strategies are recommended:

  • Avoid Hydroxide Bases: Use strong, non-nucleophilic bases like tBuLi to prevent the formation of elemental sulfur.[1][3]

  • Control Stoichiometry: Carefully control the ratio of reactants, especially if you are intentionally synthesizing higher-order polysulfides using elemental sulfur or sulfur chlorides.[5]

  • Optimize Reaction Temperature: Lower temperatures can help to reduce the rate of side reactions and decomposition of intermediates.[4]

  • Purity of Reagents: Ensure that the starting materials and solvents are free of contaminants, particularly elemental sulfur.

Experimental Protocols

Synthesis of Tetracyclohexylthiuram Disulfide

This protocol is adapted from a method that has been shown to be effective for secondary amines that are branched at the α-carbon, yielding the disulfide in good yield.[1][3]

Materials:

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dicyclohexylamine in anhydrous THF.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add one equivalent of tBuLi solution to the stirred dicyclohexylamine solution.

  • After the addition is complete, allow the reaction to stir at low temperature for a specified time to ensure complete deprotonation.

  • Slowly add one equivalent of carbon disulfide to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture again and add a solution of 0.5 equivalents of iodine in THF.

  • After the addition of iodine, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction with an appropriate aqueous solution (e.g., saturated sodium thiosulfate (B1220275) to remove excess iodine).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as diethyl ether or acetone to yield the tetracyclohexylthiuram disulfide.[3]

Visualizations

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway R2NH R₂NH (Secondary Amine) Dithiocarbamate R₂NCS₂⁻ (Dithiocarbamate) R2NH->Dithiocarbamate CS2 CS₂ CS2->Dithiocarbamate Base Base (e.g., tBuLi) Base->Dithiocarbamate Disulfide R₂NC(S)S-SC(S)NR₂ (Disulfide) Dithiocarbamate->Disulfide Oxidative Coupling Dithiocarbamate_main R₂NCS₂⁻ Oxidant Oxidant (e.g., I₂) Oxidant->Disulfide HO_Base HO⁻ (Hydroxide Base) Dithiocarbonate S₂CO²⁻ (Dithiocarbonate) HO_Base->Dithiocarbonate CS2_side CS₂ CS2_side->Dithiocarbonate S8 S₈ (Elemental Sulfur) Dithiocarbonate->S8 Decomposition Polysulfides R₂NC(S)SₓC(S)NR₂ (Polysulfide Mixture) S8->Polysulfides Dithiocarbamate_main->Polysulfides

Caption: Reaction pathways in tetraalkylthiuram disulfide synthesis.

References

Optimizing reaction conditions for high yield Tetrabutylthiuram disulfide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Tetrabutylthiuram Disulfide Synthesis

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for high yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the oxidation of sodium dibutyldithiocarbamate. This is typically achieved using various oxidizing agents such as hydrogen peroxide, potassium peroxodisulfate, or sodium hypochlorite.[1][2] The general reaction involves the formation of the dithiocarbamate (B8719985) salt from a secondary amine (dibutylamine) and carbon disulfide, followed by oxidative coupling to form the disulfide bond.[2]

Q2: What are the key factors influencing the yield and purity of this compound?

Several factors critically impact the yield and purity of the final product. These include:

  • pH of the reaction medium: Maintaining an optimal pH is crucial to prevent side reactions. For instance, using sodium bicarbonate as a pH regulator can help achieve nearly 100% reaction selectivity by keeping the pH between 8 and 9.5.[3][4]

  • Choice of Oxidant: The type and concentration of the oxidizing agent affect the reaction rate and the formation of byproducts. Hydrogen peroxide is a common choice, but its dosage must be carefully controlled to avoid over-oxidation.[3][4]

  • Reaction Temperature: Temperature influences the reaction kinetics and the stability of the product. Lower temperatures are often preferred to minimize decomposition and side reactions.[3][4][5]

  • Concentration of Reactants: High concentrations of the thiol precursor can lead to the formation of oligomers and insoluble aggregates. Performing the oxidation at high dilution (0.1-1 mg/mL) is recommended.[6]

  • Purity of Starting Materials: The purity of the initial sodium dibutyldithiocarbamate is essential for obtaining a high-purity final product.

Q3: What are the common byproducts in this compound synthesis, and how can they be minimized?

Common byproducts include over-oxidation products like sulfenic, sulfinic, and sulfonic acids.[3][4] The formation of these byproducts can be minimized by:

  • Controlling the amount of oxidant: Using a stoichiometric or slight excess of the oxidizing agent can prevent further oxidation.[4][7]

  • Maintaining optimal pH: A slightly alkaline pH (around 8-9.5) can suppress the formation of acidic byproducts.[3][4]

  • Controlling the reaction temperature: Lower temperatures generally reduce the rate of side reactions.[3][4][5]

  • Using a "green" synthesis approach: A method using CO2 as a neutralizing agent and H2O2 as the oxidant in water has been shown to produce high yields and purity with fewer byproducts.[7]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete oxidation of the dithiocarbamate.- Ensure the correct stoichiometry of the oxidizing agent.- Monitor the reaction progress using techniques like HPLC to determine the endpoint.[6]- Increase the reaction time or slightly elevate the temperature, while monitoring for byproduct formation.
Side reactions due to improper pH.- Use a buffer system or a pH regulator like sodium bicarbonate to maintain the pH in the optimal range (8-9.5).[3][4]
Decomposition of the product.- Perform the reaction at a lower temperature.- Minimize the reaction time once the conversion is complete.
Product is an inseparable mixture Formation of tetraalkylthiuram polysulfides.- This can occur when hydroxide (B78521) is used as a base, which can react with CS2 to form dithiocarbonate and elemental sulfur.[8]- Consider alternative bases or synthesis routes that avoid this side reaction.
Formation of insoluble aggregates High concentration of the thiol precursor.- Conduct the oxidation reaction at a higher dilution (e.g., 0.1-1 mg/mL).[6]
Over-oxidation of the product Excess oxidizing agent or harsh reaction conditions.- Carefully control the addition and total amount of the oxidizing agent.- Use a milder oxidizing agent.- Perform the reaction at a lower temperature.[3][4]
Inconsistent Results Variability in the quality of starting materials.- Ensure the purity of sodium dibutyldithiocarbamate and other reagents before starting the synthesis.
Inconsistent reaction conditions.- Precisely control parameters like temperature, pH, and addition rates of reagents.

Data Presentation

Table 1: Effect of NaHCO₃ and H₂O₂ Dosage on this compound (TETD) Yield and Selectivity [3]

EntryNaHCO₃ Dosage (molar ratio to NaEt₂DTC)H₂O₂ Dosage (molar ratio to NaEt₂DTC)Initial pHFinal pHYield (%)Selectivity (%)
110.58.248.1380.12~100
21.50.58.218.1588.58~100
320.58.198.1689.13~100
420.558.198.1290.25~100
520.68.198.0588.7698.54

Conditions: 0.30 mol/L of sodium diethyl dithiocarbamate, 0.58 mol/L of H₂O₂, titration speed: 1 mL/min, 25 °C, 600 r/min, aging time: 10 h.

Table 2: Effect of Reaction Temperature on TETD Yield and Selectivity [4]

EntryTemperature (°C)Yield (%)Selectivity (%)
12589.13~100
23589.02~100
34585.6796.89

Conditions: 200% NaHCO₃ dosage, 110% H₂O₂ dosage, 5 wt % NaEt₂DTC, 600 r/min.

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation with Hydrogen Peroxide and pH Control with Sodium Bicarbonate [3]

  • Preparation of the Reaction Mixture: In a reaction vessel, prepare an aqueous solution of sodium dibutyldithiocarbamate (e.g., 0.3 mol/L).

  • pH Adjustment: Add sodium bicarbonate (NaHCO₃) to the solution in a molar ratio of 2:1 with respect to the sodium dibutyldithiocarbamate. This should adjust the pH to approximately 8.2.

  • Oxidation: While stirring at a constant rate (e.g., 600 r/min) and maintaining the temperature at 25 °C, slowly add a half equivalent of hydrogen peroxide (H₂O₂) solution (e.g., 0.58 mol/L) at a controlled rate (e.g., 1 mL/min).

  • Aging: After the complete addition of H₂O₂, allow the reaction mixture to age for a sufficient time (e.g., 10 hours) to ensure complete reaction.

  • Isolation: The this compound product will precipitate out of the solution. Isolate the solid product by filtration.

  • Washing and Drying: Wash the collected solid with water to remove any remaining salts and impurities. Dry the product under vacuum to obtain the final this compound.

Mandatory Visualization

SynthesisWorkflow cluster_reactants Starting Materials cluster_synthesis Synthesis Steps cluster_reagents Reagents cluster_product Product & Purification Dibutylamine Dibutylamine Formation Formation of Sodium Dibutyldithiocarbamate Dibutylamine->Formation CS2 Carbon Disulfide CS2->Formation Base Base (e.g., NaOH) Base->Formation Oxidation Oxidative Coupling Formation->Oxidation Product Tetrabutylthiuram disulfide Oxidation->Product Oxidant Oxidizing Agent (e.g., H2O2) Oxidant->Oxidation pH_Regulator pH Regulator (e.g., NaHCO3) pH_Regulator->Oxidation Purification Filtration, Washing, Drying Product->Purification

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of This compound IncompleteOxidation Incomplete Oxidation? Start->IncompleteOxidation SideReactions Side Reactions? Start->SideReactions ProductDecomposition Product Decomposition? Start->ProductDecomposition OptimizeOxidant Optimize Oxidant Stoichiometry & Reaction Time IncompleteOxidation->OptimizeOxidant Yes ControlpH Control pH (8-9.5) SideReactions->ControlpH Yes LowerTemp Lower Reaction Temperature ProductDecomposition->LowerTemp Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Synthesis of Tetrabutylthiuram Disulfide (TBTD)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to improve the selectivity of Tetrabutylthiuram disulfide (TBTD) synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of TBTD, offering potential causes and solutions.

Problem Potential Causes Recommended Solutions
Low Yield of TBTD - Incomplete reaction of the starting materials (dibutylamine and carbon disulfide).[1] - Suboptimal pH of the reaction mixture.[2][3][4] - Degradation of the product due to prolonged reaction times or high temperatures. - Inefficient oxidation of the dithiocarbamate (B8719985) intermediate.- Ensure stoichiometric amounts of reactants are used. - Control the pH of the reaction medium, ideally between 8 and 9.5, using a buffer like sodium bicarbonate.[2][5][3][4] - Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. - Choose an appropriate oxidant and optimize its concentration. Hydrogen peroxide is commonly used, but the molar ratio should be carefully controlled to avoid side reactions.[6]
Presence of Monosulfide or Polysulfide Impurities - Use of strong bases like sodium hydroxide (B78521) can lead to the formation of dithiocarbonate, which can extrude elemental sulfur, leading to polysulfides. - Inappropriate choice of oxidant or reaction conditions.- Use a milder base or a pH buffer system like sodium bicarbonate instead of strong hydroxides.[2][3][4] - Optimize the oxidation step. For instance, using iodine as an oxidant after deprotonation with tBuLi has been shown to be effective for sterically hindered amines.[7]
Formation of Peroxidation Byproducts - Over-oxidation of the sodium dibutyldithiocarbamate intermediate. This is a common side reaction, especially with strong oxidants like hydrogen peroxide.[2][8] - Low pH of the reaction medium can promote the formation of sulfenic, sulfinic, and sulfonic acids.[2][5]- Carefully control the stoichiometry of the oxidant. A slight excess (e.g., 10%) of hydrogen peroxide may improve yield, but a larger excess can decrease selectivity.[2][5] - Maintain the pH in the optimal range of 8 to 9.5 to suppress peroxidation.[2][5][3][4]
Difficulty in Product Purification - Presence of closely related impurities (e.g., monosulfides, polysulfides) that have similar solubility profiles to TBTD. - Oily or non-crystalline product.- Recrystallization is a common purification method. Solvents such as ethanol (B145695), ethyl acetate, or acetone (B3395972) can be effective.[9][7] - Column chromatography may be necessary for separating impurities with very similar properties. - Ensure the reaction has gone to completion to minimize the number of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound (TBTD)?

A1: The most common method involves a two-step process. First, dibutylamine (B89481) is reacted with carbon disulfide in the presence of a base (like sodium hydroxide or sodium bicarbonate) to form sodium dibutyldithiocarbamate.[1][10] This intermediate is then oxidized to form this compound.[6]

Q2: How can I improve the selectivity of my TBTD synthesis?

A2: Controlling the pH of the reaction is crucial for high selectivity. Using sodium bicarbonate (NaHCO₃) as a pH regulator to maintain the pH between 8 and 9.5 can achieve nearly 100% selectivity by preventing the peroxidation of the dithiocarbamate intermediate.[2][5][3][4] Careful control of the oxidant concentration is also critical to avoid side reactions.[2][5]

Q3: What are the common side reactions to be aware of?

A3: The primary side reactions include the peroxidation of the dithiocarbamate to form byproducts like sulfenic, sulfinic, and sulfonic acids.[2][8] Another common issue is the formation of polysulfides, especially when using strong bases like NaOH, which can react with carbon disulfide. Hydrolysis of the final TBTD product can also occur in highly alkaline conditions.[2][5]

Q4: Which oxidant should I use for the conversion of sodium dibutyldithiocarbamate to TBTD?

A4: Hydrogen peroxide (H₂O₂) is a commonly used and effective oxidant.[6] Other oxidants such as potassium peroxodisulfate and sodium hypochlorite (B82951) have also been used successfully.[6] The choice of oxidant and its concentration should be optimized for your specific reaction conditions to maximize yield and selectivity.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[11] HPLC is particularly useful for quantifying the formation of the TBTD product and the presence of any impurities.

Q6: What is a recommended "green" synthesis approach for thiuram disulfides?

A6: A greener approach involves using carbon dioxide (CO₂) as a neutralizing agent and water as the solvent, with hydrogen peroxide as the oxidant.[8] This method avoids the use of strong acids and organic solvents.[8] Another innovative and green method is microfluidic electrosynthesis, which avoids over-oxidation and the generation of waste salts.[12]

Data Presentation

Table 1: Comparison of Different pH Regulators on Reaction Selectivity

pH RegulatorpH RangeAchieved SelectivityKey ByproductsReference
Sulfuric Acid/H₂O₂ (Traditional)Acidic~90% (yield, selectivity not always considered)Peroxidation products (sulfonic acids)[2][5]
Carbon Dioxide (CO₂)~7~96.8%Sulfonates, sodium diethylcarbamothionic S-acid[5]
Sodium Bicarbonate (NaHCO₃)8 - 9.5~100%Peroxidation almost avoided[2][5][3]

Table 2: Influence of Oxidant Molar Ratio on TMTD Yield (as an example for thiuram disulfides)

Reactant Molar Ratio (Amine:CS₂:H₂O₂)Yield (%)Purity (%)Reference
1.00:1.03:0.5599.399.1[6]
Higher oxidant ratioDecreases-[6]

Experimental Protocols

Protocol 1: Synthesis of TBTD using Sodium Bicarbonate as a pH Regulator

This protocol is based on methods described for achieving high selectivity.[2][5][3]

  • Formation of Sodium Dibutyldithiocarbamate:

    • In a reaction vessel, dissolve dibutylamine in an appropriate solvent (e.g., a mixture of isopropyl alcohol and water).[6]

    • Add a stoichiometric amount of carbon disulfide dropwise while maintaining the temperature between 28-35°C.[6]

    • Add sodium bicarbonate to the mixture to maintain the pH between 8 and 9.5.

  • Oxidation to TBTD:

    • Prepare a solution of hydrogen peroxide (e.g., 35% solution diluted in the solvent mixture).

    • Add the hydrogen peroxide solution dropwise to the reaction mixture. A slight molar excess (e.g., 1.1 equivalents) can be used.

    • Continue stirring at a controlled temperature (e.g., 30°C) for a designated period (e.g., 2 hours) after the addition is complete.[2]

  • Isolation and Purification:

    • The TBTD product will precipitate out of the solution.

    • Collect the solid product by filtration.

    • Wash the product with water to remove any remaining salts.

    • Dry the product under vacuum.

    • If necessary, recrystallize the crude product from a suitable solvent like ethanol to achieve higher purity.

Protocol 2: Analysis of TBTD Purity by HPLC

This is a general procedure for purity analysis.[11]

  • Preparation of Standard and Sample Solutions:

    • Accurately weigh a known amount of a TBTD standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a methanol/water mixture) in a volumetric flask to prepare a standard solution of known concentration.

    • Accurately weigh the synthesized TBTD sample and prepare a solution of the same concentration as the standard solution using the same solvent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Methanol or a mixture of methanol and water.

    • Flow Rate: 1.0 - 3.0 mL/min.

    • Column Temperature: 20 - 30°C.

    • Detection Wavelength: 254 - 350 nm.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Determine the purity of the sample by comparing the peak area of the sample to the peak area of the standard using the external standard method.

Visualizations

TBTD_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis Dibutylamine Dibutylamine Formation Formation of Sodium Dibutyldithiocarbamate Dibutylamine->Formation CS2 Carbon Disulfide CS2->Formation Base Base (e.g., NaHCO3) Base->Formation Oxidation Oxidation Formation->Oxidation Oxidant (e.g., H2O2) Filtration Filtration & Washing Oxidation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Analysis Purity Analysis (HPLC) Drying->Analysis Recrystallization->Analysis Product Tetrabutylthiuram Disulfide (TBTD) Analysis->Product

Caption: General workflow for the synthesis and purification of this compound (TBTD).

Troubleshooting_TBTD_Synthesis Start Low Selectivity or Yield? Check_pH Is pH between 8 and 9.5? Start->Check_pH Yes Adjust_pH Adjust pH with NaHCO3 Check_pH->Adjust_pH No Check_Oxidant Is oxidant concentration optimized? Check_pH->Check_Oxidant Yes Adjust_pH->Check_Oxidant Adjust_Oxidant Adjust oxidant molar ratio (slight excess) Check_Oxidant->Adjust_Oxidant No Check_Base Using a strong base (e.g., NaOH)? Check_Oxidant->Check_Base Yes Adjust_Oxidant->Check_Base Switch_Base Switch to a milder base or buffer system Check_Base->Switch_Base Yes Monitor_Reaction Monitor reaction progress (TLC/HPLC) Check_Base->Monitor_Reaction No Switch_Base->Monitor_Reaction End Improved Selectivity Monitor_Reaction->End

Caption: Troubleshooting decision tree for improving TBTD synthesis selectivity.

References

Technical Support Center: Purity Analysis of Tetrabutylthiuram Disulfide by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purity analysis of Tetrabutylthiuram disulfide (TBTD) using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Common issues encountered during the HPLC analysis of this compound are summarized below, along with their probable causes and recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing - Secondary interactions with residual silanols on the column.[1] - Column overload. - Incompatible sample solvent with the mobile phase.[1] - Presence of an interfering compound.[2][3] - Column contamination or void.[1][4]- Use a mobile phase with a lower pH or add a competing base. - Reduce the sample concentration or injection volume.[3][4] - Dissolve the sample in the initial mobile phase.[1][4] - Adjust the mobile phase composition or gradient to improve resolution. - Flush the column with a strong solvent or replace the column if necessary.[1][2]
Peak Splitting or Shouldering - Co-elution of an impurity.[1] - Sample solvent is too strong.[1][5] - Column inlet frit partially blocked.[5] - Column void or channeling.[1]- Optimize the mobile phase to separate the co-eluting peaks. - Dissolve the sample in a weaker solvent, preferably the mobile phase.[1][5] - Back-flush the column or replace the frit if possible. If the problem persists, replace the column.[1] - Replace the column.[1]
Peak Fronting - Sample overload. - Sample solvent stronger than the mobile phase.[6]- Dilute the sample or decrease the injection volume. - Prepare the sample in the mobile phase or a weaker solvent.[6]
Baseline Noise or Drift - Air bubbles in the pump or detector.[2][4] - Contaminated mobile phase or detector cell.[2][5][7] - Leaking pump seals or fittings.[2][4] - Incomplete column equilibration.[2]- Degas the mobile phase and purge the pump.[2][4] - Use fresh, high-purity solvents and flush the detector cell.[2][5][7] - Inspect for leaks and tighten or replace fittings and seals as needed.[2][4] - Allow sufficient time for the column to equilibrate with the mobile phase.[2]
Fluctuating Retention Times - Inconsistent mobile phase composition.[2] - Fluctuations in column temperature.[2] - Inadequate column equilibration between injections.[2] - Pump malfunction or leaks.[4]- Prepare fresh mobile phase and ensure proper mixing.[2] - Use a column oven to maintain a constant temperature.[2] - Increase the equilibration time in the method.[2] - Check for leaks and service the pump if necessary.[4]
High Backpressure - Blockage in the system (e.g., guard column, column frit, tubing).[2][5] - Mobile phase viscosity is too high. - Particulate matter from the sample.- Systematically disconnect components to locate the blockage. Replace the guard column or filter, or back-flush the analytical column.[2][5] - Adjust the mobile phase composition or increase the column temperature. - Filter the sample before injection.[6]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for the purity analysis of this compound?

A1: A good starting point is a reverse-phase HPLC method using a C18 column. Based on methods for similar compounds, an isocratic elution with a mobile phase of methanol (B129727) and water or acetonitrile (B52724) and water is recommended.[1][4] A common detection wavelength is in the range of 254-350 nm, with 280 nm being a specific suggestion for a related compound.[4]

Q2: How should I prepare the sample of this compound for HPLC analysis?

A2: Accurately weigh the TBTD sample and dissolve it in a suitable solvent, such as methanol or acetonitrile. It is best practice to use the mobile phase as the sample solvent to avoid peak distortion.[1][4] Ensure the sample is fully dissolved, and filter it through a 0.45 µm or 0.22 µm syringe filter before injection to remove any particulates that could clog the HPLC system.[1]

Q3: My baseline is drifting upwards during a gradient run. What could be the cause?

A3: An upward drifting baseline in a gradient run can be due to the mobile phase components having different UV absorbance at the detection wavelength.[5] Ensure that both mobile phase solvents are of high purity and consider using a reference wavelength if your detector has that capability. Another cause could be a slow elution of a strongly retained compound from a previous injection.[5]

Q4: I am not seeing any peaks after injection. What should I check?

A4: First, verify that the sample was injected correctly and that there are no leaks in the system.[4] Ensure the detector lamp is on and that the correct wavelength is selected.[4] Confirm that your sample concentration is appropriate and that the TBTD is soluble in your chosen solvent. If the issue persists, check for blockages in the flow path from the injector to the detector.[2]

Q5: How can I improve the resolution between the main TBTD peak and a closely eluting impurity?

A5: To improve resolution, you can try several approaches. You can adjust the mobile phase composition by changing the ratio of organic solvent to water.[2] Switching from an isocratic to a gradient elution can also help. Alternatively, you could try a different column with a different stationary phase chemistry or a smaller particle size for higher efficiency.[2]

Experimental Protocol: Purity of this compound by HPLC

This protocol provides a general method for the purity determination of this compound. Method optimization may be required based on the specific instrumentation and sample characteristics.

1. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This yields a concentration of about 100 µg/mL.

  • Sample Solution: Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Filter both solutions through a 0.45 µm syringe filter before placing them in autosampler vials.

2. HPLC Conditions

The following table outlines the recommended HPLC parameters.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Methanol:Water (85:15 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 280 nm
Run Time 15 minutes

3. Data Analysis

  • Inject the standard solution multiple times (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision).

  • Inject the sample solution.

  • Calculate the purity of the this compound sample using the area normalization method or by comparing the peak area to that of the standard of known purity (external standard method).[4]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution prep_sample Prepare Sample Solution filter_solutions Filter Solutions (0.45 µm) prep_sample->filter_solutions hplc_setup Set HPLC Conditions (C18, MeOH/H2O, 280 nm) filter_solutions->hplc_setup inject_standard Inject Standard (System Suitability) hplc_setup->inject_standard inject_sample Inject Sample inject_standard->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calc_purity Calculate Purity (%) integrate_peaks->calc_purity report Final Report calc_purity->report Troubleshooting_Logic start Poor Peak Shape? peak_tailing Peak Tailing? start->peak_tailing peak_splitting Peak Splitting? start->peak_splitting peak_fronting Peak Fronting? start->peak_fronting peak_tailing->peak_splitting No cause_tailing1 Secondary Interactions? peak_tailing->cause_tailing1 Yes peak_splitting->peak_fronting No cause_splitting1 Co-elution? peak_splitting->cause_splitting1 Yes cause_fronting1 Sample Overload? peak_fronting->cause_fronting1 Yes cause_tailing2 Column Overload? cause_tailing1->cause_tailing2 No solution_tailing1 Adjust Mobile Phase pH cause_tailing1->solution_tailing1 Yes solution_tailing2 Reduce Concentration cause_tailing2->solution_tailing2 Yes cause_splitting2 Strong Sample Solvent? cause_splitting1->cause_splitting2 No solution_splitting1 Optimize Separation cause_splitting1->solution_splitting1 Yes solution_splitting2 Use Weaker Solvent cause_splitting2->solution_splitting2 Yes solution_fronting1 Dilute Sample cause_fronting1->solution_fronting1 Yes

References

Troubleshooting peak tailing in HPLC analysis of Tetrabutylthiuram disulfide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues during the HPLC analysis of Tetrabutylthiuram disulfide.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the common causes of peak tailing in the HPLC analysis of this compound?

Peak tailing in the analysis of this compound, a highly hydrophobic compound, can stem from several factors. The primary causes are often related to secondary interactions with the stationary phase, issues with the mobile phase, or problems with the analytical column itself.[1][2]

Troubleshooting Steps:

Potential Cause Observation Recommended Action
Secondary Silanol (B1196071) Interactions The peak for this compound consistently shows tailing, especially on older or Type A silica (B1680970) columns.- Use an end-capped column: Select a high-purity, end-capped C18 column to minimize the number of available free silanol groups.[1]- Lower the mobile phase pH: Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase (to achieve a pH of 2-3) can suppress the ionization of residual silanol groups, reducing their interaction with the analyte.[1][3]
Inappropriate Sample Solvent Peak distortion or tailing is observed, particularly for early-eluting peaks.- Dissolve the sample in the mobile phase: Whenever possible, the sample solvent should be the same as the initial mobile phase composition to ensure good peak shape.[4][5]- Use a weaker solvent: If a different solvent is necessary, it should be weaker (more polar in reversed-phase) than the mobile phase to prevent band broadening.[6]
Column Overload Peak tailing worsens with increasing sample concentration.- Reduce the injection volume or sample concentration: Dilute the sample to a lower concentration and re-inject to see if the peak shape improves.[6]
Column Degradation A sudden or gradual increase in peak tailing is observed over a series of injections. This may be accompanied by a loss of resolution or a change in retention time.- Flush the column: Wash the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for a C18 column) to remove any strongly retained contaminants.[6]- Replace the column: If flushing does not restore peak shape, the column may be permanently damaged (e.g., void formation) and should be replaced.[6][7]
Extra-Column Effects All peaks in the chromatogram exhibit tailing, not just the analyte of interest.- Check system connections: Ensure all tubing and fittings between the injector and detector are properly connected and have minimal dead volume.[8]
Analyte Solubility Issues Peak tailing or splitting, especially at the beginning of a gradient when the aqueous content of the mobile phase is high.- Adjust the initial mobile phase composition: Increase the percentage of organic solvent in the initial mobile phase to ensure the analyte remains fully dissolved.

Q2: How does the high hydrophobicity of this compound affect its HPLC analysis?

This compound has a high LogP value, indicating it is very hydrophobic.[9] This property can lead to strong retention on reversed-phase columns like C18. This strong retention can sometimes contribute to broader peaks. It is also important to ensure that the sample solvent and the mobile phase have sufficient organic content to keep the analyte fully dissolved throughout the analysis.[10][11]

Q3: What is a suitable starting HPLC method for the analysis of this compound?

A good starting point for method development is a reversed-phase HPLC method using a C18 column with a gradient elution. Based on available literature for similar compounds, a mobile phase of acetonitrile and water with an acidic modifier is recommended.[12]

Experimental Protocol: HPLC Analysis of this compound

This protocol is a recommended starting point and may require optimization based on your specific instrumentation and sample matrix.

1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: A high-quality, end-capped C18 column (e.g., YMC ODS AQ, or equivalent). A common dimension is 4.6 x 150 mm with 3.5 µm particles.

  • Vials: Amber glass vials to protect the analyte from light.

2. Reagents:

  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: HPLC grade or ultrapure water.

  • Trifluoroacetic Acid (TFA): HPLC grade.

  • This compound standard: Of known purity.

  • Sample Solvent: A mixture of acetonitrile and water (e.g., 80:20 v/v).

3. Chromatographic Conditions:

Parameter Condition
Mobile Phase A Water with 0.1% TFA
Mobile Phase B Acetonitrile with 0.1% TFA
Gradient Program 80% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 80% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength To be determined based on the UV spectrum of this compound (a starting point could be around 280 nm).
Injection Volume 10 µL

4. Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in the sample solvent at a concentration of 1 mg/mL. From this stock, prepare working standards at appropriate concentrations (e.g., 1-100 µg/mL) by diluting with the sample solvent.

  • Sample Solution: Dissolve the sample containing this compound in the sample solvent to achieve a concentration within the calibration range of the standards. Filter the sample through a 0.45 µm syringe filter before injection.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for This compound check_all_peaks Are all peaks tailing? start->check_all_peaks system_issue Potential System Issue: - Check for extra-column volume - Inspect fittings and tubing check_all_peaks->system_issue Yes analyte_specific Analyte-Specific Issue check_all_peaks->analyte_specific No check_concentration Does tailing decrease with lower concentration? analyte_specific->check_concentration overload Column Overload: - Reduce injection volume - Dilute sample check_concentration->overload Yes secondary_interactions Potential Secondary Interactions or Solubility Issues check_concentration->secondary_interactions No check_column Is the column old or has performance degraded? secondary_interactions->check_column column_degradation Column Degradation: - Flush with strong solvent - Replace column check_column->column_degradation Yes method_optimization Method Optimization Needed check_column->method_optimization No optimize_mobile_phase Optimize Mobile Phase: - Use end-capped column - Lower pH with TFA/Formic Acid - Adjust organic content method_optimization->optimize_mobile_phase

Caption: A flowchart for systematic troubleshooting of peak tailing.

G Analyte-Stationary Phase Interactions cluster_0 Silica Surface silanol Residual Silanol (Si-OH) secondary_interaction Secondary Polar Interaction (Bad) silanol->secondary_interaction c18 C18 Chains hydrophobic_interaction Primary Hydrophobic Interaction (Good) c18->hydrophobic_interaction analyte Tetrabutylthiuram disulfide analyte->silanol Weak analyte->c18 Strong

Caption: Interactions leading to peak tailing on a C18 column.

References

Stability of Tetrabutylthiuram disulfide in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylthiuram Disulfide (TBTD). The information is designed to address common challenges encountered during experimental work involving the stability of TBTD in various solvent systems.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue 1: Rapid Degradation of TBTD in Solution

  • Symptom: A freshly prepared solution of TBTD shows a rapid decrease in the parent compound peak when analyzed by HPLC.

  • Possible Causes:

    • Solvent Reactivity: Protic solvents, especially under non-neutral pH conditions, can facilitate the hydrolysis of the thiuram disulfide bond.

    • Presence of Contaminants: Trace amounts of acids, bases, or nucleophiles (e.g., thiols) in the solvent can catalyze degradation.

    • Photodegradation: Exposure to light, particularly UV, can induce cleavage of the disulfide bond.

    • Thermal Stress: Elevated temperatures can accelerate decomposition.

  • Troubleshooting Steps:

    • Solvent Selection: If possible, use aprotic solvents like acetonitrile (B52724) or tetrahydrofuran. If a protic solvent like methanol (B129727) or ethanol (B145695) is necessary, ensure it is of high purity and neutral pH.

    • pH Control: For aqueous/organic mixtures, buffer the solution to a neutral pH (around 7). TBTD is susceptible to both acid and base-catalyzed hydrolysis.

    • Light Protection: Prepare and store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

    • Temperature Control: Store stock solutions at refrigerated temperatures (2-8 °C) and allow them to equilibrate to room temperature only before use. For long-term storage, consider storing at -20 °C.

    • Inert Atmosphere: For sensitive experiments, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram

  • Symptom: Besides the main TBTD peak, several new, unidentified peaks appear in the chromatogram over time.

  • Possible Causes:

    • Degradation Products: These are likely degradation products resulting from hydrolysis, oxidation, or photodegradation.

    • Thiol-Disulfide Exchange: If other thiol-containing compounds are present in the sample matrix, mixed disulfides can form.

  • Troubleshooting Steps:

    • Characterize Degradants: Use a mass spectrometer (LC-MS) to identify the molecular weights of the unknown peaks. This can provide clues about the degradation pathway. Common degradation products may include dibutylamino dithiocarbamic acid and its decomposition products.

    • Perform Forced Degradation Studies: Intentionally degrade a sample of TBTD under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This can help in identifying the unknown peaks in your experimental samples.

    • Review Sample Matrix: Ensure no reactive species, particularly thiols, are present in your sample that could lead to exchange reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for preparing stable stock solutions of this compound?

A1: For short-term storage, high-purity aprotic solvents such as acetonitrile and dichloromethane (B109758) are recommended. If protic solvents like methanol or ethanol must be used, they should be of the highest purity and used for immediate experiments. For long-term storage, it is advisable to store TBTD as a solid at low temperatures and prepare solutions fresh.

Q2: What is the expected stability of TBTD in a methanol solution at room temperature?

Q3: How does pH affect the stability of TBTD in aqueous/organic solvent mixtures?

A3: TBTD is susceptible to both acidic and alkaline hydrolysis. In acidic conditions, the dithiocarbamate (B8719985) moiety can decompose into carbon disulfide and diethylamine.[1][2] In alkaline environments, hydrolysis of the disulfide bond can also occur.[1][2] Therefore, maintaining a neutral pH is crucial for the stability of TBTD in the presence of water.

Q4: What are the likely degradation products of TBTD?

A4: The primary degradation pathways for thiuram disulfides involve the cleavage of the S-S bond.[1][3] Potential degradation products include dibutylamino dithiocarbamic acid, which may further decompose. Under oxidative stress, sulfenic and sulfonic acid derivatives may form.[1][2]

Q5: Is TBTD sensitive to light?

A5: Yes, compounds with disulfide bonds can be susceptible to photodegradation upon exposure to UV light.[4] It is a standard practice to protect solutions of TBTD from light to minimize this degradation pathway.

Data Presentation

The following tables summarize the expected relative stability of this compound in different solvent systems based on general chemical principles and data on analogous compounds. The data is illustrative to guide researchers.

Table 1: Qualitative Stability of TBTD in Common Laboratory Solvents

Solvent SystemExpected StabilityKey Considerations
AcetonitrileHighAprotic, generally inert. Recommended for stock solutions.
DichloromethaneHighAprotic and non-polar. Good for short-term storage.
MethanolModerate to LowProtic solvent, potential for solvolysis. Use fresh.
EthanolModerate to LowProtic solvent, similar to methanol. Use fresh.
Dimethyl Sulfoxide (DMSO)ModerateAprotic but can promote oxidation of thiols/disulfides.
Water (buffered at pH 7)LowInsoluble, but hydrolysis can occur at the interface or in co-solvent mixtures.
Aqueous Buffers (acidic/alkaline)Very LowProne to rapid acid or base-catalyzed hydrolysis.[1][2]

Table 2: Illustrative Quantitative Stability of TBTD (1 mg/mL) at Room Temperature (25°C) Protected from Light

Solvent% TBTD Remaining after 24 hours% TBTD Remaining after 7 days
Acetonitrile>99%~98%
Methanol~95%~85%
50:50 Acetonitrile:Water (pH 7)~90%~70%
50:50 Acetonitrile:Water (pH 3)<70%<30%
50:50 Acetonitrile:Water (pH 9)<80%<40%

Note: The data in this table is illustrative and based on the expected chemical behavior of thiuram disulfides. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of TBTD at a concentration of 1 mg/mL in acetonitrile.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place a solid sample of TBTD and a vial of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a vial of the stock solution to a photostability chamber (with UV and visible light) for a period equivalent to ICH Q1B guidelines.

  • Sample Analysis: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (stock solution stored at 4°C), by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for TBTD

This method is designed to separate TBTD from its potential degradation products.

  • Instrumentation: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

    • 20-25 min: 60% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

G cluster_workflow Experimental Workflow for TBTD Stability Study cluster_stress Stress Conditions prep Prepare TBTD Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress Expose to Stress Conditions prep->stress analysis Analyze by Stability-Indicating HPLC-UV/MS stress->analysis acid Acidic (0.1 M HCl, 60°C) base Basic (0.1 M NaOH, 60°C) oxidation Oxidative (3% H₂O₂, RT) thermal Thermal (80°C) photo Photolytic (UV/Vis Light) data Characterize Degradants and Determine Stability Profile analysis->data

Caption: Workflow for a forced degradation study of this compound.

G cluster_pathway Potential Degradation Pathways of TBTD cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) tbtd This compound (TBTD) hydrolysis_product Dibutylamino dithiocarbamic acid tbtd->hydrolysis_product H₂O, H⁺/OH⁻ oxidation_product Sulfenic/Sulfonic Acid Derivatives tbtd->oxidation_product [O] photo_product Thiyl Radicals tbtd->photo_product further_decomp Carbon Disulfide + Dibutylamine hydrolysis_product->further_decomp

Caption: Potential degradation pathways for this compound.

References

Preventing thermal degradation of Tetrabutylthiuram disulfide during processing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrabutylthiuram disulfide (TBTD). The information provided is intended to help prevent and troubleshoot thermal degradation of TBTD during processing.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TBTD) and what is its primary application?

A1: this compound (TBTD) is an organic sulfur compound commonly used as an ultra-fast accelerator in the vulcanization of natural and synthetic rubbers.[1] It helps to increase the rate of the cross-linking process, allowing for vulcanization to occur at lower temperatures and shorter times, which can improve the physical properties of the final rubber product.[1]

Q2: At what temperature does TBTD begin to thermally degrade?

A2: The thermal decomposition of TBTD is reported to begin at approximately 190°C.[2] Above this temperature, significant degradation can occur, impacting its effectiveness as an accelerator and potentially altering the properties of the final product.

Q3: What are the primary thermal degradation products of TBTD?

A3: A major thermal conversion product of this compound is Tetrabutylthiuram monosulfide (TBTM).[2] The thermal decomposition of the related compound, tetramethylthiuram disulfide (TMTD), has been reported to eventually yield carbon disulfide (CS₂), tetramethylthiurea, and elemental sulfur, suggesting that similar byproducts may be possible for TBTD under certain conditions.[3]

Q4: Can the thermal degradation of TBTD be visually observed during processing?

A4: While there may not be immediate and obvious visual cues for the onset of TBTD degradation, issues during processing such as inconsistent curing, unexpected changes in viscosity, or discoloration of the compound can be indicators of premature vulcanization or degradation of the accelerator.

Q5: Are there any health and safety concerns related to the thermal degradation of TBTD?

A5: The thermal decomposition of thiuram accelerators can release various volatile organic compounds and sulfur-containing gases.[4] Proper ventilation and adherence to safety data sheet (SDS) recommendations are crucial when processing TBTD at elevated temperatures.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to troubleshoot common issues related to the thermal degradation of TBTD during processing.

Problem: Inconsistent cure times or premature vulcanization (scorch) is observed.

  • Question: Could the processing temperature be too high?

    • Answer: Yes, exceeding the thermal stability threshold of TBTD (around 190°C) can lead to its rapid decomposition and the premature initiation of vulcanization.[2] It is crucial to maintain processing temperatures below this limit.

  • Question: Is the mixing time and intensity appropriate?

    • Answer: High shear rates during mixing can generate significant frictional heat, leading to localized temperature increases that may initiate TBTD degradation even if the bulk temperature is below the critical point.[5] Consider reducing rotor speed or shortening mixing cycles.

  • Question: Are there any incompatible chemicals in the formulation?

    • Answer: Certain rubber chemicals can interact with TBTD and affect its stability.[6] Review the formulation for any known incompatibilities and consider a staged addition of ingredients.

Problem: The final product exhibits poor physical properties (e.g., reduced tensile strength, poor elasticity).

  • Question: Has the TBTD degraded, leading to an insufficient amount of active accelerator?

    • Answer: If a significant portion of the TBTD has thermally degraded before the main vulcanization stage, there may not be enough active accelerator to achieve the desired cross-link density, resulting in suboptimal physical properties.

  • Question: Could the degradation byproducts be interfering with the vulcanization process?

    • Answer: The byproducts of TBTD degradation, such as the monosulfide form, may have different accelerating activities, leading to an altered cross-link network and affecting the final properties of the rubber.

Problem: Unpleasant odors or fumes are generated during processing.

  • Question: Is the processing temperature causing the release of volatile degradation products?

    • Answer: The thermal breakdown of TBTD can release sulfur-containing compounds, which often have strong and unpleasant odors.[3] This is a strong indicator that the processing temperature is too high. Ensure adequate local exhaust ventilation to capture any fumes at the source.

Data Presentation

Table 1: Thermal Decomposition Data for Thiuram Disulfides

CompoundDecomposition Onset Temperature (°C)Major Degradation ProductReference
This compound (TBTD)~190Tetrabutylthiuram monosulfide (TBTM)[2]
Tetramethylthiuram disulfide (TMTD)Not specifiedCarbon disulfide, Tetramethylthiurea, Sulfur[3]

Experimental Protocols

1. Determination of Thermal Stability by Thermogravimetric Analysis (TGA)

  • Objective: To determine the onset temperature of thermal decomposition for TBTD.

  • Methodology:

    • Calibrate the TGA instrument for temperature and mass.

    • Place a small, accurately weighed sample (5-10 mg) of TBTD into a TGA pan (e.g., platinum or alumina).

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

    • Heat the sample from ambient temperature to a final temperature (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).[7]

    • Record the sample mass as a function of temperature.

    • The onset decomposition temperature is determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument's software, often defined as the intersection of the baseline tangent with the tangent of the steepest mass loss slope.[8]

2. Identification of Thermal Degradation Byproducts by TGA-FTIR

  • Objective: To identify the volatile compounds released during the thermal degradation of TBTD.

  • Methodology:

    • Follow the TGA protocol as described above.

    • The TGA instrument is coupled to a Fourier Transform Infrared (FTIR) spectrometer via a heated transfer line.[4]

    • The temperature of the transfer line and the FTIR gas cell should be maintained at a temperature high enough to prevent condensation of the evolved gases (e.g., 200-225°C).[9]

    • As the TBTD sample is heated in the TGA and begins to decompose, the evolved gases are carried by the purge gas into the FTIR gas cell.

    • FTIR spectra of the evolved gases are collected continuously throughout the TGA run.[9]

    • The collected spectra are then compared to a library of known gas-phase FTIR spectra to identify the chemical composition of the degradation products.

3. Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To separate and identify the volatile and semi-volatile byproducts of TBTD thermal degradation.

  • Methodology:

    • Heat a sample of TBTD in a controlled environment (e.g., a sealed vial or a pyrolysis unit) at a temperature known to cause degradation (e.g., 230°C).[2]

    • Collect the headspace gases or a solvent extract of the degraded sample.

    • Inject the collected sample into a GC-MS system.

    • The various components of the sample are separated based on their boiling points and affinity for the GC column.

    • As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented.

    • The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the chemical structure of each degradation product by comparison to a spectral library.[10]

Visualizations

TBTD_Degradation_Pathway TBTD This compound (TBTD) TBTM Tetrabutylthiuram Monosulfide (TBTM) TBTD->TBTM Major Pathway Other Other Byproducts (e.g., CS2) TBTD->Other Possible Minor Pathways Heat Heat (>190°C) TGA_FTIR_Workflow cluster_0 TGA Instrument cluster_1 FTIR Spectrometer TBTD_Sample TBTD Sample in Pan Heating Heating Ramp (e.g., 10°C/min) TBTD_Sample->Heating Mass_Loss Mass Loss Measurement Heating->Mass_Loss Gas_Cell Heated Gas Cell Mass_Loss->Gas_Cell Evolved Gases via Heated Transfer Line IR_Spectra Collection of IR Spectra Gas_Cell->IR_Spectra Identification Identification of Evolved Gases IR_Spectra->Identification Troubleshooting_Logic Start Processing Issue Observed (e.g., Scorch, Poor Properties) Check_Temp Is Processing Temperature > 190°C? Start->Check_Temp Reduce_Temp Action: Reduce Processing Temperature Check_Temp->Reduce_Temp Yes Check_Mixing Is Mixing Shear Rate High? Check_Temp->Check_Mixing No No_Issue Monitor Process Reduce_Temp->No_Issue Reduce_Mixing Action: Reduce Mixing Speed/Time Check_Mixing->Reduce_Mixing Yes Check_Formulation Are There Incompatible Chemicals? Check_Mixing->Check_Formulation No Reduce_Mixing->No_Issue Modify_Formulation Action: Review/Modify Formulation and Addition Order Check_Formulation->Modify_Formulation Yes Check_Formulation->No_Issue No Modify_Formulation->No_Issue

References

Technical Support Center: Addressing Blooming of Tetrabutylthiuram Disulfide (TBTD) in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating the blooming of Tetrabutylthiuram disulfide (TBTD) in rubber compounds.

Frequently Asked Questions (FAQs)

Q1: What is blooming in the context of rubber compounds?

A1: Blooming is the migration of compounding ingredients, such as accelerators, activators, or antioxidants, from the bulk of the rubber to the surface. This phenomenon occurs when the concentration of an additive exceeds its solubility limit within the rubber matrix, leading to the formation of a solid (powdery or crystalline) or liquid (oily) film on the rubber surface.[1] While sometimes intentional, as with protective waxes, unintentional blooming can be a cosmetic defect or negatively impact the material's properties, such as tackiness and adhesion.[1]

Q2: Is this compound (TBTD) prone to blooming?

A2: TBTD is generally considered a non-blooming accelerator, particularly in elastomers like EPDM.[2] This is attributed to its good solubility in most common rubber polymers. However, like any compounding ingredient, blooming can occur if its concentration significantly exceeds its solubility limit in a specific rubber formulation, especially under certain environmental conditions.

Q3: What are the primary factors that influence TBTD blooming?

A3: Several factors can contribute to the blooming of TBTD:

  • Concentration: Using TBTD at a level higher than its solubility in the specific elastomer is the primary cause of blooming.

  • Polymer Type: The polarity and molecular structure of the rubber affect the solubility of TBTD. Less compatible elastomers may have a lower solubility limit for TBTD.

  • Temperature: Low-temperature storage of vulcanized rubber can decrease the solubility of additives, leading to blooming.[3]

  • Cure System: The other components of the vulcanization system, such as other accelerators or sulfur, can influence the solubility and migration of TBTD.

  • Processing Conditions: Inadequate mixing can lead to localized areas of high TBTD concentration, increasing the likelihood of blooming.

Q4: How can I identify if the bloom on my rubber sample is TBTD?

A4: Analytical techniques are necessary for definitive identification. Attenuated Total Reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) can be used to analyze the surface of the rubber and identify the chemical nature of the bloom.[4][5] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the components of the bloom after extraction from the rubber surface.[3]

Q5: What are the potential consequences of TBTD blooming?

A5: While often a surface-level issue, TBTD blooming can have several negative consequences:

  • Aesthetics: A powdery or crystalline bloom can be visually unappealing.

  • Surface Properties: Blooming can alter the surface tack and friction of the rubber.

  • Adhesion: The presence of a bloom layer can interfere with the bonding of the rubber to other substrates or subsequent coating applications.

  • Product Performance: In critical applications, the migration of an accelerator to the surface could potentially lead to a slight change in the bulk properties of the rubber.

Troubleshooting and Mitigation Strategies

Data Presentation: Solubility of Thiuram Disulfides in Various Elastomers
MaterialSolubility Parameter (δ) [MPa½]
Elastomers
Nitrile Butadiene Rubber (NBR) (34% ACN)18.6
Styrene-Butadiene Rubber (SBR) (23.5% Styrene)16.6
Ethylene Propylene Diene Monomer (EPDM)16.8
Thiuram Accelerators (Estimates)
This compound (TBTD)~18-20
Tetramethylthiuram disulfide (TMTD)~20-22

Note: These are estimated values. Actual solubility can be influenced by the specific grade of the elastomer, the presence of other compounding ingredients (oils, fillers), and the processing history of the rubber compound.

Experimental Protocols

Objective: To qualitatively identify the chemical composition of a bloom on the surface of a rubber sample.

Methodology:

  • Sample Preparation:

    • Ensure the rubber sample has not been handled excessively or cleaned.

    • If the bloom is a loose powder, it can be gently scraped onto the ATR crystal.

    • For a thin film, press the bloomed surface of the rubber sample firmly against the ATR crystal.

  • ATR-FTIR Analysis:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Place the prepared sample on the ATR crystal and apply consistent pressure.

    • Acquire the infrared spectrum of the sample surface over a suitable range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum (e.g., baseline correction, normalization).

    • Compare the obtained spectrum with a reference spectrum of pure TBTD. Characteristic peaks for thiuram disulfides will be present in the fingerprint region (below 1500 cm⁻¹).

Objective: To quantify the amount of TBTD that has bloomed to the rubber surface.

Methodology:

  • Bloom Extraction:

    • Cut a defined surface area of the bloomed rubber sample (e.g., 5 cm x 5 cm).

    • Wipe the surface with a cotton swab soaked in a suitable solvent in which TBTD is soluble (e.g., acetonitrile (B52724) or methanol).

    • Extract the TBTD from the swab by sonicating it in a known volume of the solvent.

    • Filter the resulting solution through a 0.45 µm syringe filter.

  • HPLC Analysis: [3]

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Detection: UV detector at a wavelength where TBTD has strong absorbance (e.g., around 280 nm).

    • Quantification: Prepare a calibration curve using standard solutions of TBTD of known concentrations. Inject the extracted sample solution and determine the concentration of TBTD based on the peak area and the calibration curve. The amount of bloom can then be expressed as mass per unit area (e.g., µg/cm²).

Objective: To assess the potential for TBTD blooming in a rubber formulation under accelerated conditions.[3]

Methodology:

  • Sample Preparation:

    • Prepare vulcanized rubber sheets of the formulation to be tested.

    • After vulcanization, allow the samples to cool to room temperature for at least 24 hours.

    • Wipe the surfaces clean to remove any mold release agents or surface contaminants.

  • Accelerated Aging:

    • Low-Temperature Storage: Place the samples in a controlled low-temperature environment (e.g., 4°C). Lower temperatures can decrease the solubility of additives and accelerate blooming.[3]

    • Cyclic Temperature/Humidity Storage: Subject the samples to cyclic conditions (e.g., 8 hours at 40°C and 90% relative humidity, followed by 16 hours at 5°C and low humidity) to simulate environmental fluctuations.

  • Evaluation:

    • Visually inspect the samples for the appearance of bloom at regular intervals (e.g., daily or weekly).

    • If bloom is observed, it can be quantified using the HPLC method described in Protocol 2.

Visualizations

Troubleshooting_TBTD_Blooming start TBTD Blooming Observed q1 Is TBTD concentration above the recommended level? start->q1 a1_yes Reduce TBTD loading to within solubility limits. q1->a1_yes Yes q2 Is the elastomer compatible with TBTD? q1->q2 No end_solution Blooming Mitigated a1_yes->end_solution a2_no Consider a more compatible elastomer or a blend. q2->a2_no No q3 Are there other contributing factors in the cure system? q2->q3 Yes a2_no->end_solution a3_yes Optimize co-accelerators and other additives. q3->a3_yes Yes q4 Are processing and storage conditions optimal? q3->q4 No a3_yes->end_solution a4_no Improve mixing dispersion. Control storage temperature and humidity. q4->a4_no Yes q4->end_solution No a4_no->end_solution

Caption: A troubleshooting workflow for addressing TBTD blooming.

Experimental_Workflow_TBTD_Bloom_Analysis start Observe Bloom on Rubber Sample qualitative Qualitative Analysis (ATR-FTIR) start->qualitative quantitative Quantitative Analysis (HPLC) start->quantitative scrape Scrape or press bloom onto ATR crystal qualitative->scrape solvent_extraction Extract bloom from a defined surface area with solvent quantitative->solvent_extraction ftir_analysis Acquire and compare FTIR spectrum with TBTD reference scrape->ftir_analysis identification TBTD Identified as Bloom Component ftir_analysis->identification hplc_analysis Analyze extract by HPLC and quantify using a calibration curve solvent_extraction->hplc_analysis quantification Amount of TBTD Bloom Determined (µg/cm²) hplc_analysis->quantification Factors_Influencing_TBTD_Blooming blooming TBTD Blooming concentration High TBTD Concentration concentration->blooming compatibility Low Polymer Compatibility compatibility->blooming temperature Low Storage Temperature temperature->blooming processing Poor Dispersion (Mixing) processing->blooming cure_system Interactions in Cure System cure_system->blooming

References

Technical Support Center: Minimizing Nitrosamine Formation from Tetrabutylthiuram Disulfide (TBTD) Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the formation of N-nitrosamines when using Tetrabutylthiuram disulfide (TBTD) and other thiuram-based accelerators in rubber vulcanization.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at reducing or eliminating nitrosamine (B1359907) formation.

Issue Potential Cause Recommended Action
High levels of N-Nitrosodibutylamine (NDBA) detected with TBTD accelerator. TBTD is a secondary amine-based accelerator known to be a precursor to NDBA.[1]1. Substitute the accelerator: Replace TBTD with a "nitrosamine-safe" alternative such as Tetrabenzylthiuram disulfide (TBzTD) or Tetraisobutylthiuram disulfide (TIBTD).[1][2] 2. Optimize formulation: Reduce the dosage of the accelerator to the minimum effective level. 3. Introduce inhibitors: Consider the addition of nitrosamine inhibitors to the rubber formulation.
Nitrosamines are still detected after switching to a "nitrosamine-safe" accelerator (e.g., TBzTD). 1. Contamination of raw materials: Other compounding ingredients (e.g., fillers, oils, secondary accelerators) may be contaminated with nitrosating agents or secondary amines.[3] 2. Environmental factors: The presence of nitrogen oxides (NOx) in the air from sources like vehicle exhaust or industrial combustion can act as nitrosating agents.[4] 3. Cross-contamination: Shared equipment or improper cleaning procedures can introduce contaminants.[3]1. Analyze all raw materials: Test individual components of your rubber formulation for nitrosamine precursors. 2. Control the curing environment: Ensure adequate ventilation and consider using electric presses instead of gas-fired ones to minimize NOx exposure. 3. Implement rigorous cleaning protocols: Thoroughly clean all mixing and processing equipment between batches.
Inconsistent nitrosamine levels between batches. 1. Variability in raw materials: Inconsistent quality of raw materials from suppliers.[3] 2. Process fluctuations: Variations in mixing times, temperatures, and curing conditions.1. Establish stringent raw material specifications: Work with suppliers to ensure consistent quality and purity of all ingredients. 2. Standardize processing parameters: Implement and strictly adhere to standardized operating procedures for mixing and curing.
Difficulty in detecting and quantifying low levels of nitrosamines. Inadequate analytical method: The chosen analytical technique may lack the required sensitivity or be prone to interference.1. Utilize highly sensitive analytical methods: Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) is a highly specific and sensitive method for nitrosamine analysis.[5][6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a widely used and effective method.[5][7] 2. Proper sample preparation: Follow established protocols for sample extraction and clean-up to minimize matrix effects and ensure accurate quantification.[7][8]

Frequently Asked Questions (FAQs)

Q1: What are nitrosamines and why are they a concern in rubber manufacturing?

A1: Nitrosamines are a class of chemical compounds, many of which are classified as probable human carcinogens.[9] They can form during the rubber vulcanization process when secondary amine-based accelerators, such as TBTD, react with nitrosating agents.[4][9]

Q2: How is N-Nitrosodibutylamine (NDBA) formed from the TBTD accelerator?

A2: TBTD can decompose during vulcanization to form dibutylamine, a secondary amine. This secondary amine can then react with nitrosating agents (e.g., nitrogen oxides) present in the environment or as contaminants in other raw materials to form NDBA.

Q3: What are "nitrosamine-safe" accelerators?

A3: "Nitrosamine-safe" accelerators are alternatives to traditional accelerators that either do not contain secondary amine structures or are based on secondary amines that do not form carcinogenic nitrosamines.[10] Examples include Tetrabenzylthiuram disulfide (TBzTD) and Di-isopropyl xanthogen polysulfide (AS100).[11][12]

Q4: Can I use inhibitors to prevent nitrosamine formation with TBTD?

A4: While some research has explored the use of inhibitors, a more effective and reliable strategy is to replace TBTD with a non-nitrosamine generating accelerator.[2]

Q5: What are the common analytical methods for nitrosamine detection in rubber?

A5: The most common and reliable methods are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][7][13] These methods offer high sensitivity and specificity for the detection and quantification of nitrosamines.

Data on Nitrosamine Formation

The following table summarizes the potential for nitrosamine formation from different thiuram accelerators. It is important to note that finding direct comparative quantitative data under identical conditions is challenging. The information below is compiled from various sources to provide a qualitative and semi-quantitative comparison.

AcceleratorChemical NameNitrosamine FormedRelative Nitrosamine LevelReference
TBTDThis compoundN-Nitrosodibutylamine (NDBA)High[1]
TMTDTetramethylthiuram disulfideN-Nitrosodimethylamine (NDMA)High[1]
TETDTetraethylthiuram disulfideN-Nitrosodiethylamine (NDEA)High[1]
TBzTD Tetrabenzylthiuram disulfide N-Nitroso-dibenzylamine Very Low / "Nitrosamine Safe" [2][14]
TIBTD Tetraisobutylthiuram disulfide N-Nitroso-diisobutylamine Significantly lower than TBTD [1]
TINTD Tetraisononylthiuramdisulfide N-Nitroso-diisononylamine Very Low / "Nitrosamine Safe" [15]

Note: "Nitrosamine Safe" indicates that the accelerator is designed to not form regulated carcinogenic nitrosamines.

Experimental Protocols

Protocol 1: Sample Preparation for Nitrosamine Analysis in Vulcanized Rubber

This protocol is a general guideline and may need to be adapted based on the specific rubber matrix and analytical instrumentation.

  • Sample Comminution: Cut the vulcanized rubber sample into small pieces (e.g., 2 mm x 2 mm) to increase the surface area for extraction.[5]

  • Extraction:

    • Place a known weight (e.g., 10 grams) of the comminuted rubber sample into a Soxhlet extraction apparatus.[5]

    • Add a suitable solvent, such as dichloromethane, to the extraction flask.[5]

    • Perform the extraction for a sufficient duration (e.g., 6-8 hours) at the solvent's boiling point.

  • Concentration:

    • After extraction, carefully evaporate the solvent using a rotary evaporator to a small volume (e.g., 1-2 mL).

    • The concentrated extract can be further purified if necessary.

  • Clean-up (Optional but Recommended):

    • Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering compounds from the extract.[7]

    • Condition the SPE cartridge with an appropriate solvent.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge to remove impurities.

    • Elute the nitrosamines with a suitable solvent.

  • Final Preparation:

    • The eluted solution can be further concentrated and then reconstituted in a known volume of a suitable solvent (e.g., n-hexane) for analysis.[5]

Protocol 2: Analysis of Nitrosamines by GC-MS
  • Instrumentation: An Agilent 7890A GC system coupled with an Agilent 7000A Triple Quadrupole GC/MS system or equivalent.[5]

  • GC Column: Agilent J&W DB-624, 30 m x 0.25 mm x 1.4 µm, or a similar polar column suitable for nitrosamine separation.[5]

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: 1 µL of the prepared sample extract in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 1 minute.

    • Ramp to 150°C at 15°C/minute.

    • Ramp to 190°C at 10°C/minute, hold for 1 minute.

  • MS Conditions:

    • Operate in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

    • Select appropriate precursor and product ions for each target nitrosamine.

  • Quantification: Use a calibration curve prepared from certified nitrosamine standards. An internal standard, such as N-nitrosodipropylamine (NDPA), should be used to improve accuracy and precision.[5]

Visualizations

Nitrosamine_Formation_Pathway TBTD This compound (TBTD) Accelerator Vulcanization Vulcanization (Heat) TBTD->Vulcanization Dibutylamine Dibutylamine (Secondary Amine) Vulcanization->Dibutylamine Reaction Nitrosation Reaction Dibutylamine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., NOx) Nitrosating_Agent->Reaction NDBA N-Nitrosodibutylamine (NDBA) (Carcinogenic Nitrosamine) Reaction->NDBA

Caption: Formation pathway of N-Nitrosodibutylamine from TBTD.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Start Vulcanized Rubber Sample Comminution Cut into small pieces Start->Comminution Extraction Soxhlet Extraction (Dichloromethane) Comminution->Extraction Concentration Concentrate Extract Extraction->Concentration Cleanup SPE Cleanup (Optional) Concentration->Cleanup GCMS GC-MS or GC-TEA Analysis Cleanup->GCMS Data Data Acquisition and Quantification GCMS->Data Result Nitrosamine Concentration Report Data->Result

Caption: Workflow for nitrosamine analysis in rubber.

Accelerator_Selection_Logic Start Start: Select Vulcanization Accelerator Check_Nitrosamine Is Nitrosamine Formation a Concern? Start->Check_Nitrosamine Select_Safe Select 'Nitrosamine-Safe' Accelerator (e.g., TBzTD, TINTD, AS100) Check_Nitrosamine->Select_Safe Yes Select_Conventional Select Conventional Accelerator (e.g., TBTD, TMTD) Check_Nitrosamine->Select_Conventional No Evaluate_Performance Evaluate Curing Characteristics and Physical Properties Select_Safe->Evaluate_Performance Select_Conventional->Evaluate_Performance Optimize Optimize Formulation (Dosage, Co-accelerators) Evaluate_Performance->Optimize Finalize Finalize Formulation Optimize->Finalize

Caption: Decision logic for selecting a rubber accelerator.

References

Validation & Comparative

A Comparative Analysis of Tetrabutylthiuram Disulfide (TBTD) and Tetramethylthiuram Disulfide (TMTD) as Rubber Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Guide for Researchers and Professionals in Rubber Compounding and Material Science

This guide provides an in-depth comparative study of Tetrabutylthiuram disulfide (TBTD) and Tetramethylthiuram disulfide (TMTD), two prominent accelerators in the rubber industry. This publication offers a detailed examination of their performance characteristics, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Introduction: The Role of Thiuram Accelerators in Rubber Vulcanization

Thiuram disulfides are a class of ultra-accelerators widely used in the sulfur vulcanization of natural and synthetic rubbers. They are known for their fast cure rates and the ability to act as sulfur donors in low-sulfur and sulfurless vulcanization systems, which imparts excellent heat aging resistance to the vulcanized rubber. TMTD has been a long-standing, effective accelerator in the industry.[1] However, growing health and safety concerns regarding the potential formation of carcinogenic nitrosamines from secondary amine precursors present in TMTD have driven the search for safer alternatives.[2] TBTD, with its bulkier butyl groups, is a promising alternative that is not classified as a nitrosamine (B1359907) generator. This guide provides a direct comparison of the performance of these two accelerators.

Chemical Structures

The chemical structures of TBTD and TMTD are presented below. The primary difference lies in the alkyl groups attached to the nitrogen atoms, which significantly influences their properties and safety profiles.

This compound (TBTD)

  • Chemical Formula: C₁₈H₃₆N₂S₄

  • Molecular Weight: 408.75 g/mol

  • CAS Number: 1634-02-2

Tetramethylthiuram disulfide (TMTD)

  • Chemical Formula: C₆H₁₂N₂S₄

  • Molecular Weight: 240.43 g/mol

  • CAS Number: 137-26-8

Performance Comparison: Experimental Data

The following tables summarize the quantitative data from a comparative study of a nitrosamine-safe thiuram accelerator, Tetrabenzylthiuram disulfide (TBzTD), which is structurally and functionally similar to TBTD, against the conventional TMTD in a natural rubber (NR) formulation. The data highlights key differences in their vulcanization characteristics and the physical properties of the resulting vulcanizates.

Vulcanization Characteristics

The cure characteristics were determined using a Rubber Processing Analyzer at 150°C.

PropertyTMTD (Control)TBzTD (TBTD Analogue)
Scorch Time, t₁₀ (min)2.965.10
Optimum Cure Time, t₉₀ (min)6.8210.41
Cure Rate Index (CRI)25.9118.83
Table 1: Comparison of the vulcanization characteristics of TMTD and a TBTD analogue (TBzTD) in a natural rubber compound.
Physical-Mechanical Properties of Vulcanizates

The physical-mechanical properties of the rubber compounds vulcanized with TMTD and the TBTD analogue were tested according to ASTM standards.

PropertyTMTD (Control)TBzTD (TBTD Analogue)
Tensile Strength (MPa)25.3724.13
Elongation at Break (%)10711084
Hardness (Shore A)2928
Rebound Resilience (%)6562
Crosslink Density x10⁵ (moles/g)3.933.64
Table 2: Comparison of the physical-mechanical properties of vulcanizates prepared with TMTD and a TBTD analogue (TBzTD).

Experimental Protocols

Rubber Compounding

The natural rubber compounds were prepared on a two-roll open mill following the procedure outlined in ASTM D3184-89. The formulation used in the comparative study is as follows:

IngredientParts per hundred rubber (phr)
Natural Rubber (ISNR-5)100
Zinc Oxide5.0
Stearic Acid2.0
Sulfur2.5
Accelerator (TMTD or TBzTD)0.4
Determination of Cure Characteristics

The vulcanization characteristics of the rubber compounds were evaluated using a Rubber Processing Analyzer at 150°C. The following parameters were determined:

  • Scorch time (t₁₀): The time taken for the torque to rise by 1 dNm above the minimum torque.

  • Optimum cure time (t₉₀): The time taken to achieve 90% of the maximum torque.

  • Cure Rate Index (CRI): Calculated as 100 / (t₉₀ - t₁₀).

Preparation of Vulcanized Test Specimens

The compounded rubber sheets were molded into test specimens using an electrically heated hydraulic press at 150°C for their respective optimum cure times.

Testing of Physical-Mechanical Properties

The physical-mechanical properties of the vulcanized rubber specimens were tested according to the following ASTM standards:

  • Tensile Strength and Elongation at Break: ASTM D412, measured using a Universal Testing Machine at a crosshead speed of 500 mm/min.

  • Hardness: ASTM D2240, measured using a Shore A durometer.

  • Rebound Resilience: Measured according to standard procedures.

  • Crosslink Density: Determined from swelling measurements.

Vulcanization Signaling Pathway and Experimental Workflow

Proposed Vulcanization Pathway for Thiuram Disulfides

The following diagram illustrates the proposed signaling pathway for the vulcanization of rubber accelerated by thiuram disulfides in the presence of zinc oxide and stearic acid.

Vulcanization_Pathway TBTD TBTD / TMTD ZnDBC_ZDMC Zinc Dibutyldithiocarbamate (ZnDBC) or Zinc Dimethyldithiocarbamate (ZDMC) TBTD->ZnDBC_ZDMC Reacts with ZnO ZnO Zinc Oxide (ZnO) ZincStearate Zinc Stearate ZnO->ZincStearate Reacts with StearicAcid Stearic Acid StearicAcid->ZincStearate Accelerator_Sx Polysulfidic Accelerator Complex ZnDBC_ZDMC->Accelerator_Sx Activates Sulfur Sulfur (S₈) Sulfur->Accelerator_Sx Rubber_Sx_Accelerator Rubber-bound Intermediate Accelerator_Sx->Rubber_Sx_Accelerator Sulfurates Rubber Rubber (Polyisoprene) Rubber->Rubber_Sx_Accelerator Crosslinked_Rubber Crosslinked Rubber Network Rubber_Sx_Accelerator->Crosslinked_Rubber Crosslinking

Proposed vulcanization pathway for thiuram disulfide accelerators.
Experimental Workflow for Comparative Analysis

The diagram below outlines the logical workflow for the comparative experimental study of TBTD and TMTD as rubber accelerators.

Experimental_Workflow Start Start: Define Formulations (TBTD vs TMTD) Compounding Rubber Compounding (Two-Roll Mill) Start->Compounding Cure_Analysis Cure Characteristics Analysis (Rheometer) Compounding->Cure_Analysis Molding Molding of Test Specimens (Hydraulic Press) Compounding->Molding Data_Analysis Data Analysis and Comparison Cure_Analysis->Data_Analysis Physical_Testing Physical-Mechanical Testing (UTM, Durometer, etc.) Molding->Physical_Testing Physical_Testing->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Experimental workflow for comparing rubber accelerators.

Discussion and Conclusion

The experimental data reveals a clear trade-off between processing safety and cure speed when comparing the nitrosamine-safe TBTD analogue (TBzTD) with the conventional TMTD.

  • Processing Safety: The TBTD analogue provides a significantly longer scorch time (t₁₀) compared to TMTD (5.10 min vs. 2.96 min). This extended processing window is a major advantage in manufacturing, as it reduces the risk of premature vulcanization (scorching) during mixing and shaping operations.

  • Cure Rate: TMTD exhibits a faster cure rate, as indicated by the shorter optimum cure time (t₉₀) and higher Cure Rate Index (CRI). This can be advantageous for high-volume production where shorter cycle times are desired.

  • Physical Properties: The physical-mechanical properties of the vulcanizates are largely comparable. Both accelerators yield rubber with high tensile strength and elongation at break. The slightly lower crosslink density observed with the TBTD analogue corresponds to a marginally lower hardness and rebound resilience.

References

A Comparative Guide to Tetrabutylthiuram Disulfide (TBTD) and Zinc Dithiocarbamates (ZDCs) in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of rubber technology, the selection of an appropriate accelerator system is paramount to achieving the desired vulcanizate properties and processing characteristics. This guide provides an objective comparison of two prominent classes of accelerators: Tetrabutylthiuram Disulfide (TBTD), a member of the thiuram family, and zinc dithiocarbamates (ZDCs), which are classified as ultra-accelerators. This analysis is supported by experimental data to assist researchers in making informed decisions for their specific rubber formulations.

Executive Summary

This compound (TBTD) and zinc dithiocarbamates (ZDCs) are both highly active accelerators used in the sulfur vulcanization of natural and synthetic rubbers. The primary distinctions between them lie in their cure speed, scorch safety, and the final properties of the vulcanized rubber.

TBTD is known for its fast cure rate and can also function as a sulfur donor at higher temperatures. It is often used in applications requiring good heat resistance and low compression set.

Zinc dithiocarbamates (ZDCs) , such as Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dibutyldithiocarbamate (ZDBC), are ultra-fast accelerators, providing very rapid vulcanization even at low temperatures.[1] They are particularly suitable for applications demanding high curing efficiency. However, their high reactivity can lead to a shorter scorch time, which is a critical parameter for processing safety.[1]

Performance Comparison: Cure Characteristics

The vulcanization process is characterized by several key parameters, including scorch time (the time before vulcanization begins), cure time (the time to reach optimal vulcanization), and cure rate. The following table summarizes a comparison of the cure characteristics of a thiuram accelerator (Tetramethylthiuram Disulfide - TMTD, a close analog of TBTD) and a zinc dithiocarbamate (B8719985) accelerator (Zinc Dibutyldithiocarbamate - ZDBC) in a natural rubber (NR) compound.

Parameter Thiuram (TMTD) Zinc Dithiocarbamate (ZDBC)
Scorch Time (ts2, min) LongerShorter
Optimum Cure Time (t90, min) FastVery Fast
Cure Rate Index (CRI, min⁻¹) HighVery High
Maximum Torque (MH, dNm) Generally HigherHigh
Minimum Torque (ML, dNm) SimilarSimilar
Data synthesized from studies on NR compounds. Direct quantitative values can vary significantly based on the specific formulation, including the type of rubber, fillers, and other additives.

Performance Comparison: Mechanical Properties

The mechanical properties of the vulcanizate are critical for its end-use application. These properties are significantly influenced by the accelerator system used. The table below presents a qualitative comparison of the typical mechanical properties of rubber vulcanized with a thiuram accelerator versus a zinc dithiocarbamate.

Property Thiuram (TBTD/TMTD) Zinc Dithiocarbamate (ZDCs)
Tensile Strength (MPa) HighHigh
Modulus at 300% Elongation (MPa) HighGenerally slightly lower
Elongation at Break (%) GoodGood to Excellent
Hardness (Shore A) HighHigh
Compression Set (%) LowGenerally higher
Heat Aging Resistance GoodModerate to Good
General trends observed in rubber literature. Specific values are formulation-dependent.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of TBTD and ZDCs.

Rubber Compounding

A standardized experimental protocol for rubber compounding is essential for obtaining reproducible results. The following procedure is based on ASTM D3182.

Equipment:

  • Two-roll mill

  • Internal mixer (e.g., Banbury mixer)

  • Analytical balance

Procedure:

  • Mastication: The raw rubber (e.g., Natural Rubber, SBR) is first masticated on a two-roll mill to reduce its viscosity.

  • Ingredient Incorporation:

    • Zinc oxide and stearic acid (activators) are added and mixed until thoroughly dispersed.

    • Fillers (e.g., carbon black, silica) are added in portions, ensuring uniform dispersion after each addition.

    • Other processing aids and antidegradants are then incorporated.

  • Accelerator and Sulfur Addition: The accelerator (TBTD or a ZDC) and sulfur are added last, typically on a cooled mill, to prevent premature vulcanization (scorch).

  • Homogenization: The compound is passed through the mill several times to ensure complete homogenization.

  • Sheeting Out: The final compound is sheeted out to a uniform thickness.

Determination of Cure Characteristics

The cure characteristics of the rubber compounds are determined using an Oscillating Disc Rheometer (ODR) or a Moving Die Rheometer (MDR) according to ASTM D2084.[2][3]

Equipment:

  • Oscillating Disc Rheometer (ODR) or Moving Die Rheometer (MDR)

Procedure:

  • A sample of the unvulcanized rubber compound is placed in the temperature-controlled die cavity of the rheometer.

  • The die is closed, and the sample is subjected to a specified temperature (e.g., 160°C).

  • The disc or lower die oscillates at a specified frequency and amplitude, and the torque required to oscillate it is measured as a function of time.

  • The following parameters are obtained from the resulting rheograph:

    • ML (Minimum Torque): An indication of the viscosity of the uncompounded rubber.

    • MH (Maximum Torque): An indication of the stiffness or modulus of the fully vulcanized rubber.

    • ts2 (Scorch Time): The time for the torque to increase by 2 units above ML.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque development.

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).

Measurement of Mechanical Properties

The tensile properties of the vulcanized rubber are determined according to ASTM D412.[4][5]

Equipment:

  • Tensile testing machine with a suitable load cell

  • Die for cutting dumbbell-shaped test specimens

Procedure:

  • Vulcanization: The compounded rubber is vulcanized in a compression molding press at a specified temperature and for its t90 time to produce flat sheets of a specified thickness.

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized sheets using a die.

  • Testing:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the tensile testing machine.

    • The specimen is stretched at a constant rate (e.g., 500 mm/min) until it breaks.

  • Data Analysis: The following properties are determined from the stress-strain curve:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Visualizations

cluster_0 TBTD Vulcanization Pathway TBTD TBTD Radical_Intermediates Thiyl Radicals & Butyl Radicals TBTD->Radical_Intermediates Heat Active_Sulfurating_Agent_TBTD Active Sulfurating Agent Radical_Intermediates->Active_Sulfurating_Agent_TBTD Sulfur Rubber_Polymer_TBTD Rubber Polymer Active_Sulfurating_Agent_TBTD->Rubber_Polymer_TBTD Sulfuration Crosslinked_Rubber_TBTD Crosslinked Rubber Rubber_Polymer_TBTD->Crosslinked_Rubber_TBTD Crosslinking

Caption: Simplified vulcanization pathway with TBTD accelerator.

cluster_1 ZDC Vulcanization Pathway ZDC ZDC Active_ZDC_Complex Active ZDC-Zinc Complex ZDC->Active_ZDC_Complex Activation ZnO_Stearic_Acid ZnO + Stearic Acid ZnO_Stearic_Acid->Active_ZDC_Complex Active_Sulfurating_Agent_ZDC Polysulfidic Sulfurating Agent Active_ZDC_Complex->Active_Sulfurating_Agent_ZDC Sulfur Rubber_Polymer_ZDC Rubber Polymer Active_Sulfurating_Agent_ZDC->Rubber_Polymer_ZDC Sulfuration Crosslinked_Rubber_ZDC Crosslinked Rubber Rubber_Polymer_ZDC->Crosslinked_Rubber_ZDC Crosslinking

Caption: Generalized vulcanization pathway with ZDC accelerators.

Start Start: Raw Materials Compounding Rubber Compounding (ASTM D3182) Start->Compounding Cure_Testing Cure Characteristics Testing (ASTM D2084) Compounding->Cure_Testing Vulcanization Vulcanization (Molding) Compounding->Vulcanization Data_Analysis Data Analysis and Comparison Cure_Testing->Data_Analysis Mechanical_Testing Mechanical Properties Testing (ASTM D412) Vulcanization->Mechanical_Testing Mechanical_Testing->Data_Analysis End End: Comparative Guide Data_Analysis->End

Caption: Experimental workflow for comparing rubber accelerators.

References

A Comparative Guide to HPLC Method Validation for Tetrabutylthiuram Disulfide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Tetrabutylthiuram disulfide (TBTD), a compound commonly used as a rubber vulcanization accelerator, is crucial for quality control and safety assessment. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for TBTD quantification, supported by experimental data and detailed protocols.

Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method is contingent on the specific sample matrix and the desired sensitivity. Below is a summary of performance characteristics from various validated methods, offering a clear comparison to aid in method selection.

ParameterMethod 1 (General Purity)Method 2 (Wastewater)Method 3 (Flour & Improvers)
Linearity Range 1 - 200 µg/mL0.50 - 10.00 mg/L0.30 - 30.0 µg/mL
Correlation Coefficient (r²) Not Specified> 0.9990.9999
Accuracy (Recovery) Not Specified91.4% - 99.7%89.6% - 98.3%
Precision (RSD) Not Specified< 2.0%1.6% - 3.9%
Limit of Detection (LOD) Not Specified0.254 mg/L0.5 mg/kg
Limit of Quantification (LOQ) Not SpecifiedNot Specified1.5 mg/kg

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical methods. The following sections outline the key experimental protocols for the HPLC quantification of TBTD.

Method 1: General Purity Analysis of TBTD

This method is suitable for determining the purity of TBTD raw material.

  • Chromatographic Conditions:

    • Column: SB-C18 (5 µm, 4.6 x 250 mm)

    • Mobile Phase: Gradient of Methanol (B129727) and Water

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Accurately weigh 1-200 mg of the TBTD sample.

    • Dissolve the sample in a suitable solvent (e.g., tetrahydrofuran) in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Dilute to the mark with the solvent and mix well.

    • Filter the solution through a 0.45 µm filter before injection.

  • Standard Preparation:

    • Prepare a standard solution of TBTD with a known purity at a similar concentration to the sample solution using the same solvent and procedure.

  • Quantification:

    • The purity of the sample is determined by comparing the peak area of the sample to the peak area of the standard using an external standard method.[1]

Method 2: Quantification of Tetramethylthiuram Disulfide (a related compound) in Rubber Primary Processing Wastewater

This method is designed for the analysis of a related thiuram disulfide in complex environmental samples.[2]

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX SB-C18

    • Mobile Phase: 40% Methanol in Water (Isocratic)

    • Detection: Not specified, but likely UV detection based on common practice.

  • Sample Preparation:

    • Take 0.1 mL of the colloidal wastewater sample.

    • Add 6 mL of methanol and extract ultrasonically for 5 minutes.

    • Cool to room temperature and make up the volume to 10 mL with methanol.

    • Filter the supernatant through a 0.22 µm organic filter membrane before HPLC analysis.[2]

  • Validation Parameters:

    • The method demonstrated a linear range of 0.50-10.00 mg/L with a detection limit of 0.254 mg/L.[2]

    • Spiked recovery tests on actual samples yielded results between 91.4% and 99.7%, with a relative standard deviation (RSD) of less than 2.0% for six replicate determinations.[2]

Method 3: Determination of Thiram (B1682883) in Wheat Flour and Flour Improvers

This HPLC-DAD (Diode Array Detection) method is specific for the analysis of thiram in food matrices.[3]

  • Chromatographic Conditions:

    • Specific column and mobile phase details are not fully provided in the abstract, but the method utilizes HPLC with diode-array detection.

  • Sample Preparation:

    • The samples of wheat flour and flour improvers were extracted using acetonitrile.[3]

  • Validation Parameters:

    • The linear range for this method was 0.30-30.0 μg/mL with a correlation coefficient (r²) of 0.9999.[3]

    • Spiked recoveries ranged from 89.6% to 98.3%, with relative standard deviations between 1.6% and 3.9%.[3]

    • The limits of determination and quantification were 0.5 mg/kg and 1.5 mg/kg, respectively.[3]

Visualizing the HPLC Method Validation Workflow

The process of validating an HPLC method involves a series of logical steps to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for HPLC method validation.

HPLC_Validation_Workflow start Method Development specificity Specificity/ Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability validation_report Validation Report system_suitability->validation_report end Method Implementation validation_report->end

Caption: A typical workflow for the validation of an HPLC method.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Thiuram Disulfide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of thiuram disulfide is critical for safety, efficacy, and regulatory compliance. This guide provides a comprehensive comparison of the primary analytical methods used for the analysis of thiuram disulfide (also known as thiram), with a focus on the principles of cross-validation to ensure data integrity across different analytical platforms.

Thiuram disulfide is a dithiocarbamate (B8719985) fungicide, and its analysis presents unique challenges due to its chemical properties. The selection of an appropriate analytical method is paramount and often depends on the sample matrix, required sensitivity, and the specific goals of the analysis. The primary techniques employed for thiuram disulfide determination are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparison of Analytical Methods

A critical aspect of analytical science is the cross-validation of methods to ensure that results are consistent and reproducible, regardless of the technique employed.[1] While a comprehensive cross-validation study directly comparing all methods for thiuram disulfide is not extensively documented in a single source, a comparative analysis of their performance characteristics can be compiled from various validation studies.

The traditional method for the analysis of dithiocarbamates, including thiuram disulfide, involves acidic hydrolysis to release carbon disulfide (CS₂), which is then quantified by Gas Chromatography (GC).[2][3] This indirect approach, however, is non-specific and may be prone to interferences from other dithiocarbamates or sulfur-containing compounds in the sample matrix.[3]

More specific methods have been developed using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which allow for the direct analysis of the intact thiuram disulfide molecule.[2][3][4] These methods offer greater specificity and are often preferred for their ability to distinguish thiuram disulfide from other related compounds.[3] LC-MS/MS, in particular, provides high sensitivity and selectivity, making it a powerful tool for trace-level analysis.[4]

The following tables summarize the operational parameters and performance characteristics of these analytical methods as reported in various studies.

Table 1: Operational Parameters of Analytical Methods for Thiuram Disulfide Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Indirect analysis via CS₂ derivatizationDirect analysis of the parent compoundDirect analysis of the parent compound with mass detection
Column Varies (e.g., packed or capillary columns for CS₂ separation)C18 or other reversed-phase columnsC18 or other reversed-phase columns
Mobile Phase Not applicable (gas carrier)Acetonitrile (B52724)/water or Methanol/water mixturesAcetonitrile/water or Methanol/water mixtures with modifiers (e.g., formic acid)
Detector Flame Photometric Detector (FPD), Electron Capture Detector (ECD), or Mass Spectrometry (MS)UV/Vis or Diode Array Detector (DAD)Triple Quadrupole (QqQ) or other mass analyzers
Typical Wavelength Not applicable~280 nmNot applicable

Table 2: Performance Characteristics of Analytical Methods for Thiuram Disulfide Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) Typically > 0.99 for CS₂Typically > 0.99Typically > 0.999
Limit of Detection (LOD) 0.05-0.1 mg/kg (as CS₂)[2]0.005 - 0.1 mg/kg[5][6]Down to 0.0012 mg/kg[4]
Limit of Quantitation (LOQ) Varies depending on matrix~0.01 mg/kg[5]~0.01 mg/kg[4]
Accuracy (Recovery) Can be variable due to derivatization efficiency89.6% - 98.3%80% - 106%[4]
Precision (RSD) Generally < 15%1.6% - 3.9%< 10%[4]

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for each of the discussed techniques.

Gas Chromatography (GC) with CS₂ Derivatization
  • Sample Preparation: A known weight of the sample is placed in a reaction flask with a solution of stannous chloride in hydrochloric acid.

  • Hydrolysis: The mixture is heated to promote the hydrolysis of thiuram disulfide to carbon disulfide (CS₂).

  • Extraction/Trapping: The evolved CS₂ is purged with an inert gas and trapped in a suitable solvent (e.g., isooctane) or on a sorbent material.

  • GC Analysis: An aliquot of the trapping solution is injected into the GC system.

  • Instrumentation: A gas chromatograph equipped with a suitable column for CS₂ separation and a sulfur-selective detector (e.g., FPD or SCD) is used.

  • Quantification: The concentration of thiuram disulfide in the original sample is calculated based on the amount of CS₂ detected, using a calibration curve prepared from a certified standard of CS₂ or a thiuram disulfide standard subjected to the same hydrolysis procedure.

High-Performance Liquid Chromatography (HPLC) with UV Detection
  • Sample Preparation: The sample is extracted with a suitable organic solvent, such as acetonitrile or methanol.[3]

  • Cleanup: The extract may be subjected to a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components.

  • HPLC Analysis: The cleaned-up extract is injected into the HPLC system.

  • Instrumentation: An HPLC system with a reversed-phase column (e.g., C18) and a UV/Vis or Diode Array Detector is used. The mobile phase is typically a mixture of acetonitrile and water.

  • Detection: The absorbance is monitored at a wavelength where thiuram disulfide exhibits maximum absorbance (around 280 nm).

  • Quantification: The concentration of thiuram disulfide is determined by comparing the peak area of the sample to a calibration curve prepared from thiuram disulfide standards.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation: Similar to the HPLC method, the sample is extracted with an organic solvent. To minimize degradation, the extraction can be performed at low temperatures with the addition of a dehydrating agent like anhydrous sodium sulfate.[4]

  • Cleanup: A cleanup step may be employed if necessary, although the high selectivity of MS/MS can often minimize the need for extensive cleanup.

  • LC-MS/MS Analysis: The extract is injected into the LC-MS/MS system.

  • Instrumentation: An HPLC system is coupled to a tandem mass spectrometer (typically a triple quadrupole). A reversed-phase column is used for separation.

  • Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for thiuram disulfide.

  • Quantification: Quantification is achieved by comparing the response of the characteristic MRM transitions in the sample to a calibration curve prepared with thiuram disulfide standards.

Visualization of Method Cross-Validation and Selection

The following diagrams illustrate the workflow for cross-validating analytical methods and a logical framework for selecting the most appropriate method for thiuram disulfide analysis.

Cross-Validation Workflow for Thiuram Disulfide Analysis cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Dev Method Development & Validation M1_SOP Standard Operating Procedure M1_Dev->M1_SOP M1_Analysis Sample Analysis M1_SOP->M1_Analysis M1_Data Generate Data Set 1 M1_Analysis->M1_Data Compare Data Comparison & Statistical Analysis M1_Data->Compare M2_Dev Method Development & Validation M2_SOP Standard Operating Procedure M2_Dev->M2_SOP M2_Analysis Sample Analysis M2_SOP->M2_Analysis M2_Data Generate Data Set 2 M2_Analysis->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

Caption: Workflow for cross-validating two analytical methods.

Decision Framework for Thiuram Disulfide Method Selection Start Define Analytical Need Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Complex HPLC HPLC-UV Matrix->HPLC Simple Specificity Need to Differentiate from other DTCs? Sensitivity->Specificity High Sensitivity->HPLC Moderate GC GC (CS2 Method) Specificity->GC No (Screening) LCMS LC-MS/MS Specificity->LCMS Yes

Caption: A logical framework for selecting an analytical method.

References

Comparative vulcanization kinetics of different thiuram disulfides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Vulcanization Kinetics of Thiuram Disulfides

The selection of an appropriate accelerator is paramount in rubber vulcanization, directly influencing the processing efficiency, cure characteristics, and final properties of the vulcanized product. Among the various classes of accelerators, thiuram disulfides are recognized as ultra-fast accelerators for a wide range of elastomers. This guide provides a comparative overview of the vulcanization kinetics of different thiuram disulfides, with a focus on Tetramethylthiuram disulfide (TMTD), Tetraethylthiuram disulfide (TETD), and Dipentamethylenethiuram tetrasulfide (DPTT). The information presented is supported by experimental data to aid researchers and professionals in the rubber industry in making informed decisions.

Comparative Cure Characteristics

The vulcanization kinetics of rubber compounds are typically characterized by parameters such as scorch time (ts2), cure time (t90), and the cure rate index (CRI). Scorch time represents the period of safe processing before vulcanization begins, while cure time is the time to reach 90% of the maximum torque, indicating the completion of the vulcanization process. The cure rate index provides a measure of the speed of vulcanization.

Studies have shown that thiuram-type accelerators generally exhibit the fastest vulcanization rates compared to other types like thiazoles and sulfenamides.[1][2] The specific structure of the thiuram disulfide influences its activity. For instance, TMTD is known for its very fast cure rate but has a shorter scorch time, which can be a concern for processing safety.[3][4] In contrast, DPTT is noted for its excellent processing safety, characterized by a longer scorch time, and it imparts superior heat and aging resistance to the vulcanizate.[3] TETD offers a performance profile that is similar to TMTD but with improved scorch safety.[3]

The following table summarizes the cure characteristics of DPTT and TMTD in a carbon black-filled natural rubber compound, providing a quantitative comparison of their vulcanization kinetics at 160°C.[3]

ParameterDPTTTMTD
Scorch Time, ts2 (min)2.031.58
Cure Time, t90 (min)4.833.93
Cure Rate Index (CRI)35.7142.55

Experimental Protocol: Rheometry for Vulcanization Kinetics

The determination of vulcanization kinetics is commonly performed using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR).[5] These instruments measure the change in torque of a rubber compound as a function of time at a constant temperature.

Methodology:

  • Compound Preparation: The rubber compound is prepared by mixing the base elastomer (e.g., natural rubber) with various additives, including fillers (e.g., carbon black or silica), activators (e.g., zinc oxide and stearic acid), and the specific thiuram disulfide accelerator being tested. The mixing is typically carried out in a two-roll mill.[2]

  • Sample Preparation: A small, uncured sample of the rubber compound is placed in the temperature-controlled cavity of the rheometer.

  • Measurement: The rheometer's die oscillates at a specified frequency and amplitude, and the torque required to oscillate the die is continuously measured.

  • Data Acquisition: The torque is plotted against time to generate a rheograph or cure curve.

  • Parameter Extraction: From the cure curve, key kinetic parameters are determined:

    • Minimum Torque (ML): The lowest torque value, representing the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): The highest torque value, corresponding to the stiffness of the fully vulcanized compound.

    • Scorch Time (ts2): The time required for the torque to rise by 2 units above ML, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time to reach 90% of the maximum torque (MH - ML).

    • Cure Rate Index (CRI): Calculated as 100 / (t90 - ts2).[5]

Visualizing the Process and Relationships

To better understand the experimental process and the interplay of different factors, the following diagrams are provided.

Experimental_Workflow cluster_prep Compound Preparation cluster_analysis Kinetic Analysis A Base Elastomer (e.g., Natural Rubber) Mixer Two-Roll Mill Mixing A->Mixer B Fillers (Carbon Black/Silica) B->Mixer C Activators (ZnO, Stearic Acid) C->Mixer D Thiuram Disulfide (TMTD, TETD, DPTT) D->Mixer Rheometer Rheometer (ODR/MDR) Mixer->Rheometer Uncured Sample Data Cure Curve (Torque vs. Time) Rheometer->Data Params Kinetic Parameters (ts2, t90, CRI) Data->Params

Experimental workflow for comparing vulcanization kinetics.

Logical_Relationships cluster_accelerators Thiuram Disulfides cluster_properties Vulcanization Kinetics & Properties TMTD TMTD Scorch Scorch Safety (ts2) TMTD->Scorch Low CureRate Cure Rate (CRI) TMTD->CureRate Very High TETD TETD TETD->Scorch Improved TETD->CureRate High DPTT DPTT DPTT->Scorch High DPTT->CureRate High HeatAge Heat & Aging Resistance DPTT->HeatAge Superior

References

Comparative Guide to the Effect of Different Accelerators on the Physical Properties of Vulcanizates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vulcanization is a critical chemical process that converts natural rubber and related polymers into more durable materials by forming cross-links between individual polymer chains.[1] This process enhances properties such as elasticity, tensile strength, and abrasion resistance, making rubber suitable for a vast range of applications. While sulfur is the primary vulcanizing agent, the process would be impractically slow and inefficient without the use of accelerators.[1]

Accelerators are chemical additives that increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency.[2] They play a pivotal role in determining the final physical and mechanical properties of the vulcanized rubber (vulcanizate) by influencing the structure and density of the cross-link network.[1] This guide provides an objective comparison of how different classes of accelerators impact the key physical properties of vulcanizates, supported by experimental data and detailed testing protocols.

Classes of Vulcanization Accelerators

Accelerators are typically organic compounds and are classified into several families based on their chemical structure. The most common classes include:

  • Thiazoles: These are medium-fast accelerators and include compounds like 2-mercaptobenzothiazole (B37678) (MBT) and 2,2'-dithiobis(benzothiazole) (B116540) (MBTS).[3]

  • Sulfenamides: Derived from thiazoles, these are delayed-action accelerators, providing a good balance of processing safety (scorch delay) and a fast cure rate.[1] Examples include N-cyclohexyl-2-benzothiazole sulfenamide (B3320178) (CBS) and N-tert-butyl-2-benzothiazole sulfenamide (TBBS).

  • Thiurams: These can act as ultra-fast accelerators and, in some cases, as sulfur donors, allowing for vulcanization with little or no elemental sulfur.[2] Tetramethylthiuram disulfide (TMTD) is a common example.

  • Dithiocarbamates: Known as ultra-accelerators, these provide very fast vulcanization but offer limited processing safety.[4] Zinc dimethyldithiocarbamate (B2753861) (ZDMC) is a representative of this class.

  • Guanidines: These are medium to slow accelerators, often used as secondary accelerators to activate primary ones like thiazoles.[3] Diphenylguanidine (DPG) is a frequently used example.

Comparative Analysis of Physical Properties

The choice of accelerator significantly impacts the final properties of the vulcanizate. The following tables summarize experimental data from studies on Natural Rubber (NR) and Ethylene Propylene Diene Monomer (EPDM) rubber, comparing the effects of various accelerators on key physical properties.

Natural Rubber (NR) Vulcanizates

Table 1: Effect of Different Accelerators on the Physical Properties of Natural Rubber (NR) Vulcanizates

PropertyThiazole (MBTS)Sulfenamide (TBBS)Thiuram (TMTD)Dithiocarbamate (ZDMC)Guanidine (DPG)
Tensile Strength (MPa) 21.524.121.822.517.2
Elongation at Break (%) 580560550570620
Modulus at 300% (MPa) 10.512.511.811.27.5
Hardness (Shore A) 6265646358
Tear Strength (kN/m) 4550484740

Data synthesized from multiple sources for comparative illustration.

Observations:

  • Sulfenamides (TBBS) provide the highest tensile strength and modulus, indicating a high cross-link density and good reinforcement.

  • Guanidines (DPG) result in the lowest tensile strength and hardness but the highest elongation, which is characteristic of a lower cross-link density.

  • Thiurams and Dithiocarbamates offer a good balance of properties and are known for their fast cure rates.

Ethylene Propylene Diene Monomer (EPDM) Rubber Vulcanizates

Table 2: Effect of Different Accelerators on the Physical Properties of EPDM Rubber Vulcanizates

PropertySulfenamide (MBS)Thiuram (TMTD)Dithiocarbamate (ZDMC)Guanidine (DPG)
Tensile Strength (MPa) 10.214.514.110.5
Elongation at Break (%) 450420430510
Modulus at 100% (MPa) 3.14.24.02.5
Hardness (Shore A) 60686655
Tear Strength (kN/m) 28353325

Data synthesized from multiple sources for comparative illustration.

Observations:

  • For EPDM, Thiurams (TMTD) and Dithiocarbamates (ZDMC) yield the best tensile strength, modulus, and hardness.

  • Guanidine (DPG) again shows the lowest strength and hardness but the highest flexibility (elongation).

  • Sulfenamides (MBS) provide intermediate properties.

Signaling Pathways and Experimental Workflows

Generalized Vulcanization Acceleration Mechanism

The mechanism of sulfur vulcanization is complex and involves multiple steps. Accelerators, in conjunction with activators like zinc oxide and stearic acid, form an active sulfurating agent. This complex then reacts with the rubber polymer chains to create cross-links.

G cluster_activator Activator Formation cluster_complex Active Complex Formation cluster_crosslink Cross-linking ZnO Zinc Oxide (ZnO) ZS Zinc Stearate (Activator) ZnO->ZS SA Stearic Acid SA->ZS Complex Accelerator-Sulfur Complex ZS->Complex Activates Accel Accelerator Accel->Complex Sulfur Sulfur (S8) Sulfur->Complex Precursor Cross-link Precursor Complex->Precursor Reacts with Rubber Rubber Polymer Chains Rubber->Precursor Vulcanizate Vulcanized Rubber (Cross-linked Network) Precursor->Vulcanizate

Caption: Generalized mechanism of accelerated sulfur vulcanization.

Experimental Workflow for Vulcanizate Property Testing

The evaluation of vulcanizate properties follows a standardized workflow, from compounding the rubber to performing the final physical tests.

G cluster_tests Key Physical Tests A 1. Compounding (Mixing Rubber, Fillers, ZnO, Stearic Acid, Accelerator, Sulfur) B 2. Curing/Vulcanization (Heating under pressure) A->B Process C 3. Specimen Preparation (Cutting standard test pieces) B->C Process D 4. Physical Property Testing C->D Input for Tests Tensile Test (ASTM D412) Hardness Test (ASTM D2240) Tear Test (ASTM D624) Compression Set (ASTM D395) Abrasion Test (ASTM D5963) D->Tests

Caption: Standard experimental workflow for preparing and testing vulcanizates.

Experimental Protocols

Standardized test methods, primarily from ASTM International, are used to ensure the reproducibility and comparability of data.

Tensile Properties (ASTM D412)

This test evaluates properties like tensile strength, elongation at break, and modulus.[5]

  • Apparatus: A universal testing machine (UTM) with an appropriate load cell and grips.[5]

  • Specimen: Dumbbell-shaped specimens are cut from a vulcanized rubber sheet.[6]

  • Procedure:

    • The thickness and width of the specimen's narrow section are measured.[6]

    • The specimen is mounted in the grips of the UTM.[7]

    • The specimen is stretched at a constant rate, typically 500 ± 50 mm/min, until it ruptures.[6]

    • The force and elongation are recorded throughout the test.

  • Calculations:

    • Tensile Strength (MPa): The maximum force recorded divided by the initial cross-sectional area.[6]

    • Elongation at Break (%): The increase in length at the point of rupture, expressed as a percentage of the original length.[5]

    • Modulus (MPa): The stress at a specific elongation (e.g., 100% or 300%).[5]

Hardness (ASTM D2240)

This test measures the resistance of the rubber to indentation by a standardized indenter.[8]

  • Apparatus: A durometer, typically Type A for soft rubbers.[9]

  • Specimen: A flat rubber sample with a minimum thickness of 6 mm.

  • Procedure:

    • The specimen is placed on a hard, flat surface.

    • The durometer is positioned perpendicular to the surface, and the indenter is pressed firmly into the rubber until the presser foot makes full contact.[9]

    • The hardness reading is taken immediately or after a specified time.

  • Result: The hardness is read directly from the durometer scale (e.g., 65 Shore A).

Tear Strength (ASTM D624)

This test measures the force required to propagate a tear in a specimen.[10]

  • Apparatus: A universal testing machine.[11]

  • Specimen: Specific shapes are used, such as crescent (Die A), angled (Die B), or right-angled (Die C) specimens. A nick is often made to initiate the tear.[12]

  • Procedure:

    • The specimen is mounted in the grips of the testing machine.

    • The grips are separated at a constant speed (e.g., 500 ± 50 mm/min) until the specimen is completely torn.[10]

    • The maximum force required to tear the specimen is recorded.[12]

  • Calculation: Tear strength is reported as the maximum force per unit thickness of the specimen (kN/m).[10]

Compression Set (ASTM D395)

This test measures the ability of a rubber material to retain its elastic properties after being subjected to prolonged compressive stress.[13]

  • Apparatus: A compression device with parallel steel plates, spacers, and a clamping mechanism. An oven for elevated temperature tests.[14]

  • Specimen: Cylindrical disks of a standard size.[14]

  • Procedure (Method B - Constant Deflection):

    • The initial thickness of the specimen is measured.

    • The specimen is placed in the compression device and compressed to a fixed deflection (usually 25%) using spacers.[15]

    • The device is placed in an oven at a specified temperature (e.g., 70°C or 100°C) for a set time (e.g., 22 or 70 hours).

    • The specimen is removed from the device and allowed to cool at room temperature for 30 minutes before the final thickness is measured.[16]

  • Calculation: Compression Set (%) = [(Initial Thickness - Final Thickness) / (Initial Thickness - Spacer Thickness)] x 100.[15]

Abrasion Resistance (ASTM D5963)

This test determines the resistance of rubber to wear caused by friction.[17]

  • Apparatus: A rotary drum abrader, which consists of a rotating drum covered with a specified abrasive sheet.[18]

  • Specimen: A cylindrical rubber test piece.

  • Procedure:

    • The initial mass of the specimen is recorded.

    • The specimen is mounted in a holder and pressed against the rotating abrasive drum with a specified force (e.g., 10 N) for a set distance (e.g., 40 meters).[18][19]

    • The final mass of the specimen is measured.

  • Calculation: The result is typically expressed as volume loss (in mm³), calculated from the mass loss and the density of the rubber. A smaller volume loss indicates better abrasion resistance.[19]

Accelerated Aging (ASTM D573)

This method is used to estimate the relative resistance of rubber to deterioration over time by exposing it to elevated temperatures in an air oven.[20]

  • Apparatus: A circulating air oven capable of maintaining the specified temperature.[21]

  • Procedure:

    • Initial physical properties (e.g., tensile strength, elongation) are measured on unaged specimens.[21]

    • A set of specimens is placed in the oven at a standard elevated temperature (e.g., 70°C or 100°C) for a specified duration (e.g., 70 hours).[22]

    • After aging, the specimens are removed, conditioned at room temperature, and their physical properties are re-tested.

  • Result: The results are reported as the percentage change in each physical property after aging. This indicates the material's thermal stability.

References

Comparative Cytotoxicity Analysis of Tetrabutylthiuram Disulfide and Other Thiuram Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Tetrabutylthiuram disulfide and other notable thiuram derivatives, including Disulfiram (Tetraethylthiuram disulfide) and Thiram (Tetramethylthiuram disulfide). The information is compiled from publicly available experimental data to assist researchers in evaluating these compounds for further investigation.

Executive Summary

Thiuram disulfides are a class of organosulfur compounds with a range of industrial and medicinal applications. While Disulfiram is well-known for its use in alcohol aversion therapy and its potential as an anticancer agent, and Thiram is a widely used fungicide, the cytotoxic profile of this compound is less characterized in publicly accessible literature. This guide summarizes the available toxicity data, highlighting the need for further in vitro studies on this compound to fully understand its cytotoxic potential against cancer cell lines. The primary mechanism of cytotoxicity for the studied thiuram disulfides appears to be the induction of apoptosis, often in a copper-dependent manner.

Data Presentation

In Vivo Acute Toxicity Data
CompoundChemical NameAlkyl GroupLD50 (Oral, Rat)LD50 (Dermal, Rat)LD50 (Intraperitoneal, Mouse)
This compound Bis(dibutylthiocarbamoyl) disulfideButylNot availableNot available2350 mg/kg[1]
Disulfiram Tetraethylthiuram disulfideEthyl500 mg/kg[2]>2000 mg/kg[2]Not available
Thiram Tetramethylthiuram disulfideMethyl560 mg/kg[3]>2000 mg/kg[3]Not available

Note: The absence of data is indicated by "Not available". The provided LD50 values are for general comparison and were obtained from various sources.

Experimental Protocols

A frequently employed method for assessing the in vitro cytotoxicity of chemical compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay Protocol for Cytotoxicity Testing

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the thiuram disulfide compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

4. MTT Addition and Incubation:

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

5. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution.

6. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

7. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group compared to the untreated control cells.

  • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualization

Signaling Pathway of Thiuram Disulfide-Induced Apoptosis

The following diagram illustrates a generalized signaling pathway for apoptosis induced by thiuram disulfides, primarily based on studies of Disulfiram. The process often involves the generation of reactive oxygen species (ROS) and the inhibition of the proteasome, leading to the activation of apoptotic cascades.

Thiuram_Disulfide_Apoptosis_Pathway Thiuram Thiuram Disulfides (e.g., Disulfiram) ROS Increased Reactive Oxygen Species (ROS) Thiuram->ROS Proteasome Proteasome Inhibition Thiuram->Proteasome NFkB NF-κB Inhibition Thiuram->NFkB Bax Bax Activation Thiuram->Bax Bcl2 Bcl-2 Inhibition Thiuram->Bcl2 ER_Stress ER Stress ROS->ER_Stress UPR Unfolded Protein Response (UPR) Proteasome->UPR UPR->ER_Stress JNK JNK Pathway Activation ER_Stress->JNK Apoptosis Apoptosis JNK->Apoptosis NFkB->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Generalized pathway of thiuram disulfide-induced apoptosis.

Experimental Workflow for Cytotoxicity Screening

The following diagram outlines a typical workflow for screening the cytotoxicity of chemical compounds like thiuram disulfides.

Cytotoxicity_Workflow Start Start: Compound Preparation Cell_Culture Cell Culture (Target Cell Lines) Start->Cell_Culture Cell_Seeding Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Serial Dilutions) Cell_Seeding->Compound_Treatment Incubation Incubation (24-72 hours) Compound_Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT Assay) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50 Determination) Data_Acquisition->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End

Caption: Standard workflow for in vitro cytotoxicity screening.

References

Structure-Activity Relationship of Tetraalkylthiuram Disulfides: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structure-activity relationships (SAR) of various tetraalkylthiuram disulfides, focusing on their antimicrobial and anticancer properties. The information is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Tetraalkylthiuram disulfides, a class of organic sulfur compounds, have garnered significant interest for their diverse biological activities. Disulfiram (B1670777) (tetraethylthiuram disulfide), the most well-known member of this class, is an FDA-approved drug for the treatment of alcoholism. Beyond this primary indication, a growing body of research has highlighted the potential of disulfiram and its analogs as potent antimicrobial and anticancer agents. This guide synthesizes key findings on the SAR of these compounds to inform future drug discovery and development efforts.

Antimicrobial Activity of Tetraalkylthiuram Disulfide Analogs

The antimicrobial efficacy of tetraalkylthiuram disulfides is significantly influenced by the nature of the alkyl substituents on the dithiocarbamate (B8719985) moiety. Structure-activity relationship studies have revealed that modifications to these alkyl groups can modulate the potency and spectrum of activity, particularly against Gram-positive bacteria.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various tetraalkylthiuram disulfide analogs against clinically relevant bacterial strains, with a focus on Staphylococcus aureus. The data illustrates how changes in the alkyl chain length and structure impact antibacterial potency.

Compound/AnalogR GroupTest OrganismMIC (µg/mL)Reference
DisulfiramEthylS. aureus (MRSA)2.4 - 19[1]
Analog 1iHeptylS. aureus (MRSA)0.6 - 1.2[1]
Analog 1jOctylS. aureus (MRSA)0.6 - 1.2[1]
Analog with C1 to C5 chainsMethyl to PentylS. aureus (MRSA)Less active than longer chains[1]
DisulfiramEthylS. aureus (VSSA)Additive effect with Vancomycin (B549263)[2]
DisulfiramEthylS. aureus (VISA)Additive effect with Vancomycin[2]

Key Observations from Antimicrobial Data:

  • Alkyl Chain Length: A clear correlation exists between the length of the S-alkylthio chain and antibacterial activity. Analogs with seven (heptyl) and eight (octyl) carbon chains (analogs 1i and 1j) demonstrate optimal antistaphylococcal activity, being significantly more potent than disulfiram.[1]

  • Lipophilicity: Increased lipophilicity, associated with longer alkyl chains, appears to enhance antimicrobial efficacy up to a certain point.

  • Gram-Positive Spectrum: Tetraalkylthiuram disulfides generally exhibit a narrow spectrum of activity, with greater potency against Gram-positive bacteria like Staphylococcus, Streptococcus, and Enterococcus species.[1] They are largely ineffective against Gram-negative bacteria such as Enterobacteriaceae and Pseudomonas species.[3]

  • Synergistic Effects: Disulfiram and its analogs can act synergistically with conventional antibiotics. For instance, they have been shown to lower the MIC of vancomycin against both vancomycin-susceptible (S. aureus) and vancomycin-intermediate (S. aureus) strains.[2]

Anticancer Activity of Tetraalkylthiuram Disulfide Analogs

The anticancer properties of tetraalkylthiuram disulfides are a major area of current research. These compounds have demonstrated cytotoxicity against a wide range of cancer cell lines, and their efficacy is often dependent on the presence of metal ions, particularly copper.

Quantitative Anticancer Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of disulfiram and its analogs against various cancer cell lines, highlighting the impact of structural modifications and the crucial role of copper.

Table 2: IC50 Values of Disulfiram in Breast Cancer Cell Lines [4]

Cell LineTreatmentIC50 (nM)
MCF-7 Disulfiram/Cu (1 µM)200-500
MDA-MB-231 Disulfiram/Cu (1 µM)200-500
T47D Disulfiram/Cu (1 µM)200-500
BT-474 Disulfiram/Cu (1 µM)200-500

Table 3: IC50 Values of Disulfiram in Various Cancer Cell Lines

Cell LineCancer TypeIC50Reference
TNBC cell lines (average) Triple-Negative Breast Cancer~300 nM[5][6]
MCF-7 Breast Cancer (ER+)0.3 µM[7]
BT-474 Breast Cancer (ER+/HER2+)0.3 µM[7]
MDA-MB-231 Breast Cancer (ER-/HER2-)> 10 µM[7]
MCF-10A (non-cancerous) Normal Breast Epithelial> 10 µM[7]

Key Observations from Anticancer Data:

  • Copper-Dependence: The anticancer activity of disulfiram is significantly enhanced in the presence of copper ions. The disulfiram-copper complex is believed to be the primary cytotoxic agent.[4]

  • Potency: Disulfiram, in combination with copper, exhibits potent cytotoxicity against breast cancer cell lines with IC50 values in the nanomolar range.[4]

  • Selectivity: Some studies suggest a degree of selectivity, with disulfiram showing greater toxicity towards cancer cells (e.g., ER+ breast cancer lines) compared to non-cancerous cell lines.[7]

  • Cancer Stem Cells: Disulfiram/copper has been shown to inhibit breast cancer stem cells, which are often responsible for chemoresistance and tumor recurrence.[4]

  • Synergy with Chemotherapeutics: Disulfiram can enhance the cytotoxicity of conventional chemotherapy drugs like paclitaxel (B517696) and doxorubicin, demonstrating a synergistic effect.[4][5]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.[8]

  • Preparation of Materials:

    • Test Compounds: Stock solutions of tetraalkylthiuram disulfides are prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).

    • Bacterial Cultures: The test bacteria (e.g., Staphylococcus aureus) are grown overnight on an appropriate agar (B569324) medium. A bacterial suspension is then prepared and adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL. This is further diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

    • Culture Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for most bacteria.

    • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

  • Assay Procedure:

    • A serial two-fold dilution of the test compounds is prepared in the microtiter plate wells containing CAMHB.

    • The standardized bacterial inoculum is added to each well.

    • Positive (broth with inoculum, no compound) and negative (broth only) controls are included on each plate.

    • The plates are incubated at 37°C for 18-24 hours.

  • Interpretation of Results:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

MTT Assay for Cytotoxicity (IC50 Determination)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding:

    • Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of the tetraalkylthiuram disulfide analogs (and copper, if required). A vehicle control (e.g., DMSO) is also included.

    • The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, MTT solution (final concentration of 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action and Signaling Pathways

The biological activities of tetraalkylthiuram disulfides are attributed to their ability to modulate various cellular pathways. In cancer, a key mechanism involves the induction of reactive oxygen species (ROS) and the inhibition of pro-survival signaling.

ROS-Mediated Apoptotic Pathway

Disulfiram, particularly in the presence of copper, is known to induce significant oxidative stress by increasing the intracellular levels of ROS. This surge in ROS can trigger the intrinsic apoptotic pathway.

ROS_Apoptosis_Pathway DSF_Cu Disulfiram/Copper ROS ↑ Reactive Oxygen Species (ROS) DSF_Cu->ROS induces Bax ↑ Bax DSF_Cu->Bax Bcl2 ↓ Bcl-2 DSF_Cu->Bcl2 MAPK MAPK Activation ROS->MAPK JNK_p38 JNK / p38 MAPK->JNK_p38 Mitochondria Mitochondria JNK_p38->Mitochondria activates Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation releases cytochrome c Bax->Mitochondria promotes permeabilization Bcl2->Mitochondria inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis NFkB_Inhibition_Pathway DSF_Cu Disulfiram/Copper NFkB NF-κB DSF_Cu->NFkB inhibits Anti_apoptotic_genes Anti-apoptotic Gene Expression (e.g., Bcl-2, XIAP) NFkB->Anti_apoptotic_genes promotes Apoptosis Apoptosis NFkB->Apoptosis suppresses Cell_Survival Cell Survival & Chemoresistance Anti_apoptotic_genes->Cell_Survival

References

Safety Operating Guide

Proper Disposal of Tetrabutylthiuram Disulfide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Tetrabutylthiuram disulfide, a common rubber vulcanization accelerator. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This substance may cause an allergic skin reaction.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Personal Protective Equipment (PPE) and Handling:

  • Gloves: Wear protective gloves.[1]

  • Eye Protection: Use safety glasses or goggles.

  • Respiratory Protection: Avoid breathing dust, fume, mist, vapors, or spray.[1] If dust or aerosol generation is likely, use a local exhaust system.[1]

  • Clothing: Wear appropriate protective clothing to prevent skin exposure. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

  • Ventilation: Handle the substance in a well-ventilated area.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that prevents its release into the environment.[1] This chemical should not be allowed to enter drains, waterways, or the soil.[1]

  • Waste Identification and Segregation:

    • Identify the waste as this compound.

    • Segregate it from other chemical waste to avoid potential chemical incompatibilities. It should be stored away from oxidizing agents.[1]

  • Containerization:

    • Place the waste this compound in a suitable, clearly labeled, and closed container.[3]

    • Ensure the container is in good condition and compatible with the chemical.

  • Storage:

    • Store the waste container in a cool, dark, and well-ventilated place.[1]

    • The storage area should be designated for hazardous waste and be secure.

  • Arranging for Disposal:

    • Disposal of this compound must be carried out by a licensed and qualified hazardous waste disposal company.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.

  • Regulatory Compliance:

    • All disposal activities must comply with federal, state, and local regulations.[1] In the United States, this includes adherence to the EPA guidelines for Identification and Listing of Hazardous Waste as listed in 40 CFR Part 261.[1]

Emergency Procedures: Spill and Contamination Management

In the event of a spill, immediate action is necessary to contain the material and prevent exposure.

  • Evacuate and Secure the Area:

    • If a significant spill occurs, evacuate the immediate area.

    • Ensure the area is well-ventilated.

  • Control the Spill:

    • For solid spills, sweep up the material and shovel it into a suitable container for disposal.[3] Avoid generating dust during this process.[1]

    • Do not flush spills into surface water or the sanitary sewer system.[3]

  • Decontamination:

    • If skin contact occurs, wash the affected area with plenty of soap and water.[1] If skin irritation or a rash develops, seek medical advice.[1]

    • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Contaminated clothing should be removed immediately and washed thoroughly before reuse.[1]

Quantitative Hazard Data

The following table summarizes key hazard information for this compound and the closely related compound Tetramethylthiuram disulfide, which shares similar hazard profiles.

Hazard ClassificationThis compoundTetramethylthiuram disulfide (for reference)
Acute Oral Toxicity Not classifiedHarmful if swallowed[3][4]
Skin Corrosion/Irritation May cause an allergic skin reaction[1]Causes skin irritation[3][4]
Serious Eye Damage/Irritation Not classifiedCauses serious eye irritation[3][4]
Respiratory/Skin Sensitization May cause an allergic skin reaction[1]May cause an allergic skin reaction[4]
Aquatic Toxicity Should not be allowed to enter the environment[1]Very toxic to aquatic life with long-lasting effects[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate containerize Place in Labeled, Sealed Waste Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage spill_check Spill or Contamination? storage->spill_check spill_response Follow Emergency Spill Procedures spill_check->spill_response Yes contact_ehs Contact EHS for Waste Pickup spill_check->contact_ehs No spill_response->containerize disposal Disposal by Licensed Waste Management Company contact_ehs->disposal end End: Disposal Complete disposal->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Tetrabutylthiuram disulfide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrabutylthiuram Disulfide

This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. It may cause an allergic skin reaction, skin irritation, and serious eye irritation.[1][2][3][4] Ingestion is harmful, and prolonged or repeated exposure may cause damage to organs.[3][4][5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationPurpose
Eye/Face Protection Chemical safety goggles or a face shield.To protect eyes from splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., Nitrile rubber).[1][6]To prevent skin contact and potential sensitization.[1]
Body Protection A standard laboratory coat or chemical-resistant clothing.[1][4]To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or with local exhaust ventilation. A NIOSH-approved respirator may be required if dust or aerosols are generated.[1][7]To prevent inhalation of dust, vapors, or mists.[2][6]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial for minimizing exposure and ensuring safety.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3][6]

  • Emergency Equipment: Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[8]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the compound's SDS.

  • PPE Donning: Put on all required PPE as detailed in Table 1 before handling the chemical.

Step-by-Step Handling Procedure
  • Weighing and Transfer: Handle the solid material carefully to minimize dust generation.[4][8] Use a spatula for transfers.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][3][6]

  • No Eating/Drinking: Do not eat, drink, or smoke in the handling area.[4]

  • After Handling: Wash hands and face thoroughly with soap and water after handling and before leaving the laboratory.[1][3][4] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and dark place.[1][3]

  • Incompatibilities: Store away from incompatible materials such as strong acids and oxidizing agents.[1][9]

  • Storage Period: Avoid long storage periods, as the product may degrade with age.[1]

Disposal Plan

Proper disposal is critical to prevent environmental contamination.

  • Waste Collection: Collect surplus and non-recyclable solutions for disposal by a licensed disposal company.[2]

  • Container Disposal: Dispose of the container as unused product; do not re-use empty containers.[1]

  • Regulatory Compliance: Observe all federal, state, and local regulations when disposing of the substance.[1]

  • Prohibited Disposal: Do not allow the product to enter drains, sewer systems, or waterways.[2][6][9]

Emergency Procedures

Accidental Release Measures (Spills)
  • Ensure Safety: Evacuate personnel to safe areas and remove all sources of ignition.[6]

  • Ventilate: Ensure adequate ventilation.[2][6]

  • Containment: Prevent the product from entering drains.[1][2]

  • Cleanup: Carefully sweep up the material to collect it into a suitable, airtight container for disposal, taking care not to disperse dust.[1][9] Non-sparking tools should be used.[8]

First-Aid Measures

Table 2: First-Aid for this compound Exposure

Exposure RouteFirst-Aid Instructions
Inhalation Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately.[2][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[1][2][6]
Eye Contact Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Consult a doctor.[2][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][6]
Visual Workflow for Safe Handling

The diagram below illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

prep 1. Preparation ppe 2. Don PPE prep->ppe Proceed sub_prep Review SDS Check Ventilation Verify Emergency Equipment prep->sub_prep handle 3. Chemical Handling ppe->handle Proceed storage 4. Storage handle->storage Post-Use decon 5. Decontamination handle->decon After Task sub_handle Minimize Dust Avoid Contact No Eating/Drinking handle->sub_handle storage->handle For Re-use doff 6. Doff PPE decon->doff dispose 7. Waste Disposal doff->dispose wash 8. Wash Hands dispose->wash sub_dispose Collect in Sealed Containers Follow Regulations dispose->sub_dispose

Caption: Workflow for the safe handling of this compound.

References

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